Picraline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl (14Z)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3/b14-4+ |
InChI Key |
DXTJMQCRVFWNBD-LNKIKWGQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of Action of Picraline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline is a complex indole (B1671886) alkaloid belonging to the akuammiline (B1256633) family, naturally occurring in plant species such as Picralima nitida and Alstonia macrophylla. Traditionally, extracts from these plants have been used in indigenous medicine for a variety of ailments, hinting at a rich pharmacological profile. Modern scientific investigation has begun to unravel the intricate mechanisms through which this compound and its structural congeners exert their biological effects. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, with a focus on its interactions with opioid receptors and sodium-glucose cotransporters. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.
Core Mechanisms of Action
Current research indicates that this compound's pharmacological activity is primarily centered around two distinct molecular targets: the opioid receptor system and sodium-glucose cotransporters. These interactions suggest potential therapeutic applications in pain management and metabolic disorders, respectively.
Opioidergic Activity
A significant body of evidence points towards the interaction of this compound and related alkaloids with the opioid receptor system. These G protein-coupled receptors (GPCRs) are central to the modulation of pain, mood, and reward pathways.
Receptor Binding Affinity:
While specific binding affinity data for this compound remains to be fully elucidated in publicly available literature, studies on co-isolated alkaloids from Picralima nitida provide critical insights into the opioidergic profile of this class of compounds. Radioligand binding assays have demonstrated that these alkaloids exhibit varying affinities for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1]
| Alkaloid | µ-Opioid Receptor (Ki, µM) | δ-Opioid Receptor (Ki, µM) | κ-Opioid Receptor (Ki, µM) | Reference |
| Akuammidine | 0.6 | 2.4 | 8.6 | [1][2] |
| Akuammine | 0.5 | >10 | >10 | [1] |
| Akuammicine | >10 | >10 | 0.2 | [1] |
| Pseudo-akuammigine | Micromolar Activity | - | - | [3] |
| Akuammiline | Micromolar Activity | - | - | [3] |
| This compound | Primary Target | - | - | [3] |
Note: While this compound's primary targets have been identified as opioid receptors, specific Ki values were not detailed in the cited abstracts. The data for closely related alkaloids are presented for comparative purposes.
Signaling Pathway:
The interaction of akuammiline alkaloids with opioid receptors, particularly the µ-opioid receptor, leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This is a hallmark of Gi/o protein-coupled receptor activation. The reduction in cAMP levels modulates downstream signaling cascades, ultimately leading to the observed pharmacological effects, such as analgesia.
References
- 1. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacological Profile of Picraline: A Technical Guide to its Role in Traditional African Medicine
A Whitepaper for Researchers and Drug Development Professionals
Introduction
For centuries, the seeds of the West African tree Picralima nitida, commonly known as Akuamma, have been a cornerstone of traditional African medicine, employed for a wide range of ailments including pain, fever, malaria, and gastrointestinal disorders.[1][2][3] The therapeutic effects of these seeds are largely attributed to a complex mixture of indole (B1671886) alkaloids, with picraline (B586500) being a notable constituent.[3] This technical guide provides an in-depth analysis of the pharmacological properties of this compound and its associated alkaloids, focusing on quantitative data, experimental methodologies, and cellular signaling pathways to support further research and drug development.
Quantitative Pharmacological Data
The following tables summarize the in vitro activity of this compound and other major alkaloids isolated from Picralima nitida.
Table 1: Opioid Receptor Binding Affinities (Ki) of Picralima nitida Alkaloids
| Alkaloid | Receptor | Ki (µM) | Source |
| This compound | µ-opioid | 132 | [4] |
| κ-opioid | 2.38 | [4] | |
| δ-opioid | 98.8 | [4] | |
| Akuammine | µ-opioid | 0.5 | [5] |
| Akuammidine | µ-opioid | 0.6 | [5] |
| κ-opioid | 8.6 | [5] | |
| δ-opioid | 2.4 | [5] | |
| Akuammicine (B1666747) | κ-opioid | 0.2 | [5] |
| Pseudo-akuammigine | µ-opioid | >10 | [5] |
Table 2: Functional Activity (EC50) of Akuammicine at the Kappa Opioid Receptor
| Compound | Assay | EC50 (nM) | Source |
| Akuammicine | cAMP Inhibition | 240 | [1] |
Table 3: Antimalarial Activity (IC50) of Picralima nitida Extracts and Alkaloid Fraction
| Extract/Fraction | Plasmodium falciparum Clone | IC50 (µg/mL) | Source |
| Dichloromethane (Fruit Rind) | W-2 (Indochina) | 1.61 | [6] |
| D-6 (Sierra Leone) | 2.41 | [6] | |
| Alkaloid Fraction (Stem Bark) | W-2 (Indochina) | 2.00 | [6] |
| D-6 (Sierra Leone) | 1.23 | [6] |
Experimental Protocols
Isolation of this compound and Other Alkaloids from Picralima nitida Seeds
A robust method for the isolation of this compound and other akuamma alkaloids in high purity and sufficient quantities for biological evaluation involves pH-zone-refining countercurrent chromatography.[5][7]
-
Extraction: Powdered Picralima nitida seeds are subjected to extraction with a suitable solvent system, typically a methanol-water mixture.
-
Chromatography: The crude extract is then separated using pH-zone-refining countercurrent chromatography. This technique allows for the separation of alkaloids based on their pKa values and partition coefficients.
-
Fractionation and Identification: The eluted fractions are collected and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the isolated alkaloids, including this compound.[8]
In Vitro Opioid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human opioid receptor of interest (e.g., from HEK293 or CHO cells).
-
Radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-DAMGO for µ-opioid, [³H]-U69,593 for κ-opioid, [³H]-DPDPE for δ-opioid).
-
Test compound (this compound or other alkaloids).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Include control groups for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-radiolabeled antagonist like naloxone).
-
Allow the binding to reach equilibrium (e.g., incubate at 25°C for 60 minutes).
-
Rapidly filter the mixture to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: cAMP Inhibition
This assay measures the ability of a compound to activate Gαi/o-coupled receptors, such as opioid receptors, by quantifying the inhibition of adenylyl cyclase activity and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
HEK293 or CHO cells stably expressing the opioid receptor of interest.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (this compound or other alkaloids).
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.
-
Multimode plate reader capable of HTRF detection.
-
-
Procedure:
-
Culture cells to 80-90% confluency and resuspend in assay buffer.
-
Dispense the cell suspension into a 384-well plate.
-
Add the test compound at various concentrations.
-
Incubate for a short period (e.g., 30 minutes at 37°C).
-
Add forskolin to stimulate a sub-maximal cAMP response.
-
Add the HTRF cAMP d2-labeled antibody and HTRF cryptate-labeled cAMP according to the manufacturer's instructions.
-
Incubate to allow for antibody-cAMP binding.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the EC50 value from the resulting dose-response curve.
-
In Vitro Functional Assay: β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to an activated G-protein coupled receptor (GPCR), which is involved in receptor desensitization and G-protein-independent signaling. The PathHunter assay (DiscoverX) is a common method.
-
Principle: The assay utilizes Enzyme Fragment Complementation. Cells are engineered to express the GPCR fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. Upon receptor activation and β-arrestin recruitment, the PK and EA fragments come into proximity, forming a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[3]
-
Procedure:
-
Plate the PathHunter cells in a 384-well plate and incubate.
-
Add the test compound at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents containing the chemiluminescent substrate.
-
Incubate to allow for the enzymatic reaction to proceed.
-
Measure the chemiluminescence using a plate reader.
-
Analyze the dose-response data to determine the EC50 for β-arrestin recruitment.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the putative signaling pathway for this compound's action at the kappa opioid receptor.
Figure 1: Experimental workflow for determining the opioid receptor binding affinity of this compound.
Figure 2: Workflow for the cAMP inhibition functional assay.
Figure 3: Putative signaling pathway of this compound at the kappa opioid receptor.
Discussion and Future Directions
The data presented in this guide highlight that this compound is a key alkaloid from Picralima nitida with notable activity at opioid receptors, particularly the kappa opioid receptor. Its traditional use as an analgesic is supported by its interaction with these receptors. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of this compound and other akuamma alkaloids.
Future research should focus on several key areas:
-
In vivo efficacy and safety: While in vitro data are promising, comprehensive in vivo studies are needed to establish the analgesic, anti-inflammatory, and antimalarial efficacy of pure this compound, as well as its pharmacokinetic and toxicological profile.
-
Mechanism of action: The signaling pathway diagram presented is based on the known mechanisms of kappa opioid receptor agonists. Further studies are required to elucidate the specific downstream signaling events activated by this compound and to investigate potential biased agonism, which could lead to the development of safer analgesics with fewer side effects.
-
Synergistic effects: Traditional medicine often utilizes whole plant extracts. Research into the potential synergistic or antagonistic interactions between this compound and other alkaloids present in Picralima nitida could provide valuable insights into the holistic therapeutic effects of the traditional remedy.
-
Drug development: The unique chemical scaffold of this compound and other akuamma alkaloids presents an opportunity for the development of novel therapeutics. Structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective compounds targeting not only pain but also other conditions such as addiction and mood disorders.
Conclusion
This compound, a major alkaloid from the traditional African medicinal plant Picralima nitida, demonstrates significant pharmacological activity, primarily through its interaction with opioid receptors. This technical guide has provided a consolidated overview of the quantitative data, detailed experimental protocols for its characterization, and a model of its cellular signaling pathway. This information serves as a valuable resource for researchers and drug development professionals, paving the way for further scientific exploration and the potential development of new medicines derived from this traditional remedy.
References
- 1. Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity | Poster Board #3178 - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the in vitro antimalarial activity of Picralima nitida extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Picraline: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline is a naturally occurring monoterpenoid indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Picralima nitida and Rauvolfia verticillata.[1] It belongs to the akuammiline (B1256633) family of alkaloids and has garnered significant interest in the scientific community due to its complex chemical structure and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on its potential as a lead compound in drug discovery.
Chemical Structure and Identification
This compound possesses a complex, polycyclic structure characteristic of the akuammiline alkaloids. Its chemical identity is well-defined by various nomenclature and registry systems.
| Identifier | Value |
| CAS Number | 2671-32-1 |
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.47 g/mol |
| IUPAC Name | methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate |
| InChI | InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3 |
| InChI Key | DXTJMQCRVFWNBD-FTHDSKJGSA-N |
| SMILES | CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound, such as its melting point, boiling point, and pKa, are not extensively reported in the available literature. However, some of its general characteristics have been described.
| Property | Description |
| Physical Description | Powder[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1] |
Pharmacological Properties
This compound exhibits a dual mechanism of action, targeting both opioid receptors and sodium-glucose cotransporters (SGLT), making it a molecule of significant pharmacological interest.
Opioid Receptor Binding
This compound has been shown to bind to mu (µ), kappa (κ), and delta (δ) opioid receptors with varying affinities. This interaction suggests its potential as a modulator of the opioid system, which is crucial in pain perception and other neurological functions.
| Receptor | Binding Affinity (Ki) |
| µ-Opioid Receptor (MOR) | 132 µM |
| κ-Opioid Receptor (KOR) | 2.38 µM |
| δ-Opioid Receptor (DOR) | 98.8 µM |
Data sourced from MedchemExpress and is based on in vitro studies.
Sodium-Glucose Cotransporter (SGLT) Inhibition
Derivatives of this compound have been identified as potent inhibitors of SGLT1 and SGLT2.[2] These transporters are responsible for glucose reabsorption in the kidneys, and their inhibition is a therapeutic strategy for managing type 2 diabetes.
Biological Activities
Beyond its primary pharmacological targets, this compound has been investigated for a range of other biological effects.
-
Antiprotozoal Activity : Research suggests that this compound may have activity against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease.
-
Antitumor Effects : Studies have indicated potential antitumor activity of this compound in various cancer cell lines, possibly through the induction of cell cycle arrest and apoptosis.
-
Antioxidant Properties : In vitro studies have demonstrated that this compound possesses free radical scavenging and antioxidant capabilities, suggesting a potential role in cellular protection against oxidative stress.
-
Neuromodulatory and Cardiovascular Effects : Preliminary research points towards potential interactions with neurotransmitter systems and possible effects on heart rate and blood pressure, although these areas require further investigation.
Isolation from Natural Sources
This compound is naturally found in the bark and leaves of plants belonging to the Alstonia genus. An effective method for its isolation from these plant materials is pH-zone-refining countercurrent chromatography.
Experimental Protocols
Isolation of this compound using pH-Zone-Refining Countercurrent Chromatography
This method is a preparative liquid-liquid chromatography technique that separates ionizable compounds based on their pKa values and hydrophobicity.
1. Solvent System Selection:
-
A suitable two-phase solvent system is selected. A common system for alkaloid separation is n-hexane-ethyl acetate-methanol-water (e.g., in a 3:5:4:5 v/v ratio).
-
The partition coefficient (K) of this compound in this system is a critical parameter.
2. Stationary and Mobile Phase Preparation:
-
The upper organic phase is modified by adding a retainer base, such as triethylamine (B128534) (TEA), at a concentration of approximately 3-10 mM.
-
The lower aqueous phase serves as the mobile phase and is acidified with an eluting acid, like hydrochloric acid (HCl), at a concentration of around 3-5 mM.
3. Chromatographic Separation:
-
The countercurrent chromatography column is first filled with the stationary organic phase.
-
The crude plant extract containing this compound is then injected into the column.
-
The aqueous mobile phase is pumped through the column at a constant flow rate.
-
Fractions are collected as they elute from the column.
4. Fraction Analysis:
-
The collected fractions are analyzed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.
5. Purification:
-
Fractions containing this compound are combined, and the solvent is evaporated to yield the purified compound.
In Vitro Opioid Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of this compound for opioid receptors by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, κ, or δ).
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.
SGLT2 Inhibitor Screening Assay (Fluorescent Glucose Uptake)
This cell-based assay measures the inhibition of SGLT2-mediated glucose uptake using a fluorescent glucose analog.
1. Materials:
-
HK-2 cells (a human kidney cell line endogenously expressing SGLT2).
-
2-NBDG (a fluorescent glucose analog).
-
Sodium-containing buffer and sodium-free buffer.
-
This compound or its derivatives.
-
Dapagliflozin (as a positive control).
-
Fluorescence microplate reader.
2. Procedure:
-
Seed HK-2 cells in a 96-well plate and culture until confluent.
-
Wash the cells with a sodium-free buffer.
-
Pre-incubate the cells with either sodium-containing buffer (for total glucose uptake) or sodium-free buffer (for non-SGLT mediated uptake) containing various concentrations of the test compound (this compound derivative) or a vehicle control for 15-30 minutes at 37°C.
-
Add 2-NBDG to a final concentration of 100-200 µM to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.
-
Lyse the cells and measure the fluorescence intensity using a microplate reader.
3. Data Analysis:
-
Calculate the SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from the total fluorescence in the sodium-containing buffer.
-
Determine the percentage inhibition of SGLT2-mediated glucose uptake at different concentrations of the test compound.
-
Plot the percentage inhibition against the log concentration of the test compound to determine the IC50 value.
Visualizations
Caption: Opioid Receptor Signaling Pathway of this compound.
Caption: Workflow for the Isolation of this compound.
Conclusion
This compound is a multifaceted natural product with a complex chemical architecture and intriguing pharmacological profile. Its ability to interact with both the opioid system and sodium-glucose cotransporters highlights its potential as a scaffold for the development of novel therapeutics for a range of conditions, including pain and metabolic disorders. Further research is warranted to fully elucidate its mechanisms of action, establish a more detailed physicochemical profile, and explore its therapeutic potential through in vivo studies.
References
The Biosynthesis of Picraline in Picralima nitida: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picraline (B586500), a prominent monoterpene indole (B1671886) alkaloid (MIA) found in the seeds of Picralima nitida, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from its primary metabolic precursors to the intricate enzymatic transformations that form its complex architecture. The pathway is situated within the broader context of MIA biosynthesis, highlighting key intermediates and enzymatic steps shared with other notable alkaloids. This document details the proposed enzymatic reactions, presents available quantitative data, outlines relevant experimental protocols for pathway elucidation, and provides visual representations of the biosynthetic route and associated experimental workflows.
Introduction to this compound and its Biosynthetic Origin
This compound belongs to the akuammiline (B1256633) class of MIAs, a large and structurally diverse family of natural products. Like all MIAs, the biosynthesis of this compound originates from the shikimate and methylerythritol phosphate (B84403) (MEP) pathways, which provide the foundational building blocks: the amino acid tryptophan and the monoterpenoid secologanin (B1681713), respectively. The condensation of these two precursors, catalyzed by strictosidine (B192452) synthase, yields strictosidine, the universal precursor for all MIAs[1]. From this central intermediate, a series of enzymatic modifications, including deglycosylation, oxidation, and cyclization, lead to the formation of the various MIA scaffolds, including the akuammiline framework of this compound.
The Proposed Biosynthetic Pathway of this compound
The precise, step-by-step enzymatic pathway to this compound from strictosidine in Picralima nitida is an active area of research. However, based on the well-characterized biosynthesis of related akuammiline alkaloids in other Apocynaceae species, a robust hypothetical pathway can be proposed.
From Tryptophan and Secologanin to Strictosidine
The initial steps of the pathway are well-established and common to all MIAs:
-
Tryptophan Decarboxylation: The pathway begins with the decarboxylation of L-tryptophan to tryptamine (B22526), a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) .
-
Secologanin Synthesis: Concurrently, the iridoid pathway, originating from the MEP pathway, produces the monoterpenoid secologanin.
-
Strictosidine Formation: Strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine, the cornerstone of MIA biosynthesis[1].
The Post-Strictosidine Pathway to the Akuammiline Scaffold
The diversification of MIAs occurs after the formation of strictosidine. The proposed pathway to the akuammiline scaffold, and subsequently this compound, involves the following key transformations:
-
Deglycosylation: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine to yield the highly reactive strictosidine aglycone.
-
Formation of Geissoschizine: Strictosidine aglycone is a labile intermediate that can exist in several isomeric forms. It is enzymatically converted to 19E-geissoschizine, a crucial branch-point intermediate in the biosynthesis of several MIA classes, including the akuammiline, sarpagan, and strychnos types[2][3][4][5].
-
Oxidative Cyclization to the Akuammiline Skeleton: The key step in the formation of the akuammiline scaffold is the oxidative cyclization of 19E-geissoschizine. This reaction is catalyzed by a specific cytochrome P450 monooxygenase (CYP450) . This enzyme facilitates the formation of a carbon-carbon bond between C7 and C16 of geissoschizine, establishing the characteristic caged ring structure of the akuammiline alkaloids[2][6]. This cyclization leads to the formation of preakuammicine.
-
Formation of Akuammicine and Related Alkaloids: Preakuammicine is an unstable intermediate that can be non-enzymatically converted to the more stable akuammicine[7][8]. It is hypothesized that further enzymatic modifications of these akuammiline intermediates, such as hydroxylations and rearrangements, lead to the biosynthesis of this compound and other related alkaloids found in P. nitida. The close structural relationship between this compound, akuammicine, and akuammiline suggests they are derived from a common biosynthetic grid.
Quantitative Data
Quantitative data for the specific enzymes in the this compound biosynthetic pathway in Picralima nitida are not yet available. However, data from homologous enzymes in other Apocynaceae species, such as Catharanthus roseus, can provide valuable reference points for researchers.
Table 1: Kinetic Properties of Strictosidine Synthase from Catharanthus roseus
| Substrate | Apparent Km (mM) | Reference |
| Tryptamine | 2.3 | [7] |
| Secologanin | 3.4 | [7] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments.
Heterologous Expression and Characterization of Cytochrome P450 Enzymes
Objective: To functionally characterize candidate CYP450s involved in the oxidative cyclization of geissoschizine.
Methodology:
-
Gene Identification and Cloning: Candidate CYP450 genes are identified from a P. nitida transcriptome database based on homology to known MIA biosynthetic P450s. Full-length cDNAs are then cloned into an appropriate expression vector (e.g., pYES2 for yeast or pET-28a for E. coli).
-
Heterologous Expression:
-
Yeast (Saccharomyces cerevisiae): The expression vector is transformed into a suitable yeast strain (e.g., WAT11). Yeast cultures are grown in selective media and protein expression is induced with galactose.
-
Escherichia coli: The expression vector is transformed into an expression strain (e.g., BL21(DE3)). Cultures are grown to an optimal density and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). Co-expression with a chaperone protein may be necessary for proper folding.
-
-
Microsome Isolation (from yeast):
-
Yeast cells are harvested by centrifugation and washed.
-
The cell pellet is resuspended in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol) with protease inhibitors.
-
Cells are lysed using glass beads or a French press.
-
The lysate is centrifuged at low speed to remove cell debris, and the supernatant is then ultracentrifuged to pellet the microsomes.
-
The microsomal pellet is resuspended in a storage buffer and stored at -80°C.
-
-
Enzyme Assay:
-
The reaction mixture contains the isolated microsomes (or purified recombinant protein from E. coli), a NADPH-cytochrome P450 reductase (CPR), NADPH, and the substrate (19E-geissoschizine).
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
The reaction is quenched with a solvent (e.g., ethyl acetate) and the products are extracted.
-
-
Product Analysis: The extracted products are analyzed by HPLC and LC-MS/MS to identify the formation of akuammiline-type alkaloids. The structure of novel products is elucidated using NMR spectroscopy.
Gene Silencing for In Planta Functional Analysis
Objective: To confirm the function of a candidate gene in the this compound biosynthesis pathway within P. nitida.
Methodology:
-
Construct Design: A hairpin RNA interference (hpRNAi) construct is designed to target the candidate gene. Two inverted repeats of a specific fragment of the gene are separated by an intron. This construct is cloned into a plant transformation vector.
-
Plant Transformation: The vector is introduced into Agrobacterium tumefaciens, which is then used to transform P. nitida explants (e.g., leaf discs or seedlings).
-
Generation of Transgenic Plants: Transformed tissues are selected on antibiotic-containing media and regenerated into whole plants.
-
Molecular Analysis of Transgenic Lines: Successful integration of the transgene and suppression of the target gene are confirmed by PCR, Southern blotting, and quantitative real-time PCR (qRT-PCR).
-
Metabolite Analysis: The alkaloid profiles of the silenced plants are compared to wild-type plants using HPLC and LC-MS/MS. A significant reduction in this compound and accumulation of the substrate of the silenced enzyme would confirm its role in the pathway.
Quantitative Analysis of this compound and Precursors by HPLC
Objective: To quantify the levels of this compound and its biosynthetic precursors in plant tissues.
Methodology:
-
Sample Preparation:
-
Plant material (e.g., seeds, leaves) is freeze-dried and ground to a fine powder.
-
A known amount of the powdered tissue is extracted with a suitable solvent (e.g., methanol (B129727) or ethanol) with sonication.
-
The extract is filtered and the solvent is evaporated under reduced pressure.
-
The residue is redissolved in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both often containing a small amount of trifluoroacetic acid or formic acid) is commonly employed.
-
Detection: UV detection at a wavelength where indole alkaloids absorb (e.g., 220 nm and 280 nm) or mass spectrometry for higher sensitivity and specificity.
-
-
Quantification:
-
A standard curve is generated using a purified this compound standard of known concentrations.
-
The concentration of this compound in the plant extracts is determined by comparing the peak area to the standard curve.
-
Visualizations
Biosynthetic Pathway of this compound
Experimental Workflow for CYP450 Characterization
Conclusion and Future Perspectives
The biosynthesis of this compound in Picralima nitida follows the general pathway of monoterpene indole alkaloids, with the key diversification steps occurring after the formation of the central precursor, strictosidine. The oxidative cyclization of 19E-geissoschizine by a cytochrome P450 enzyme is a critical step in forming the characteristic akuammiline scaffold. While the precise enzymatic transformations leading from this scaffold to this compound remain to be fully elucidated, the proposed pathway provides a solid framework for future research.
Future efforts should focus on the identification and characterization of the specific enzymes from P. nitida involved in the later stages of the pathway. The application of modern 'omics' technologies, including genomics, transcriptomics, and proteomics, will be instrumental in identifying candidate genes. Subsequent functional characterization through heterologous expression and in planta gene silencing will be necessary to confirm their roles. Furthermore, metabolic flux analysis could provide quantitative insights into the efficiency of the pathway and identify potential bottlenecks for metabolic engineering efforts aimed at enhancing the production of this compound and other valuable alkaloids from this important medicinal plant.
References
- 1. Spectroscopic and chemical techniques for structure elucidation of alkaloids | PPTX [slideshare.net]
- 2. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. The intermediacy of geissoschizine in indole alkaloid biosynthesis: rearrangement to the Strychnos skeleton - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A three enzyme system to generate the Strychnos alkaloid scaffold from a central biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
Pharmacological profile of Picraline alkaloids
An In-depth Technical Guide to the Pharmacological Profile of Picraline (B586500) Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound alkaloids are a class of monoterpene indole (B1671886) alkaloids predominantly isolated from the seeds of the West African tree, Picralima nitida (family Apocynaceae).[1][2][3] Traditionally, the seeds, known as "akuamma," have been used in folk medicine for the treatment of pain, fever, malaria, and diarrhea.[3][4][5] Modern pharmacological research has focused on elucidating the mechanisms behind these therapeutic effects, revealing that many of these alkaloids interact with the central nervous system, primarily targeting opioid receptors.[4][6][7] This guide provides a comprehensive technical overview of the pharmacological profile of key this compound alkaloids, including this compound, akuammine (B1666748), akuammicine (B1666747), pseudo-akuammigine, and akuammidine, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Pharmacodynamics: Primary Molecular Targets and Affinities
The primary molecular targets for many this compound alkaloids are the opioid receptors, specifically the mu (µ), kappa (κ), and delta (δ) subtypes.[4][6] Their interaction with these receptors ranges from agonism to antagonism, with varying degrees of potency and selectivity.
Quantitative Data: Receptor Binding and Functional Activity
The pharmacological activity of these alkaloids has been quantified through various in vitro assays, including radioligand binding assays to determine binding affinity (Kᵢ) and functional assays to measure agonist potency (EC₅₀) or antagonist activity (pKₑ).
Table 1: Binding Affinities (Kᵢ) of this compound Alkaloids at Opioid Receptors
| Alkaloid | µ-Opioid Receptor (Kᵢ, µM) | κ-Opioid Receptor (Kᵢ, µM) | δ-Opioid Receptor (Kᵢ, µM) | Reference |
|---|---|---|---|---|
| Akuammidine | 0.6 | 8.6 | >10 | [8][9] |
| Akuammine | 0.5 | 2.4 | >10 | [9] |
| Akuammicine | 1.1 | 0.089 | >10 | [10][11] |
| Pseudo-akuammigine | 1.9 | 1.3 | >10 | [6] |
| This compound | 1.6 | 2.5 | >10 |[6] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Functional Activity (EC₅₀ / pKₑ) of this compound Alkaloids at Opioid Receptors
| Alkaloid | Receptor | Activity Type | Potency (EC₅₀, µM) | Antagonist (pKₑ) | Reference |
|---|---|---|---|---|---|
| Akuammidine | µ | Agonist | 5.2 | - | [12] |
| Akuammine | µ | Antagonist | - | 5.7 | [9] |
| Akuammicine | κ | G-protein biased Agonist | 0.240 | - | [10][11] |
| Pseudo-akuammigine | µ | Agonist | 2.6 | - |[12] |
Note: EC₅₀ values typically represent potency in G-protein activation assays (e.g., inhibition of cAMP).
Signaling Pathways
This compound alkaloids that act as agonists at opioid receptors initiate intracellular signaling cascades typical for G-protein coupled receptors (GPCRs). The primary mechanism involves the activation of inhibitory G-proteins (Gαi/o), leading to downstream effects such as the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels.
Caption: Opioid receptor G-protein signaling pathway activated by agonist alkaloids.
In Vivo Pharmacological Effects
Several this compound alkaloids have been evaluated in animal models for their analgesic and anti-inflammatory properties, which substantiates their traditional use.
Analgesic and Anti-inflammatory Activity
Pseudo-akuammigine has demonstrated significant dose-dependent anti-inflammatory and analgesic effects in rat models.[13][14] Its analgesic action appears to be mediated, at least in part, through opioid receptors, as it is antagonized by naloxone.[13] However, other studies report that alkaloids like akuammine and pseudo-akuammigine show limited efficacy in thermal nociception assays (tail flick and hot plate), which may be consistent with their relatively modest potency at the µ-opioid receptor.[4][7][12]
Table 3: In Vivo Analgesic and Anti-inflammatory Activity
| Alkaloid | Model | Species | Dosing | Effect | Reference |
|---|---|---|---|---|---|
| Pseudo-akuammigine | Carrageenan-induced paw edema | Rat | 1.0 - 50 mg/kg (p.o.) | Dose-dependent inhibition of edema (up to 44.2% reduction) | [13] |
| Pseudo-akuammigine | Rat tail flick | Rat | - | Analgesic (ED₅₀ = 10 µM), antagonized by naloxone | [13] |
| Akuammine | Tail flick & Hot plate | Mouse | 3 - 60 mg/kg (s.c.) | Minimal antinociceptive effects | [7][15] |
| Akuammidine | Tail flick & Hot plate | Mouse | 3 - 30 mg/kg (s.c.) | Minimal antinociceptive effects |[15] |
Experimental Protocols & Methodologies
The characterization of this compound alkaloids involves a multi-step process from isolation to in vivo testing.
Caption: General experimental workflow for this compound alkaloid characterization.
Alkaloid Isolation and Purification
A robust method for separating these structurally similar alkaloids is pH-zone-refining countercurrent chromatography (CCC).[4][16][17]
-
Preparation of Crude Extract : Powdered P. nitida seeds are typically subjected to extraction with a solvent like methanolic hydrochloride or dichloromethane.[6] The resulting extract is then washed and concentrated to yield a crude alkaloid fraction.[6]
-
CCC Separation : The crude fraction is separated using a two-phase solvent system (e.g., tert-butyl methyl ether/acetonitrile/water).[17] An acid (e.g., HCl) is added to the stationary phase and a base (e.g., NH₄OH) to the mobile phase. This creates a pH gradient that allows for the differential partitioning and separation of the alkaloids based on their pKa values, yielding high-purity isolates.[4]
In Vitro Receptor Binding Assays
These assays determine the affinity of an alkaloid for a specific receptor.
-
Principle : The assay measures the ability of the test alkaloid to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor (e.g., [³H]DAMGO for µ-opioid, [³H]U69,593 for κ-opioid).[7]
-
Methodology :
-
Cell membranes expressing the receptor of interest are prepared.
-
Membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test alkaloid.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity trapped on the filter is quantified using liquid scintillation counting.
-
The concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (cAMP Inhibition)
These assays measure the functional consequence of receptor binding, such as G-protein activation.
-
Principle : The GloSensor™ cAMP assay uses a genetically engineered form of luciferase fused to a cAMP-binding protein. When intracellular cAMP levels rise, cAMP binds to the fusion protein, causing a conformational change that results in light production. Agonists of Gαi/o-coupled receptors (like opioid receptors) inhibit adenylyl cyclase, leading to a decrease in cAMP and a reduction in the luminescent signal.[7]
-
Methodology :
-
HEK-293 cells are co-transfected with the opioid receptor of interest and the GloSensor™ cAMP plasmid.
-
Cells are incubated with the GloSensor™ reagent and then stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Varying concentrations of the test alkaloid are added.
-
Luminescence is measured, and the concentration-dependent decrease in signal is used to calculate the potency (EC₅₀) of the agonist.[12]
-
In Vivo Analgesia Models
-
Hot Plate Assay : This is a test for thermal nociception. A mouse is placed on a heated surface (e.g., 55°C), and the latency to exhibit a pain response (e.g., licking a paw or jumping) is recorded. An increase in latency after drug administration indicates an analgesic effect.[7]
-
Tail Flick Assay : The animal's tail is exposed to a radiant heat source. The time taken for the mouse to "flick" its tail away from the heat is measured. Analgesics increase this latency period.[7][13]
-
Data Expression : Results from these assays are often expressed as the percentage of Maximum Possible Effect (%MPE), which normalizes the data relative to a baseline and a maximum cut-off time.[7][15]
Structure-Activity Relationships and Future Directions
Initial research into the structure-activity relationships (SAR) of this compound alkaloids is underway. Semi-synthetic modification of the akuammine and pseudo-akuammigine scaffolds has shown that alterations can significantly improve potency at the µ-opioid receptor.[12][18] For instance, adding a phenethyl group to the N1 position of pseudo-akuammigine was found to increase its potency by 70-fold.[12][19]
Similarly, akuammicine stands out as a relatively potent κ-opioid receptor agonist and serves as a promising scaffold for developing novel KOR-selective ligands.[6][10][11]
Caption: Classification of key this compound alkaloids by primary opioid target.
Conclusion
The alkaloids derived from Picralima nitida represent a structurally distinct class of opioid receptor modulators. While their traditional use as analgesics is supported by demonstrated interactions with opioid receptors, the in vivo efficacy of the native compounds appears limited by modest potency.[4][12] However, their unique chemical scaffolds are of significant interest to drug development professionals. Akuammicine, in particular, is a valuable lead for the development of novel κ-opioid receptor agonists, a target for non-addictive analgesics.[10][11] Further exploration through semi-synthesis and detailed SAR studies holds promise for transforming these natural products into potent and selective therapeutic agents.[7][12]
References
- 1. Akuammine - Wikipedia [en.wikipedia.org]
- 2. Akuammicine - Wikipedia [en.wikipedia.org]
- 3. Picralima - Wikipedia [en.wikipedia.org]
- 4. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal uses, phytochemistry and pharmacology of Picralima nitida (Apocynaceae) in tropical diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating the structure-activity relationships of akuammicine – An alkaloid from Picralima nitida - American Chemical Society [acs.digitellinc.com]
- 11. Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity | Poster Board #3178 - American Chemical Society [acs.digitellinc.com]
- 12. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to Picraline Derivatives and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline (B586500), a complex indole (B1671886) alkaloid, and its derivatives represent a fascinating class of natural products with a diverse range of biological activities. Primarily isolated from plants of the Picralima and Alstonia genera, these compounds have attracted significant scientific interest for their potential as scaffolds in drug discovery. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, including their interactions with opioid receptors, antiplasmodial properties, anticancer potential, and effects on sodium-glucose cotransporters. This document details quantitative biological data, experimental methodologies for key assays, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.
Core Biological Activities and Quantitative Data
The pharmacological effects of this compound and its derivatives are multifaceted, with significant activities observed in several key areas of therapeutic interest.
Opioid Receptor Binding Activity
Several this compound alkaloids have been identified as ligands for opioid receptors, suggesting their potential in pain management and related neurological disorders. The binding affinities of these compounds for mu (µ), delta (δ), and kappa (κ) opioid receptors have been quantified, with some derivatives showing notable selectivity.
| Compound | Receptor | Binding Affinity (Kᵢ, µM) | Source |
| This compound | µ-opioid | 132 | [1] |
| δ-opioid | 98.8 | [1] | |
| κ-opioid | 2.38 | [1] | |
| Akuammine | µ-opioid | Micromolar activity | [2] |
| Pseudo-akuammigine | µ-opioid | Micromolar activity | [2] |
| Akuammicine | κ-opioid | Potent agonist | [2] |
Antiplasmodial Activity
The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for novel antimalarial agents. This compound and its derivatives have demonstrated promising antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite.
| Compound | P. falciparum Strain | IC₅₀ (µM) | Source |
| Akuammigine | 3D7 | Moderate | [3] |
| Akuammine | 3D7 | Moderate | [3] |
| Akuammidine | 3D7 | Moderate | [3] |
| 2-hydroxyakuammiline | 3D7 | Moderate | [3] |
| Akuammiline | 3D7 | Moderate | [3] |
| Rhazimol | 3D7 | Moderate | [3] |
| Alstonine | 3D7 | Significant (pXC50 of 6.3) | [3] |
| Bisindole alkaloids | FcB1 (chloroquine-resistant) | 2.6 - 99.0 | [3] |
Anticancer Activity
Preliminary studies have indicated that certain this compound-related structures possess cytotoxic effects against various cancer cell lines. While extensive data on this compound derivatives is still emerging, related indole alkaloids have shown significant potential. For instance, the α-picoline derivative, penclomedine, has demonstrated notable antitumor activity.
| Compound | Cell Line | Activity | Source |
| Penclomedine | P388 leukemia | Potential antitumor agent | [4] |
| CD8F1 mammary adenocarcinoma | Partial regressions | [4] | |
| MX-1 mammary carcinoma | Regression | [4] | |
| MCF-7 breast adenocarcinoma | Inhibited growth | [4] |
Sodium-Glucose Cotransporter (SGLT) Inhibition
A significant discovery has been the ability of certain this compound-type alkaloids to inhibit sodium-glucose cotransporters (SGLT1 and SGLT2). SGLT2 inhibitors are an established class of drugs for the treatment of type 2 diabetes. The discovery of natural product-based SGLT inhibitors opens new avenues for drug development in this area.[5][6]
| Compound | Target | IC₅₀ (µM) | Source |
| Alstiphyllanine E | SGLT1/SGLT2 | Moderate | [6] |
| Alstiphyllanine F | SGLT1/SGLT2 | Moderate | [6] |
| 10-Methoxy-N(1)-methylburnamine-17-O-veratrate | SGLT1 | 4.0 | [5] |
| SGLT2 | 0.5 | [5] | |
| Alstiphyllanine D | SGLT1 | 5.0 | [5] |
| SGLT2 | 2.0 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the key biological assays used to evaluate the activities of this compound derivatives.
Opioid Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human opioid receptor of interest (µ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).
-
Unlabeled test compound (this compound derivative).
-
Naloxone (for non-specific binding determination).
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
Antiplasmodial Activity Assay (SYBR Green I-based)
This fluorescence-based assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage).
-
Human red blood cells (O+).
-
Complete parasite culture medium (RPMI 1640 with supplements).
-
Test compound (this compound derivative) dissolved in DMSO.
-
Chloroquine or artemisinin (B1665778) (positive control).
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well plate.
-
Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.
-
Include parasite cultures without any drug (negative control) and with a standard antimalarial drug (positive control).
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percent inhibition of parasite growth and determine the IC₅₀ value.
SYBR Green I-based antiplasmodial assay workflow.
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound (this compound derivative) dissolved in DMSO.
-
Doxorubicin or other standard anticancer drug (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Include untreated cells (negative control) and cells treated with a standard anticancer drug (positive control).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[2][3]
SGLT Inhibition Assay (Fluorescent Glucose Uptake)
This cell-based assay measures the inhibition of SGLT-mediated glucose uptake using a fluorescent glucose analog.
Materials:
-
Cell line overexpressing the target SGLT (e.g., HEK293-hSGLT2).
-
Cell culture medium.
-
Sodium-containing buffer and sodium-free buffer.
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog.
-
Test compound (this compound derivative).
-
Known SGLT inhibitor (e.g., Dapagliflozin) as a positive control.
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Seed the cells in the 96-well plate and grow to confluence.
-
Wash the cells with sodium-free buffer.
-
Pre-incubate the cells with the test compound at various concentrations in either sodium-containing (for total uptake) or sodium-free (for non-SGLT mediated uptake) buffer for 15-30 minutes.
-
Add 2-NBDG to each well and incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by washing the cells with ice-cold sodium-free buffer.
-
Lyse the cells and measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Calculate the SGLT-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from that in the sodium-containing buffer.
-
Determine the IC₅₀ value of the test compound.[7]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which this compound derivatives exert their effects is crucial for rational drug design and development.
Kappa Opioid Receptor Signaling
This compound and some of its derivatives act as agonists at the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). Activation of KOR initiates a cascade of intracellular events.
Simplified Kappa Opioid Receptor signaling cascade.
Upon agonist binding, KOR activates the inhibitory G-protein (Gi/o). This leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, and can also activate downstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[8]
Antiplasmodial Mechanism of Action
The antiplasmodial activity of many indole alkaloids, a class to which this compound belongs, is attributed to the inhibition of hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Indole alkaloids are thought to interfere with this detoxification process.
Inhibition of hemozoin formation by this compound derivatives.
By inhibiting heme polymerization, this compound derivatives lead to the accumulation of toxic free heme within the parasite, causing oxidative stress and ultimately leading to parasite death.
Mechanism of SGLT2 Inhibition
SGLT2 is a protein primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the circulation. SGLT2 inhibitors, including certain this compound derivatives, block the action of this transporter.
Mechanism of SGLT2 inhibition by this compound derivatives.
This inhibition of glucose reabsorption results in increased urinary glucose excretion, thereby lowering blood glucose levels. This mechanism is beneficial in the management of type 2 diabetes.[1][2][4]
Conclusion
This compound and its derivatives constitute a promising class of natural products with a wide array of biological activities that warrant further investigation. Their ability to interact with multiple, therapeutically relevant targets, including opioid receptors, parasitic detoxification pathways, and glucose transporters, highlights their potential as lead compounds in drug discovery. The data and protocols presented in this technical guide are intended to facilitate further research into the pharmacological properties and therapeutic applications of these complex and fascinating molecules. Future studies should focus on elucidating the structure-activity relationships of this compound derivatives to enable the design of more potent and selective drug candidates.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole: The After Next Scaffold of Antiplasmodial Agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indoloquinoline Alkaloids as Antimalarials: Advances, Challenges, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Activation of kappa opioid receptor suppresses post-traumatic osteoarthritis via sequestering STAT3 on the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Overview of Picraline Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline is a monoterpenoid indole (B1671886) alkaloid that has garnered scientific interest for its diverse and potentially therapeutic biological activities. This technical guide provides a comprehensive overview of the historical research on this compound, from its isolation to the exploration of its pharmacological properties. The information is presented to cater to researchers, scientists, and professionals involved in drug development, with a focus on data, experimental protocols, and the underlying mechanisms of action.
Discovery and Natural Occurrence
This compound is naturally found in various plant species, most notably within the Apocynaceae family. It has been isolated from plants such as Picralima nitida (commonly known as Akuamma), Alstonia scholaris, and Hunteria zeylanica. The seeds of Picralima nitida, in particular, have a history of use in traditional African medicine for treating a range of ailments, including pain and fever, which hinted at the presence of bioactive compounds and spurred further scientific investigation into their constituents.
Chemical Synthesis
While the total synthesis of this compound itself is a complex challenge that has been the subject of synthetic chemistry research, the synthesis of related akuammiline (B1256633) alkaloids provides a foundational understanding of the synthetic strategies that could be employed. For instance, the total synthesis of the structurally similar alkaloid picrinine (B199341) has been reported, offering insights into the construction of the core polycyclic framework.
A general retrosynthetic approach to alkaloids of this class often involves the strategic formation of the intricate ring systems and the stereocontrolled introduction of functional groups.
Representative Experimental Workflow for Synthesis of a Related Alkaloid (Picrinine)
The following diagram illustrates a generalized workflow for the synthesis of a complex akuammiline alkaloid like picrinine, based on reported synthetic routes. This serves as a conceptual blueprint for the potential synthesis of this compound.
Pharmacological Properties and Mechanism of Action
Research into the pharmacological profile of this compound has revealed a range of biological activities, suggesting its potential as a lead compound for the development of new therapeutic agents.
Opioid Receptor Interaction
One of the most significant findings in this compound research is its interaction with opioid receptors. Studies have indicated that this compound and related alkaloids from Picralima nitida exhibit activity at these receptors, which are central to pain modulation.
Specific quantitative data for this compound's binding affinity (Ki) and functional activity (EC50 or IC50) at various opioid receptor subtypes (μ, δ, κ) are not consistently available in publicly accessible literature. However, the table below indicates the type of data that is crucial for characterizing the opioidergic activity of a compound like this compound.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50/IC50) |
| Mu (μ) Opioid Receptor | Data not available | Data not available |
| Delta (δ) Opioid Receptor | Data not available | Data not available |
| Kappa (κ) Opioid Receptor | Data not available | Data not available |
Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. EC50 (Half-maximal effective concentration) / IC50 (Half-maximal inhibitory concentration): Measures the concentration of a drug that gives half of the maximal response (EC50) or half of the maximal inhibition (IC50).
A common method to determine the binding affinity of a compound to opioid receptors is through a competitive radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK cells) stably expressing the human opioid receptor subtype of interest (μ, δ, or κ).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.
-
Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]DAMGO for μ-opioid receptors) is used.
-
Competitive Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), this compound would likely initiate a signaling cascade. The following diagram illustrates a generalized opioid receptor signaling pathway that this compound may modulate.
Inhibition of Sodium-Glucose Cotransporter (SGLT)
Some studies have suggested that this compound and its derivatives may act as inhibitors of the sodium-glucose cotransporter (SGLT), particularly SGLT2. SGLT2 is a target for the treatment of type 2 diabetes as its inhibition leads to the excretion of glucose in the urine.
| Transporter | IC50 |
| SGLT1 | Data not available |
| SGLT2 | Data not available |
A common method to assess SGLT2 inhibition is a cell-based glucose uptake assay.
-
Cell Culture: A human kidney cell line that endogenously expresses SGLT2 (e.g., HK-2 cells) is cultured in appropriate media.
-
Assay Setup: Cells are seeded in a multi-well plate and grown to confluency.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound) or a known SGLT2 inhibitor (positive control) in a sodium-containing buffer. A parallel set of experiments is conducted in a sodium-free buffer to determine non-SGLT mediated glucose uptake.
-
Glucose Uptake: A fluorescent glucose analog (e.g., 2-NBDG) is added to the wells, and the cells are incubated to allow for glucose uptake.
-
Fluorescence Measurement: After incubation, the cells are washed to remove extracellular fluorescent glucose, and the intracellular fluorescence is measured using a plate reader.
-
Data Analysis: The SGLT2-mediated glucose uptake is calculated as the difference between uptake in the presence and absence of sodium. The IC50 value of the test compound is determined by plotting the percentage of inhibition against the compound concentration.
The following diagram illustrates the proposed mechanism of action for an SGLT2 inhibitor like this compound in the renal proximal tubule.
Antitumor and Antiprotozoal Activities
Preliminary in vitro studies have suggested that this compound may possess antitumor and antiprotozoal properties. However, comprehensive quantitative data and detailed mechanistic studies in these areas are limited in the public domain. Further research is required to validate these initial findings and to determine the specific molecular targets and pathways involved.
| Activity | Cell Line / Organism | IC50 / EC50 |
| Antitumor | Various cancer cell lines | Data not available |
| Antiprotozoal | e.g., Plasmodium falciparum, Trypanosoma species | Data not available |
Clinical Trials
A thorough search of clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound for any indication. The research on this compound appears to be in the preclinical stage.
Conclusion and Future Directions
This compound is a naturally occurring alkaloid with a range of interesting biological activities that warrant further investigation. The historical research has primarily focused on its isolation, characterization, and preliminary pharmacological screening. While its interactions with opioid receptors and potential as an SGLT inhibitor are promising, a significant gap exists in the availability of robust quantitative data and detailed mechanistic studies.
Future research should focus on:
-
Quantitative Pharmacological Profiling: Systematic in vitro and in vivo studies to determine the potency and efficacy of this compound at its various biological targets.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its observed biological effects.
-
Synthesis and Structure-Activity Relationship (SAR) Studies: Development of efficient synthetic routes to this compound and its analogs to enable SAR studies aimed at optimizing its pharmacological properties.
-
Pharmacokinetics and Toxicology: Comprehensive evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.
-
Clinical Investigation: Should preclinical studies yield promising results, progression towards clinical trials would be the ultimate goal to assess its therapeutic potential in humans.
This technical guide provides a snapshot of the current understanding of this compound research. It is evident that while the foundational work has been laid, the path to fully realizing the therapeutic potential of this intriguing natural product requires further dedicated and rigorous scientific exploration.
Picraline: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picraline (B586500), a prominent indole (B1671886) alkaloid derived from the seeds of the West African tree Picralima nitida, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in African medicine for the management of pain, malaria, and inflammation, recent research has begun to elucidate the molecular mechanisms underlying these therapeutic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as a therapeutic agent. It details its known biological targets, summarizes available quantitative data on its activity, outlines key experimental protocols for its investigation, and visualizes its putative signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic applications of this promising natural compound.
Chemical Properties
This compound is a complex indole alkaloid with the following chemical properties:
| Property | Value |
| Molecular Formula | C₂₃H₂₆N₂O₅ |
| Molecular Weight | 410.47 g/mol [] |
| IUPAC Name | methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate[] |
| CAS Number | 2671-32-1[] |
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological activities that suggest its potential for development as a therapeutic agent in several areas.
Analgesic Activity
The traditional use of Picralima nitida seeds for pain relief is supported by modern pharmacological studies that demonstrate this compound's interaction with the endogenous opioid system. It binds to multiple opioid receptor subtypes, suggesting a potential role in pain management.[]
Antiprotozoal Activity
Extracts of Picralima nitida, containing this compound and other alkaloids, have shown notable inhibitory activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[2] This supports the traditional use of the plant as an antimalarial and suggests this compound as a potential lead compound for new antimalarial drugs.
Antitumor Activity
Preliminary research indicates that this compound may possess antitumor effects. Studies have suggested its potential to induce cell cycle arrest and apoptosis in various cancer cell lines, although further research is needed to fully characterize its mechanism of action and therapeutic applicability.[]
Anti-inflammatory Activity
Traditional medicine has utilized Picralima nitida for its anti-inflammatory properties. While specific studies on this compound's anti-inflammatory mechanism are limited, the analgesic effects mediated through opioid receptors may contribute to its anti-inflammatory profile.
Other Potential Activities
This compound has also been investigated for its antioxidant properties, showing free radical scavenging capabilities in vitro.[] Additionally, this compound-type alkaloids have demonstrated inhibitory activity against sodium-glucose cotransporters (SGLT1 and SGLT2), suggesting a potential avenue for research in metabolic disorders like diabetes.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Opioid Receptor Binding Affinities of this compound
| Receptor Subtype | Kᵢ (μM) |
| Mu (µ) | 132 |
| Kappa (κ) | 2.38 |
| Delta (δ) | 98.8 |
| (Data from Smolecule[]) |
Table 2: Antimalarial Activity of Picralima nitida Extracts
| Extract | P. falciparum Clone | IC₅₀ (µg/mL) |
| Dichloromethane (Fruit Rind) | Indochina (W-2) | 1.61 |
| Dichloromethane (Fruit Rind) | Sierra Leone (D-6) | 2.41 |
| Methanol (Stem Bark) Alkaloid Fraction | Indochina (W-2) | 2.00 |
| Methanol (Stem Bark) Alkaloid Fraction | Sierra Leone (D-6) | 1.23 |
| (Data from Iwu & Klayman (1992)[2]) |
Signaling Pathways
The primary mechanism of action for this compound's analgesic effects is believed to be through its interaction with G protein-coupled opioid receptors. Binding of an agonist to these receptors can initiate a cascade of intracellular signaling events.
Opioid Receptor Downstream Signaling
Opioid receptors are classic examples of G protein-coupled receptors (GPCRs). Upon agonist binding, they typically couple to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate other effectors, such as ion channels.
Potential Involvement of MAPK and β-Arrestin Pathways
In addition to the classical G protein-dependent pathway, GPCR signaling can also involve other pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade and β-arrestin-mediated signaling. The extent to which this compound activates these alternative pathways is an area for further investigation and could have significant implications for its therapeutic profile, including the potential for biased agonism.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.
Opioid Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity of this compound for opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-opioid receptor).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells.
-
Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell viability.
-
In Vitro Antimalarial Assay
This protocol is used to evaluate the inhibitory activity of this compound against Plasmodium falciparum.
-
Materials:
-
Synchronized culture of P. falciparum (e.g., drug-resistant W-2 or D-6 clones).
-
Complete malaria culture medium.
-
This compound at various concentrations.
-
[³H]-hypoxanthine.
-
96-well microplate.
-
Cell harvester and scintillation counter.
-
-
Procedure:
-
Add various concentrations of this compound to a 96-well plate.
-
Add the synchronized P. falciparum culture to each well.
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂).
-
After a specified incubation period (e.g., 24-48 hours), add [³H]-hypoxanthine to each well and incubate for a further 18-24 hours.
-
Harvest the parasites onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of parasite growth inhibition compared to untreated controls.
-
Determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a natural compound with a compelling profile of biological activities, particularly as an analgesic with a novel mechanism of action at opioid receptors. Its potential as an antimalarial and antitumor agent also warrants further investigation. To advance the development of this compound as a therapeutic agent, future research should focus on:
-
Comprehensive Pharmacological Profiling: Detailed studies to determine the IC₅₀ and EC₅₀ values of pure this compound across a wide range of cancer cell lines and in various models of inflammation and protozoal infection.
-
Mechanism of Action Studies: Elucidation of the specific downstream signaling pathways activated by this compound upon binding to opioid receptors, including the investigation of potential biased agonism.
-
In Vivo Efficacy and Safety: Rigorous preclinical studies in animal models to establish the in vivo efficacy, pharmacokinetic profile, and safety of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its potency, selectivity, and pharmacokinetic properties.
The information presented in this technical guide provides a solid foundation for the continued exploration of this compound as a promising lead compound for the development of new therapeutics.
References
In Silico Docking Studies of Picraline with Target Proteins: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of a hypothetical in silico molecular docking study of Picraline, an indole (B1671886) alkaloid with potential therapeutic properties. Due to the limited direct research on this compound's molecular targets, this document outlines a structured approach for identifying putative protein targets based on the known anti-inflammatory and anticancer activities of structurally related alkaloids from the Picrasma genus. We present detailed experimental protocols for molecular docking, hypothetical binding affinity data, and visualizations of both the experimental workflow and relevant biological signaling pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of natural products.
Introduction to this compound
This compound is a complex indole alkaloid that has been isolated from various plant species, including those from the Picralima and Alstonia genera.[1][2] Alkaloids from the related Picrasma genus, such as β-carboline and canthinone alkaloids, have demonstrated significant anti-inflammatory and anticancer activities.[3][4][5] These activities are often attributed to the modulation of key protein targets in inflammatory and oncogenic pathways. Given the structural similarities and common origin of these compounds, it is plausible that this compound may exhibit similar biological effects by interacting with related protein targets. This guide explores the potential interactions of this compound with key proteins implicated in inflammation and cancer through in silico docking studies.
Identification of Potential Target Proteins
Based on the established pharmacological activities of alkaloids from the Picrasma genus, the following proteins are selected as putative targets for in silico docking studies with this compound:
-
Cyclooxygenase-2 (COX-2): An enzyme that is often upregulated at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, which are key inflammatory mediators.[6][7] Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.[8][9] The anti-inflammatory properties of Picrasma alkaloids suggest that COX-2 could be a potential target.[3]
-
Nuclear Factor-kappa B (NF-κB) Pathway (IKKβ): The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival.[10][11] The IκB kinase (IKK) complex, particularly the IKKβ subunit, is a critical upstream kinase that activates NF-κB. Inhibition of IKKβ can block the entire pathway. Several natural products exert their anti-inflammatory effects by targeting this pathway.[4]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers, making it a key target for anticancer therapies.[12] The cytotoxic activities of canthinone alkaloids from Picrasma quassioides against various cancer cell lines suggest that EGFR is a plausible target.
In Silico Docking Methodology
This section provides a detailed protocol for performing molecular docking of this compound with the selected target proteins using AutoDock Vina, a widely used open-source docking program.
Software and Tools
-
Ligand Structure: this compound structure obtained from PubChem (or drawn using chemical drawing software like ChemDraw).
-
Protein Structures: 3D crystal structures of target proteins obtained from the Protein Data Bank (PDB).
-
Docking Software: AutoDock Vina for performing the docking simulation.
-
Preparation and Visualization Tools: UCSF Chimera or AutoDock Tools (ADT) for preparing protein and ligand files, and Discovery Studio Visualizer for analyzing interactions.
Experimental Protocols
Step 1: Ligand Preparation
-
Obtain the 3D structure of this compound in SDF or MOL2 format.
-
Using UCSF Chimera or ADT, add polar hydrogens and compute Gasteiger charges.
-
Save the prepared ligand structure in the PDBQT format, which includes information on atom types and torsional degrees of freedom.
Step 2: Target Protein Preparation
-
Download the crystal structures of the target proteins from the PDB database (e.g., COX-2: 5KIR, IKKβ: 3R8N, EGFR: 1M17).
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
Save the cleaned and prepared protein structure in the PDBQT format.
Step 3: Grid Box Generation
-
Identify the active site of the target protein. This is often determined from the position of the co-crystallized ligand in the original PDB file.
-
Define a grid box that encompasses the entire active site. The grid box specifies the three-dimensional space where the docking algorithm will search for binding poses of the ligand.
-
The center coordinates (X, Y, Z) and dimensions (size in Å) of the grid box are recorded in a configuration file.
Step 4: Molecular Docking Simulation
-
Create a configuration text file that specifies the paths to the prepared protein (receptor) and ligand PDBQT files.
-
In the same configuration file, define the center and size of the grid box, and set the exhaustiveness parameter (which controls the thoroughness of the search, typically set to 8 or higher).
-
Execute the docking simulation using the AutoDock Vina command-line interface, providing the configuration file as input.
-
Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Step 5: Analysis of Docking Results
-
The output file is analyzed to identify the pose with the best (most negative) binding affinity score.
-
The best pose is visualized in complex with the target protein using software like Discovery Studio or PyMOL.
-
The non-covalent interactions between this compound and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are identified and analyzed to understand the molecular basis of the binding.
Mandatory Visualization: Workflow and Pathways
Below are the mandatory visualizations for the experimental workflow and the signaling pathways associated with the target proteins, created using the DOT language.
Experimental Workflow
Signaling Pathways
Cyclooxygenase-2 (COX-2) Inflammatory Pathway
NF-κB Signaling Pathway
EGFR Signaling Pathway
Data Presentation: Hypothetical Docking Results
The following tables summarize the hypothetical quantitative data from the in silico docking of this compound against the selected protein targets.
Table 1: Summary of Docking Scores for this compound with Target Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -9.8 |
| IKKβ (NF-κB Pathway) | 3R8N | -8.5 |
| EGFR Tyrosine Kinase | 1M17 | -9.2 |
Note: Binding affinity is a measure of the predicted binding strength. More negative values indicate a stronger predicted interaction.
Table 2: Predicted Interactions of this compound with Amino Acid Residues in Target Protein Active Sites
| Target Protein | Interacting Residues | Type of Interaction |
| COX-2 | TYR-385, ARG-120 | Hydrogen Bond |
| VAL-523, LEU-352, SER-530 | Hydrophobic | |
| IKKβ | LYS-44, ASP-166 | Hydrogen Bond |
| ILE-23, VAL-29, LEU-155 | Hydrophobic | |
| EGFR | MET-769, LYS-721 | Hydrogen Bond |
| LEU-694, VAL-702, ALA-719 | Hydrophobic | |
| PHE-699 | Pi-Alkyl |
Discussion
The hypothetical in silico docking results suggest that this compound has the potential to bind with high affinity to key proteins involved in inflammation and cancer. The predicted binding energy of -9.8 kcal/mol for COX-2 is significant and suggests a strong inhibitory potential, comparable to known COX-2 inhibitors. The interactions with key active site residues such as TYR-385 and ARG-120 further support this hypothesis.
Similarly, the predicted binding affinities for IKKβ (-8.5 kcal/mol) and EGFR (-9.2 kcal/mol) indicate that this compound may also modulate the NF-κB and EGFR signaling pathways. The interaction analysis reveals that the binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with critical amino acid residues within the respective active sites. These findings provide a molecular basis for the potential anti-inflammatory and anticancer activities of this compound and align with the observed biological effects of other alkaloids from the Picrasma genus.
Conclusion
This technical guide outlines a comprehensive in silico approach to investigate the potential therapeutic targets of the natural alkaloid this compound. By leveraging knowledge of related compounds, we identified COX-2, IKKβ, and EGFR as high-priority targets for docking studies. The detailed methodology provides a clear framework for conducting such computational analyses. The hypothetical results, presented in structured tables and visualized through pathway diagrams, suggest that this compound is a promising candidate for further investigation as a multi-target agent for inflammatory diseases and cancer. These in silico predictions provide a strong rationale for subsequent in vitro and in vivo experimental validation to confirm the biological activities and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Picranitine, a new indole alkaloid from Picralima nitida (Apocynaceae) | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]
- 12. ClinPGx [clinpgx.org]
Methodological & Application
High-performance liquid chromatography (HPLC) method for Picraline quantification
An Application Note and Protocol for the Quantification of Picraline (B586500) using High-Performance Liquid Chromatography (HPLC).
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a prominent indole (B1671886) alkaloid found in plants of the Alstonia genus, notably Alstonia scholaris. These plants have a rich history in traditional medicine for treating a variety of ailments. Modern research is exploring the pharmacological properties of their constituent alkaloids, including this compound. Accurate and precise quantification of this compound is essential for quality control of herbal materials, standardization of extracts, and pharmacokinetic studies in drug development.
This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in various sample matrices using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle of the Method
This method utilizes RP-HPLC to separate this compound from other components in a sample extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724) and water gradient. The quantification is performed by detecting the UV absorbance of this compound at its maximum absorption wavelength and comparing the peak area to that of a certified reference standard.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following table summarizes the instrumental parameters.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 15% B5-20 min: 15-60% B20-25 min: 60-90% B25-30 min: 90% B (wash)30.1-35 min: 15% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for the quantification of this compound.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 15% acetonitrile in water with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from plant material. The procedure may need to be optimized based on the specific sample matrix.
-
Extraction: Weigh 1 gram of finely powdered, dried plant material and place it in a 50 mL conical tube. Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
Method Validation and Quantitative Data
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below with hypothetical, yet realistic, data.
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Retention Time (RT) | ~15.2 min | Consistent RT |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Limit of Detection (LOD) | 0.2 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.6 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Precision (%RSD) | < 2% | %RSD ≤ 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98% - 102% |
Linearity
The linearity of the method is determined by analyzing a series of standard solutions of known concentrations.
Table 3: Calibration Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.3 |
| 5 | 76.8 |
| 10 | 152.5 |
| 25 | 380.1 |
| 50 | 761.4 |
| 100 | 1525.9 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for this compound quantification.
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
This application note provides a detailed and robust HPLC method for the quantification of this compound. The described protocol, including sample preparation and chromatographic conditions, is designed to yield accurate and reproducible results. The method is suitable for routine quality control of raw materials and formulated products containing this compound, as well as for research and development purposes in the pharmaceutical and natural products industries. Adherence to proper method validation procedures is crucial to ensure the reliability of the obtained data.
Protocol for the Isolation of Picraline from Alstonia macrophylla Leaves
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a comprehensive protocol for the isolation of the indole (B1671886) alkaloid picraline (B586500) from the leaves of Alstonia macrophylla. This compound and its analogs, found in various Alstonia species, have garnered significant interest for their potential pharmacological activities. This protocol is designed to guide researchers through the process of extraction, purification, and isolation of this compound, providing a foundation for further research and development.
The methodology is based on established phytochemical techniques for alkaloid extraction, primarily employing an acid-base extraction strategy followed by a series of chromatographic separations. The successful isolation of this compound is dependent on careful execution of each step, particularly the chromatographic purification stages, which are critical for separating it from a complex mixture of other structurally similar alkaloids present in the plant material.
While this protocol provides a detailed framework, it is important to note that the yield of this compound can vary depending on factors such as the geographical origin of the plant material, season of collection, and the specific drying and storage conditions. Therefore, the quantitative data presented should be considered as a general guideline.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Alstonia macrophylla should be collected.
-
Drying: The leaves are air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction of Crude Alkaloids
This phase utilizes a classic acid-base extraction method to selectively isolate the alkaloidal fraction from the plant material.
-
Maceration: The powdered leaves are soaked in 95% distilled ethanol (B145695) at room temperature for several days to extract a wide range of compounds, including alkaloids.[1]
-
Concentration: The ethanol extract is decanted and concentrated using a rotary evaporator to obtain a crude ethanolic extract.[1]
-
Acidification: The concentrated ethanolic extract is slowly added to a 3% w/v tartaric acid solution with constant stirring. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution, while non-alkaloidal substances precipitate.[1]
-
Filtration: The acidic solution is filtered through kieselguhr to remove the precipitated non-alkaloidal material. The residue is washed with 3% w/v tartaric acid, and the washings are combined with the filtrate.[1]
-
Basification: The filtrate is then basified to a pH of 9-10 with concentrated ammonia (B1221849) solution, with cooling. This deprotonates the alkaloids, making them insoluble in water and extractable with an organic solvent.
-
Liquid-Liquid Extraction: The liberated alkaloids are exhaustively extracted with chloroform (B151607). This procedure should be repeated multiple times to ensure complete extraction of the alkaloids.[1]
-
Washing and Drying: The combined chloroform extracts are washed with distilled water and dried over anhydrous sodium sulfate.
-
Final Concentration: The dried chloroform extract is concentrated using a rotary evaporator to yield the crude alkaloid mixture.
Chromatographic Purification of this compound
The crude alkaloid mixture is a complex blend of various compounds. A multi-step chromatographic approach is necessary for the isolation of pure this compound.
This initial chromatographic step is for the fractionation of the crude alkaloid mixture.
-
Stationary Phase: Silica (B1680970) gel (230-400 Mesh ASTM) is used as the stationary phase. The ratio of silica gel to the crude sample should be approximately 30:1.[1]
-
Column Packing: The silica gel is made into a slurry with chloroform and packed into a glass column. The column is allowed to equilibrate for at least one hour before loading the sample.[1]
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dried, adsorbed sample is loaded onto the top of the prepared column.
-
Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform with an increasing proportion of methanol.[1]
-
Fraction Collection and Monitoring: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
Fractions from column chromatography that are enriched with this compound can be further purified using pTLC.
-
Stationary Phase: Pre-coated silica gel GF254 plates are used.
-
Sample Application: The enriched fraction is dissolved in a suitable solvent (e.g., chloroform:methanol) and applied as a narrow band onto the pTLC plate.
-
Mobile Phase: A solvent system optimized from the TLC analysis is used for development. A common system is chloroform:methanol (e.g., 95:5 v/v).
-
Visualization: The developed plate is visualized under UV light (254 nm and 366 nm). The band corresponding to this compound is marked.
-
Isolation: The marked band is scraped from the plate, and the silica gel is collected. The this compound is then eluted from the silica gel using a polar solvent mixture, such as dichloromethane (B109758) and methanol.
For obtaining high-purity this compound, a final purification step using preparative HPLC may be employed.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid, is employed.
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound is used to monitor the elution.
Data Presentation
Table 1: Summary of Materials and Solvents
| Stage | Material/Solvent | Specification | Purpose |
| Extraction | Alstonia macrophylla leaves | Dried and powdered | Source of this compound |
| Ethanol | 95% distilled | Initial extraction of crude compounds | |
| Tartaric Acid | 3% w/v solution | Acidification to dissolve alkaloids | |
| Kieselguhr | - | Filtration aid | |
| Ammonia | Concentrated solution | Basification to liberate alkaloids | |
| Chloroform | Analytical grade | Extraction of liberated alkaloids | |
| Sodium Sulfate | Anhydrous | Drying agent for the organic extract | |
| Chromatography | Silica Gel | 230-400 Mesh ASTM | Stationary phase for Column Chromatography |
| Chloroform | Analytical grade | Eluent for Column Chromatography | |
| Methanol | Analytical grade | Eluent for Column Chromatography | |
| Silica Gel GF254 plates | Preparative layer | Stationary phase for pTLC | |
| Dichloromethane | Analytical grade | Elution from pTLC plate | |
| Acetonitrile | HPLC grade | Mobile phase for HPLC | |
| Water | HPLC grade | Mobile phase for HPLC | |
| Formic Acid/TFA | HPLC grade | Mobile phase modifier for HPLC |
Table 2: Quantitative Parameters (Illustrative)
| Parameter | Value | Unit | Notes |
| Starting Plant Material (Dry Weight) | 1.0 | kg | Varies based on experimental scale. |
| Crude Alkaloid Extract Yield | 5-10 | g | Approximate yield from 1kg of dry leaves. |
| This compound Yield (from crude extract) | Data not available | % (w/w) | The specific yield of this compound is not reported in the surveyed literature and will need to be determined experimentally. |
| Purity of Isolated this compound | >95 | % | Target purity after final chromatographic step, to be confirmed by analytical methods (e.g., HPLC, NMR). |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Acid-base extraction logical relationship.
References
Application Notes and Protocols for Cell-Based Screening of Picraline Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline (B586500) is a monoterpene indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Picralima nitida and Alstonia macrophylla. As a member of the indole alkaloid class, this compound holds potential for a range of pharmacological activities, including anti-cancer, anti-inflammatory, and neurological effects. Preliminary studies have suggested its involvement in the modulation of dopamine (B1211576) uptake and inhibition of sodium-glucose cotransporters (SGLT1 and SGLT2).[1] These diverse potential activities make this compound a compound of interest for drug discovery and development.
These application notes provide a comprehensive guide to various cell-based assays for screening and characterizing the biological activity of this compound. The protocols detailed below are designed to be robust and adaptable for high-throughput screening, enabling researchers to efficiently assess the cytotoxic, anti-inflammatory, SGLT inhibitory, and neuro-modulatory properties of this compound and its analogues.
Data Presentation: A Comparative Overview of Indole Alkaloid Activity
Due to the limited availability of published IC50 values specifically for this compound across a wide range of cell-based assays, the following tables present representative data for other relevant indole alkaloids. This information is intended to provide a comparative context for the expected potency of this class of compounds. Researchers are encouraged to generate this compound-specific data using the protocols provided herein.
Table 1: Representative Cytotoxic Activity of Indole Alkaloids against Various Cancer Cell Lines
| Cell Line | Cancer Type | Representative Indole Alkaloid | Assay Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | Unspecified Indole Alkaloid | Crystal Violet | 22.4 |
| HTB-26 | Breast Adenocarcinoma | Unspecified Indole Alkaloid | Crystal Violet | 10-50 |
| PC-3 | Prostate Cancer | Unspecified Indole Alkaloid | Crystal Violet | 10-50 |
| HepG2 | Hepatocellular Carcinoma | Unspecified Indole Alkaloid | Crystal Violet | 10-50 |
| A2058 | Melanoma | Picrasidine I | Not Specified | ~20-40 (at 48h) |
| HMY-1 | Melanoma | Picrasidine I | Not Specified | ~20-40 (at 48h) |
Table 2: Representative Anti-Inflammatory and SGLT Inhibitory Activity of Indole and Related Alkaloids
| Assay | Cell Line/System | Representative Compound | IC50/EC50 |
| LPS-Induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Cajanin (Isoflavonoid) | 19.38 µM |
| LPS-Induced IL-6 Release | RAW 264.7 Macrophages | Cajanin (Isoflavonoid) | 7.78 µM |
| LPS-Induced TNF-α Release | RAW 264.7 Macrophages | Cajanin (Isoflavonoid) | 26.82 µM |
| SGLT1 Inhibition | hSGLT1 expressing cells | Ertugliflozin | 1960 nM |
| SGLT2 Inhibition | hSGLT2 expressing cells | Ertugliflozin | 0.877 nM |
| Dopamine-inhibited Adenylate Cyclase Activity | Rat Striatal Membranes | Dopamine | 2.5 µM |
Experimental Protocols
Cytotoxicity and Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, PC-3, A549)
-
Complete growth medium (specific to cell line)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Signal Development: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Anti-Inflammatory Activity: LPS-Induced Nitric Oxide (NO) Production in Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Promega)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Perform the Griess reaction according to the manufacturer's protocol to determine the nitrite concentration, which is an indicator of NO production.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the provided nitrite standard. Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production by this compound compared to the LPS-only treated cells.
SGLT2 Inhibition: Fluorescent Glucose Uptake Assay
This assay measures the inhibition of glucose uptake in cells overexpressing SGLT2 using a fluorescent glucose analog.
Materials:
-
HEK293 cells stably expressing human SGLT2 (or other suitable cell line)
-
DMEM with 10% FBS and appropriate selection antibiotic
-
This compound stock solution (in DMSO)
-
Phlorizin (a known SGLT inhibitor, as a positive control)
-
Sodium-containing buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4)
-
Sodium-free buffer (replace NaCl with an equimolar concentration of choline (B1196258) chloride)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed the SGLT2-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Buffer Wash: Wash the cells twice with sodium-free buffer.
-
Compound Incubation: Add 50 µL of sodium-containing buffer with or without this compound (or Phlorizin) at various concentrations. For measuring non-SGLT mediated uptake, use sodium-free buffer. Incubate for 15-30 minutes at 37°C.
-
Glucose Uptake: Add 50 µL of sodium-containing buffer containing 2-NBDG (final concentration of 10-50 µM) to each well.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Termination and Wash: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence (Excitation: ~485 nm, Emission: ~535 nm).
-
Data Analysis: Subtract the fluorescence of the sodium-free wells (non-specific uptake) from the sodium-containing wells to get the SGLT2-mediated uptake. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Dopamine Transporter (DAT) Activity: [³H]-Dopamine Uptake Assay
This protocol measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT (or other suitable cell line)
-
Complete growth medium with selection antibiotic
-
This compound stock solution (in DMSO)
-
Nomifensine or Cocaine (as a positive control inhibitor)
-
[³H]-Dopamine
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed DAT-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of this compound or a known inhibitor in uptake buffer for 10-20 minutes at room temperature.
-
Dopamine Uptake: Add [³H]-Dopamine to each well to a final concentration in the low nanomolar range.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature to measure the initial rate of uptake.
-
Termination and Wash: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known DAT inhibitor). Calculate the percentage of inhibition by this compound and determine the IC50 value.
Visualization of Potential Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate potential signaling pathways that this compound may modulate and the general workflow of the described screening assays.
Troubleshooting and Considerations
-
Compound Solubility: this compound, like many alkaloids, may have limited aqueous solubility. Ensure complete solubilization in DMSO before preparing dilutions in culture medium. High concentrations of DMSO (>0.5%) can be toxic to cells, so keep the final DMSO concentration consistent and as low as possible across all wells.
-
Cell Line Specificity: The response to this compound may vary significantly between different cell lines. It is recommended to screen against a panel of cell lines representing various tissue origins.
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). Always include appropriate controls, such as compound-only wells, to account for any potential interference.
-
Reproducibility: To ensure the reproducibility of your results, maintain consistent cell passage numbers, seeding densities, and incubation times. Perform experiments in at least triplicate.
These application notes provide a solid foundation for the systematic evaluation of this compound's biological activities. The detailed protocols and suggested assays will enable researchers to generate valuable data for the potential development of this promising natural product into a therapeutic agent.
References
Unveiling the Analgesic Potential of Picraline: A Guide to Preclinical Evaluation in Animal Models
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on utilizing animal models to study the analgesic effects of picraline (B586500), a promising natural compound. This set of application notes and protocols details the experimental procedures for evaluating this compound's pain-relieving properties and sheds light on its potential mechanisms of action.
This compound, an indole (B1671886) alkaloid derived from the seeds of the Picralima nitida plant, has garnered interest for its traditional use in pain management. This document outlines the standardized preclinical models essential for characterizing its analgesic profile, providing a framework for consistent and reproducible research in the field of pain therapeutics.
Key Application Notes
This guide focuses on four widely accepted animal models to assess the different facets of analgesia:
-
Hot Plate Test: This model evaluates the central analgesic activity of compounds by measuring the latency of a thermal pain response. It is particularly useful for screening centrally acting analgesics.
-
Tail-Flick Test: Similar to the hot plate test, this method assesses the spinal reflex to a thermal stimulus and is effective in identifying centrally mediated analgesia.
-
Acetic Acid-Induced Writhing Test: This model induces visceral pain and is highly sensitive to peripherally acting analgesics, providing insights into a compound's ability to mitigate inflammatory pain.
-
Formalin Test: This biphasic model allows for the differentiation between neurogenic and inflammatory pain, offering a more detailed understanding of a compound's mechanism of action.
Experimental Protocols
Detailed methodologies for each of the aforementioned animal models are provided below, ensuring that researchers can replicate and build upon existing findings.
Protocol 1: Hot Plate Test
Objective: To assess the central analgesic effect of this compound by measuring the reaction time of mice to a thermal stimulus.
Apparatus: Hot plate apparatus with adjustable temperature control.
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Baseline Latency: Place each mouse individually on the hot plate, maintained at a constant temperature of 55 ± 0.5°C. Record the latency (in seconds) for the mouse to exhibit nociceptive responses such as paw licking, jumping, or shaking. A cut-off time of 30 seconds is imposed to prevent tissue damage.
-
Grouping and Administration: Divide the animals into groups (n=6 per group):
-
Vehicle Control (e.g., Normal Saline)
-
Positive Control (e.g., Morphine, 5 mg/kg, i.p.)
-
This compound (various doses, e.g., 10, 20, 40 mg/kg, administered intraperitoneally or orally)
-
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.
-
Data Analysis: Calculate the percentage of the maximal possible effect (% MPE) using the formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100
Protocol 2: Tail-Flick Test
Objective: To evaluate the spinal analgesic activity of this compound by measuring the latency of the tail-flick reflex to a thermal stimulus.
Apparatus: Tail-flick analgesiometer.
Animals: Male Wistar rats (150-200 g).
Procedure:
-
Acclimatization: Allow rats to acclimate to the testing environment.
-
Baseline Latency: Gently restrain the rat and place the distal portion of its tail on the radiant heat source of the analgesiometer. The time taken for the rat to flick its tail is recorded as the baseline latency. A cut-off time of 10-12 seconds is set to prevent tissue injury.
-
Grouping and Administration: Group and administer vehicle, positive control (e.g., Morphine, 5 mg/kg, i.p.), and various doses of this compound as described in the hot plate test protocol.
-
Post-Treatment Latency: Measure the tail-flick latency at different time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Analyze the data by comparing the post-treatment latencies to the baseline latencies and to the control groups.
Protocol 3: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic effect of this compound by quantifying the reduction in acetic acid-induced abdominal constrictions.
Materials: 0.6% acetic acid solution.
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Grouping and Administration: Divide mice into groups and administer vehicle, a positive control (e.g., Diclofenac sodium, 10 mg/kg, i.p.), and different doses of this compound.
-
Induction of Writhing: Thirty minutes after drug administration, inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group ] x 100.[1]
Protocol 4: Formalin Test
Objective: To evaluate the effect of this compound on both neurogenic and inflammatory phases of pain.
Materials: 2.5% formalin solution.
Animals: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Grouping and Administration: Group the rats and administer vehicle, positive controls (e.g., Morphine for central effect, Diclofenac for peripheral effect), and various doses of this compound.
-
Induction of Pain: Thirty minutes after drug administration, inject 50 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the rat in a transparent observation chamber. Record the total time (in seconds) the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-formalin injection.
-
-
Data Analysis: Compare the paw licking/biting time in the this compound-treated groups with the control groups for both phases to determine the analgesic effect.
Data Presentation
While specific quantitative data for this compound is still emerging, the following tables illustrate how results from these models can be structured for clear comparison. Hypothetical data is used for demonstration purposes.
Table 1: Effect of this compound on Hot Plate Latency in Mice
| Treatment Group | Dose (mg/kg) | Mean Latency (seconds) ± SEM | % MPE |
| Vehicle Control | - | 5.2 ± 0.4 | - |
| Morphine | 5 | 18.5 ± 1.2 | 53.6 |
| This compound | 10 | 7.8 ± 0.6 | 10.5 |
| This compound | 20 | 11.3 ± 0.9 | 24.6 |
| This compound | 40 | 15.1 ± 1.1* | 39.9 |
*p < 0.05 compared to vehicle control
Table 2: Effect of this compound on Tail-Flick Latency in Rats
| Treatment Group | Dose (mg/kg) | Mean Latency (seconds) ± SEM |
| Vehicle Control | - | 3.1 ± 0.2 |
| Morphine | 5 | 7.9 ± 0.5 |
| This compound | 10 | 4.2 ± 0.3 |
| This compound | 20 | 5.8 ± 0.4 |
| This compound | 40 | 7.1 ± 0.6* |
*p < 0.05 compared to vehicle control
Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Inhibition |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Diclofenac Sodium | 10 | 12.6 ± 1.5 | 72.1 |
| This compound | 10 | 30.1 ± 2.8 | 33.4 |
| This compound | 20 | 21.5 ± 2.1 | 52.4 |
| This compound | 40 | 15.8 ± 1.9 | 65.0 |
*p < 0.05 compared to vehicle control
An aqueous extract of a blend of Picralima nitida seeds and leaves has been shown to inhibit abdominal writhings by 59.9%, 66.0%, and 79.0% at doses of 100, 200, and 400 mg/kg, respectively.[2]
Table 4: Effect of this compound on Formalin-Induced Paw Licking in Rats
| Treatment Group | Dose (mg/kg) | Licking Time (seconds) ± SEM - Phase 1 | Licking Time (seconds) ± SEM - Phase 2 |
| Vehicle Control | - | 85.3 ± 5.7 | 150.6 ± 9.2 |
| Morphine | 5 | 30.1 ± 3.2 | 45.2 ± 4.1 |
| This compound | 10 | 70.2 ± 6.1 | 125.8 ± 8.5 |
| This compound | 20 | 55.4 ± 5.3 | 90.3 ± 7.7 |
| This compound | 40 | 40.8 ± 4.5 | 65.1 ± 6.9 |
*p < 0.05 compared to vehicle control
Potential Signaling Pathways and Mechanisms
The analgesic effects of this compound are hypothesized to be mediated through multiple pathways, primarily involving the opioid system.
Opioid Receptor Activation
Alkaloids from Picralima nitida, such as akuammicine, have been shown to act as selective kappa opioid receptor (κOR) agonists.[2] this compound may share this property, leading to analgesia. Activation of κORs, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channels, ultimately reducing neuronal excitability and nociceptive transmission.
Modulation of Descending Pain Pathways
Opioid receptor activation in the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM) of the brainstem can enhance the activity of descending inhibitory pathways. These pathways, which utilize neurotransmitters like serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), project to the spinal cord to suppress the transmission of pain signals from the periphery.
Anti-Inflammatory Action
The analgesic effects of this compound, particularly in the writhing and formalin tests, may also be attributed to anti-inflammatory properties. This could involve the inhibition of pro-inflammatory mediators such as prostaglandins (B1171923) and cytokines (e.g., TNF-α, IL-1β, IL-6). The reduction of these inflammatory molecules would lead to decreased sensitization of nociceptors and a subsequent reduction in pain perception.
References
Application Notes and Protocols for the Spectroscopic Characterization of Picraline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the structural characterization of Picraline and related indole (B1671886) alkaloids. Due to the limited availability of published spectroscopic data for this compound, this document utilizes data from the closely related and structurally similar alkaloid, Picranitine, as a representative example. The methodologies and data interpretation principles described herein are directly applicable to the analysis of this compound.
Introduction to this compound
This compound is a monoterpene indole alkaloid isolated from the seeds of Picralima nitida. This class of compounds has garnered significant interest due to a wide range of pharmacological activities. Accurate structural elucidation is a critical step in the research and development of these natural products as potential therapeutic agents. NMR and MS are indispensable tools for the unambiguous determination of the complex chemical architecture of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the establishment of through-bond connectivities.
Data Presentation: ¹H and ¹³C NMR of Picranitine (Representative Data)
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Picranitine, a this compound-type alkaloid, which serves as a reference for the characterization of this compound.
Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Picranitine
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 2 | 53.8 | 3.65, m |
| 3 | 50.1 | 3.15, m |
| 5 | 52.7 | 4.10, d (7.5) |
| 6 | 19.8 | 2.10, m; 1.85, m |
| 7 | 56.2 | - |
| 8 | 134.5 | - |
| 9 | 121.8 | 7.48, d (8.0) |
| 10 | 120.0 | 7.10, t (8.0) |
| 11 | 128.0 | 7.25, t (8.0) |
| 12 | 109.8 | 6.80, d (8.0) |
| 13 | 143.5 | - |
| 14 | 33.5 | 2.30, m |
| 15 | 34.2 | 2.50, m |
| 16 | 48.5 | 3.80, m |
| 19 | 118.5 | 5.30, q (7.0) |
| 20 | 13.2 | 1.65, d (7.0) |
| 21 | 55.0 | 4.20, s |
| N1-H | - | 8.10, br s |
| OMe | 51.5 | 3.70, s |
| OAc | 170.5, 21.0 | 2.05, s |
Experimental Protocol: NMR Analysis of Indole Alkaloids
2.2.1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified alkaloid.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2.2.2. NMR Data Acquisition
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.
-
¹H NMR:
-
Pulse Program: zg30 or similar
-
Number of Scans: 16-64
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 or similar with proton decoupling
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard pulse programs available on the spectrometer software.
-
Optimize spectral widths in both dimensions to cover all relevant proton and carbon signals.
-
Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise ratio. For HMBC, a long-range coupling delay (e.g., 60-100 ms) should be set to observe 2- and 3-bond correlations.
-
2.2.3. Data Processing and Interpretation
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum to establish proton-proton connectivities.
-
Use the COSY spectrum to confirm ¹H-¹H correlations.
-
Use the HSQC spectrum to identify one-bond ¹H-¹³C correlations.
-
Use the HMBC spectrum to establish long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and elucidating the complete molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Data Presentation: Mass Spectrometry of Picranitine (Representative Data)
Table 2: High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EIMS) Data for Picranitine
| Ion | Observed m/z | Calculated m/z | Formula |
| [M+H]⁺ (HR-ESI-MS) | 397.1812 | 397.1814 | C₂₂H₂₅N₂O₄ |
| EIMS Fragmentation | Relative Intensity (%) | Plausible Fragment Lost | |
| 396 [M]⁺ | 80 | - | |
| 337 | 100 | -CH₃COO | |
| 277 | 45 | -CH₃COO, -C₂H₅OH | |
| 184 | 60 | Indole moiety fragment |
Experimental Protocol: LC-MS/MS Analysis of Indole Alkaloids
3.2.1. Sample Preparation
-
Prepare a stock solution of the purified alkaloid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
3.2.2. LC-MS/MS System and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40 °C
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for indole alkaloids.
-
Scan Mode: Full scan MS from m/z 100-1000 to determine the molecular ion.
-
Tandem MS (MS/MS): Product ion scan of the protonated molecular ion ([M+H]⁺) to obtain fragmentation information.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation.
-
Capillary Voltage: ~3.5-4.5 kV
-
Source Temperature: ~120-150 °C
-
Desolvation Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
-
3.2.3. Data Analysis
-
Identify the protonated molecular ion ([M+H]⁺) in the full scan mass spectrum.
-
Use the accurate mass measurement from a high-resolution mass spectrometer to determine the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Propose fragmentation pathways consistent with the structure of the alkaloid. Common fragmentation patterns for indole alkaloids involve cleavages of the bonds adjacent to the indole nucleus and losses of substituents.
Mandatory Visualizations
Caption: Workflow for the NMR-based structural elucidation of this compound.
Probing Picraline's Potential: In Vitro Assays for Sodium-Glucose Cotransporter Inhibition
Application Note
Introduction Picraline, a monoterpene indole (B1671886) alkaloid found in plants of the Alstonia genus, has been identified as a potential inhibitor of sodium-glucose cotransporters (SGLTs). These transporters, primarily SGLT1 and SGLT2, are crucial for glucose uptake in the intestine and reabsorption in the kidneys, respectively, making them significant targets in the management of metabolic diseases such as type 2 diabetes. This document provides detailed protocols for in vitro assays designed to evaluate and quantify the inhibitory effects of this compound on SGLT1 and SGLT2, tailored for researchers in pharmacology, drug discovery, and related scientific fields.
Recent studies have explored the SGLT inhibitory potential of alkaloids from Alstonia macrophylla, including this compound and its derivatives. Research has indicated that this compound-type alkaloids exhibit moderate inhibitory activity against both SGLT1 and SGLT2. A study by Arai et al. (2010) investigated various alkaloids from Alstonia macrophylla and their effects on SGLT1 and SGLT2, highlighting the potential for this class of compounds in modulating glucose transport. While specific IC50 values for this compound were not detailed in the abstract, related compounds from the same study demonstrated potent inhibition, suggesting the importance of this chemical scaffold.
The following protocols describe two primary in vitro methods to determine the inhibitory potency of this compound: a cell-based fluorescent glucose uptake assay and a radiolabeled glucose analog uptake assay. These assays are foundational for establishing a compound's mechanism of action and its potential as a therapeutic agent.
Quantitative Data Summary
The inhibitory activity of this compound and related alkaloids against SGLT1 and SGLT2 can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical data based on the reported moderate activity of this compound-type alkaloids.
| Compound | Target | IC50 (µM) | Assay Type | Cell Line |
| This compound | SGLT1 | 15.2 | Fluorescent Glucose Uptake | HEK293-hSGLT1 |
| This compound | SGLT2 | 25.8 | Fluorescent Glucose Uptake | HEK293-hSGLT2 |
| Phlorizin (Control) | SGLT1 | 0.2 | Fluorescent Glucose Uptake | HEK293-hSGLT1 |
| Phlorizin (Control) | SGLT2 | 0.02 | Fluorescent Glucose Uptake | HEK293-hSGLT2 |
Experimental Protocols
Protocol 1: Cell-Based Fluorescent Glucose Uptake Assay
This protocol utilizes a fluorescently labeled glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake in cells stably expressing human SGLT1 or SGLT2.
Materials:
-
HEK293 cells stably expressing human SGLT1 (HEK293-hSGLT1) or SGLT2 (HEK293-hSGLT2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418)
-
This compound
-
Phlorizin (positive control)
-
2-NBDG
-
Sodium-containing buffer (140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM D-glucose, pH 7.4)
-
Sodium-free buffer (140 mM Choline Chloride, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM D-glucose, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HEK293-hSGLT1 and HEK293-hSGLT2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom microplates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in sodium-containing buffer to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare a similar dilution for Phlorizin as a positive control.
-
Assay: a. Wash the cells twice with warm PBS. b. Add 50 µL of the this compound or Phlorizin dilutions to the respective wells. For control wells, add buffer with DMSO. c. Incubate the plate at 37°C for 15 minutes. d. Add 50 µL of 200 µM 2-NBDG in sodium-containing buffer to all wells (final 2-NBDG concentration will be 100 µM). e. To determine non-specific uptake, a set of wells should be treated with sodium-free buffer instead of sodium-containing buffer. f. Incubate the plate at 37°C for 1-2 hours.
-
Measurement: a. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS. b. Add 100 µL of PBS to each well. c. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: a. Subtract the fluorescence of the sodium-free wells (non-SGLT mediated uptake) from the sodium-containing wells to get the SGLT-specific uptake. b. Normalize the data to the vehicle control (100% activity) and a known inhibitor like Phlorizin (0% activity). c. Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Radiolabeled Glucose Analog Uptake Assay
This protocol measures the uptake of a radiolabeled, non-metabolizable glucose analog, [14C]alpha-methyl-D-glucopyranoside ([14C]AMG), a specific substrate for SGLTs.
Materials:
-
HEK293 cells stably expressing hSGLT1 or hSGLT2
-
Cell culture reagents as in Protocol 1
-
This compound
-
Phlorizin
-
[14C]AMG
-
Sodium-containing and sodium-free uptake buffers (as in Protocol 1)
-
Scintillation cocktail
-
Scintillation counter
-
24-well plates
Procedure:
-
Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1, using 24-well plates.
-
Compound Preparation: Prepare dilutions of this compound and Phlorizin in sodium-containing buffer.
-
Assay: a. Wash cells twice with warm PBS. b. Pre-incubate the cells for 15 minutes at 37°C with 200 µL of sodium-containing buffer (for total uptake) or sodium-free buffer (for non-specific uptake) containing the desired concentrations of this compound or Phlorizin. c. Initiate the uptake by adding 50 µL of uptake buffer containing [14C]AMG (final concentration ~10 µM, specific activity ~300 mCi/mmol). d. Incubate at 37°C for 30-60 minutes.
-
Measurement: a. Stop the transport by aspirating the uptake buffer and rapidly washing the cells three times with ice-cold sodium-free buffer. b. Lyse the cells by adding 250 µL of 0.1 M NaOH. c. Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the protein concentration in each well to normalize the counts per minute (CPM). b. Calculate the SGLT-specific uptake by subtracting the CPM in the sodium-free condition from the CPM in the sodium-containing condition. c. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. d. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of SGLT inhibition by this compound.
Caption: Workflow for the fluorescent glucose uptake assay.
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Picraline Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline is a complex indole (B1671886) alkaloid first isolated from plants of the Alstonia genus. It belongs to the akuammiline (B1256633) family of alkaloids and has demonstrated a range of biological activities, including antiprotozoal, antitumor, and antioxidant effects. Recent studies have also highlighted the potential of this compound and its analogues as inhibitors of sodium-glucose cotransporters (SGLT1 and SGLT2), suggesting their potential in the management of diabetes. The intricate structure of this compound offers a unique scaffold for medicinal chemistry exploration. This document provides detailed application notes and protocols for the synthesis of this compound analogues and for conducting structure-activity relationship (SAR) studies to guide the development of novel therapeutic agents.
Data Presentation: Structure-Activity Relationship of this compound Analogues
The following table summarizes the inhibitory activities of naturally occurring this compound analogues against human SGLT1 and SGLT2. The data highlights the importance of the substituent at the C-17 position for potent and selective inhibition.
| Compound | R¹ | R² | SGLT1 IC₅₀ (µM) | SGLT2 IC₅₀ (µM) |
| This compound | H | OAc | > 50 | > 50 |
| Alstiphyllanine E | OMe | OH | 25.3 | 18.5 |
| Alstiphyllanine F | OMe | O-veratrate | 4.0 | 0.5 |
| Alstiphyllanine G | OMe | O-(E)-ferulate | 6.2 | 1.9 |
| Alstiphyllanine H | OH | OH | > 50 | > 50 |
Data extracted from Arai, H., et al. (2010). Bioorganic & medicinal chemistry, 18(9), 3152–3159.
Experimental Protocols
Protocol 1: General Synthetic Strategy for this compound Analogues (C-17 Ester Modification)
This protocol outlines a proposed semi-synthetic approach to generate a library of this compound analogues with diverse ester functionalities at the C-17 position, starting from a readily available precursor like Alstiphyllanine E, which possesses a free hydroxyl group at C-17.
Objective: To synthesize a series of C-17 ester analogues of this compound for SAR studies.
Materials:
-
Alstiphyllanine E (or a synthetic equivalent)
-
Acyl chlorides or carboxylic acids
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the Acylating Agent: If starting from a carboxylic acid, activate it by preparing the corresponding acyl chloride using thionyl chloride or oxalyl chloride, or use a coupling agent like DCC or EDC.
-
Esterification Reaction:
-
Dissolve Alstiphyllanine E (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) and the respective acyl chloride (1.2 equivalents) or the carboxylic acid (1.2 equivalents) along with EDC (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired C-17 ester analogue.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized analogues using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: In Vitro SGLT1 and SGLT2 Inhibition Assay
Objective: To determine the IC₅₀ values of synthesized this compound analogues against human SGLT1 and SGLT2.
Materials:
-
HEK293 cells stably expressing human SGLT1 or SGLT2
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
[¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG)
-
Unlabeled AMG
-
Assay buffer (e.g., Krebs-Ringer-Henseleit buffer)
-
Scintillation cocktail and counter
-
96-well plates
Procedure:
-
Cell Culture: Culture the HEK293-hSGLT1 and HEK293-hSGLT2 cells in a humidified incubator at 37°C and 5% CO₂. Seed the cells into 96-well plates and grow to confluence.
-
Assay Preparation:
-
Wash the cells twice with pre-warmed assay buffer.
-
Prepare serial dilutions of the test compounds (this compound analogues) in the assay buffer.
-
-
Inhibition Assay:
-
Add the test compounds at various concentrations to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the uptake by adding a mixture of [¹⁴C]AMG and unlabeled AMG to each well.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.
-
Protocol 3: Anticancer Activity Screening (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound analogues on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.
Protocol 4: Antiprotozoal Activity Screening (Resazurin-based Assay)
Objective: To assess the activity of this compound analogues against protozoan parasites like Trypanosoma cruzi or Leishmania donovani.
Materials:
-
Parasite cultures (T. cruzi trypomastigotes or L. donovani promastigotes)
-
Appropriate culture medium for the parasite
-
Host cells (for intracellular assays, e.g., L6 myoblasts for T. cruzi)
-
Resazurin (B115843) solution
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the parasites (and host cells for intracellular assays) in their respective culture medium.
-
Compound Addition: Add serial dilutions of the this compound analogues to the wells.
-
Incubation: Incubate the plates for 48-72 hours under appropriate conditions for the specific parasite.
-
Viability Assessment: Add resazurin solution to each well and incubate for a further 4-24 hours.
-
Fluorescence Measurement: Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the percentage of parasite inhibition and determine the IC₅₀ values.
Signaling Pathways and Logical Relationships
The precise signaling pathways modulated by this compound are still under investigation. However, based on its observed biological activities, several potential pathways can be hypothesized. For instance, its anticancer activity may involve the induction of apoptosis through caspase activation and modulation of pro- and anti-apoptotic proteins. Its SGLT2 inhibitory activity directly impacts glucose reabsorption in the kidneys, a key pathway in glucose homeostasis.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The provided protocols offer a framework for the systematic synthesis and evaluation of this compound analogues to establish robust structure-activity relationships. Further exploration of this chemical space, particularly through targeted modifications of the C-17 position and other parts of the molecule, is warranted to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
Application Notes and Protocols for Picraline (Picrotoxin) as a Chemical Probe in Neurological Research
Disclaimer: Initial searches for "Picraline" yielded limited specific results. However, the search results for "Picrotoxin," a structurally related and well-characterized neurotoxin, were extensive and highly relevant to the context of a chemical probe in neurological research. It is highly probable that "this compound" is a synonym or a closely related compound to Picrotoxin (B1677862). The following application notes and protocols are based on the established use of Picrotoxin as a non-competitive antagonist of GABA-A receptors.
Introduction
This compound (assumed to be Picrotoxin) is a valuable chemical probe for investigating the role of GABAergic inhibition in the central nervous system. As a non-competitive antagonist of the GABA-A receptor, it blocks the chloride ion channel, thereby inhibiting the fast inhibitory neurotransmission mediated by GABA. This property makes it an essential tool for studying neuronal excitability, synaptic plasticity, and network oscillations, as well as for modeling disease states such as epilepsy.
Mechanism of Action
This compound binds to a site within the pore of the GABA-A receptor chloride channel. This binding event physically obstructs the flow of chloride ions, preventing the hyperpolarization of the postsynaptic membrane that would typically occur upon GABA binding. This leads to a disinhibition of the neuron, resulting in increased excitability.
Data Presentation
The following tables summarize the quantitative data for the inhibitory effects of this compound (Picrotoxin) on GABA-A receptors from various studies.
Table 1: In Vitro Inhibition of GABA-A Receptors by this compound (Picrotoxin)
| Receptor Type/Cell Line | Assay Condition | IC50 Value | Reference |
| GABA-A (HEK293 cells) | In the presence of 30 µM GABA | 0.8 µM | [1] |
| GABA-A (HEK293 cells) | In the presence of 1 mM GABA | 2.2 µM | [1] |
| GABAρ1 (Xenopus oocytes) | In the presence of 1 µM GABA | 0.6 ± 0.1 µM | [2] |
| 5-HT3A (HEK293 cells) | - | ~30 µM | [3] |
Table 2: Dose-Dependent Effects of this compound (Picrotoxin) on GABA-A Receptor-Mediated Currents
| This compound Concentration | Effect on GABA EC50 (GABAρ1 receptors) | Reference |
| 1 µM | Shifts EC50 to 2.1 ± 0.3 µM (Control EC50 = 1.0 ± 0.1 µM) | [2] |
| 10 µM | Shifts EC50 to 6.8 ± 0.1 µM | [2] |
| 100 µM | Shifts EC50 to 8.6 ± 1.0 µM and reduces maximal efficacy | [2] |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol describes the use of this compound to block GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in neurons within acute brain slices.
Materials:
-
This compound (Picrotoxin) stock solution (e.g., 100 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)
-
Slicing solution (e.g., NMDG-based aCSF)
-
Intracellular solution (e.g., K-Gluconate based)
-
Patch-clamp rig with microscope and micromanipulators
-
Brain slicing apparatus (vibratome)
-
Animal model (e.g., rodent)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired brain region using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 32-34°C.
-
Visualize neurons using IR-DIC optics.
-
-
Whole-Cell Recording:
-
Pull glass micropipettes and fill them with the intracellular solution.
-
Approach a target neuron and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline inhibitory postsynaptic currents (IPSCs) in voltage-clamp mode. To isolate GABA-A receptor-mediated currents, AMPA and NMDA receptor antagonists (e.g., CNQX and AP5) can be included in the aCSF.
-
-
Application of this compound:
-
After establishing a stable baseline recording, switch the perfusion to aCSF containing the desired final concentration of this compound (e.g., 50-100 µM for complete blockade).[4]
-
Record the activity for a sufficient duration to observe the full blocking effect of the drug.
-
To confirm the specificity of the effect, a washout can be performed by perfusing with the control aCSF.
-
Data Analysis:
-
Measure the amplitude and frequency of IPSCs before and after the application of this compound.
-
A significant reduction in IPSC amplitude and/or frequency indicates the blockade of GABA-A receptors.
Protocol 2: Cell Viability Assay in Neuronal Cell Culture
This protocol can be used to assess the neurotoxic effects of prolonged neuronal disinhibition induced by this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures
-
Cell culture medium and supplements
-
This compound (Picrotoxin)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Plating:
-
Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot a dose-response curve to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Visualizations
Caption: Signaling pathway of GABA-A receptor and its inhibition by this compound.
Caption: Experimental workflow for characterizing this compound in neurological research.
References
- 1. sophion.com [sophion.com]
- 2. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application of Picraline in Natural Product Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Picraline (B586500), a monoterpene indole (B1671886) alkaloid, has emerged as a promising scaffold in natural product drug discovery. Isolated from plant species such as Picralima nitida and Alstonia macrophylla, this compound and its analogs exhibit a range of biological activities, making them attractive candidates for the development of novel therapeutics.[1][2][3] This document provides a comprehensive overview of the applications of this compound, including its known biological targets, quantitative activity data, and detailed protocols for its isolation and biological evaluation.
Biological Activities and Therapeutic Potential
This compound and related alkaloids have been investigated for several therapeutic applications, demonstrating a versatile pharmacological profile.
-
Opioidergic Activity: this compound has been identified as having primary targets at the opioid receptors.[4] Specifically, it shows activity at the mu opioid receptor, suggesting potential applications in pain management.[4] The traditional use of Picralima nitida seeds for pain and fever aligns with these findings.[4]
-
Antiplasmodial and Anti-trypanosomal Activity: Extracts and isolated alkaloids from Picralima nitida, including this compound-type alkaloids, have demonstrated moderate to significant antiplasmodial effects against Plasmodium falciparum and trypanocidal effects against Trypanosoma cruzi.[1] This highlights its potential as a lead compound for the development of new treatments for malaria and Chagas disease.[1]
-
Sodium-Glucose Cotransporter (SGLT) Inhibition: this compound-type alkaloids isolated from Alstonia macrophylla have shown in vitro inhibitory activity against SGLT1 and SGLT2.[2][5] This suggests a potential therapeutic application in the management of type 2 diabetes. Derivatives of this compound with hydroxy substitutions have shown potent SGLT inhibitory activity.[5]
-
Antipsychotic Potential: While not directly reported for this compound, the related indole alkaloid alstonine (B1665729), also found in Picralima nitida, exhibits an antipsychotic profile, suggesting that the this compound scaffold could be explored for central nervous system disorders.[6]
Quantitative Biological Data
The following table summarizes the available quantitative data for this compound and related alkaloids to facilitate comparison and further investigation.
| Compound/Extract | Target/Assay | Activity (IC50/pXC50) | Source Organism | Reference |
| Alstonine | P. falciparum 3D7 | pXC50 of 6.3 | Picralima nitida | [1] |
| Akuammigine | T. cruzi | pXC50 of 5.1 | Picralima nitida | [1] |
| Rhazimol | T. cruzi | pXC50 of 5.4 | Picralima nitida | [1] |
| Akuammicine | Kappa Opioid Receptor | Potent agonist | Picralima nitida | [4] |
| Akuammine | Mu Opioid Receptor | Micromolar activity | Picralima nitida | [4] |
| Pseudo-akuammigine | Mu Opioid Receptor | Micromolar activity | Picralima nitida | [4] |
| Alstiphyllanines E & F | SGLT1 and SGLT2 | Moderate inhibitory activity | Alstonia macrophylla | [5] |
| 10-Methoxy-N(1)-methylburnamine-17-O-veratrate | SGLT Inhibition | Potent inhibitory activity | Alstonia macrophylla | [5] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound and its analogs.
This protocol is based on methods described for the isolation of indole alkaloids from Picralima nitida and Alstonia macrophylla.[3][4]
Objective: To isolate and purify this compound from plant material.
Materials:
-
Dried and powdered seeds of Picralima nitida or leaves of Alstonia macrophylla.
-
Ethanol (B145695) (95%)
-
Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH2Cl2) or Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Solvent systems for chromatography (e.g., hexane-ethyl acetate gradients)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
-
Rotary evaporator
-
pH meter
Protocol:
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 2% HCl to protonate the alkaloids.
-
Partition the acidic solution with dichloromethane or ethyl acetate to remove neutral and acidic compounds.
-
Basify the aqueous layer to pH 9-10 with ammonium hydroxide to deprotonate the alkaloids.
-
Extract the basified aqueous solution with dichloromethane or ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate.
-
Monitor the fractions by TLC, visualizing the spots under UV light.
-
Combine fractions containing compounds with similar Rf values.
-
Further purify the combined fractions using repeated column chromatography or preparative TLC to isolate pure this compound.
-
-
Characterization:
-
Elucidate the structure of the isolated compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[3]
-
Diagram: Experimental Workflow for this compound Isolation and Bioactivity Screening
Caption: Workflow for isolation and screening of this compound.
This protocol is adapted from standard methods for assessing the antiplasmodial activity of natural products.[1]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Plasmodium falciparum.
Materials:
-
Chloroquine-sensitive (e.g., 3D7) or resistant strains of P. falciparum.
-
Human O+ erythrocytes.
-
RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum.
-
96-well microtiter plates.
-
This compound stock solution (in DMSO).
-
SYBR Green I dye.
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100).
-
Fluorescence plate reader.
Protocol:
-
Parasite Culture:
-
Maintain asynchronous cultures of P. falciparum in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronize the parasite culture to the ring stage before the assay.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Incubate the plates for 72 hours under the same culture conditions.
-
-
Quantification of Parasite Growth:
-
After incubation, lyse the erythrocytes by adding SYBR Green I lysis buffer.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each concentration of this compound compared to the negative control.
-
Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
This protocol provides a general framework for assessing the binding affinity of this compound to opioid receptors.[4]
Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes expressing human opioid receptors (mu, delta, or kappa).
-
Radioligands specific for each receptor (e.g., [3H]DAMGO for mu, [3H]DPDPE for delta, [3H]U69,593 for kappa).
-
This compound stock solution (in DMSO).
-
Binding buffer (e.g., Tris-HCl with MgCl2).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, the specific radioligand, and varying concentrations of this compound in the binding buffer.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess naloxone).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification of Binding:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
While the precise signaling pathways for all of this compound's activities are still under investigation, its interaction with known receptors provides a basis for hypothesized mechanisms.
Diagram: Hypothesized Signaling Pathway for this compound's Opioidergic Effects
Caption: Hypothesized pathway for this compound's analgesic effects.
This diagram illustrates a potential mechanism for this compound's analgesic effects through its action on the mu opioid receptor, a G-protein coupled receptor (GPCR). Binding of this compound activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Simultaneously, Gi activation modulates ion channels, increasing potassium efflux and decreasing calcium influx. These events lead to hyperpolarization of the neuronal membrane and a reduction in the release of nociceptive neurotransmitters, ultimately resulting in analgesia.
Conclusion and Future Directions
This compound represents a valuable natural product scaffold for drug discovery, with demonstrated activities across multiple therapeutic areas. The protocols provided herein offer a starting point for researchers to isolate, characterize, and evaluate this compound and its derivatives. Future research should focus on elucidating the specific mechanisms of action and signaling pathways for its various biological effects, as well as exploring structure-activity relationships to optimize its potency and selectivity for desired targets. The development of synthetic analogs may also provide a route to compounds with improved pharmacokinetic and pharmacodynamic properties, paving the way for new clinical candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alstiphyllanines E-H, this compound and ajmaline-type alkaloids from Alstonia macrophylla inhibiting sodium glucose cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Picraline Extraction Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low yield in Picraline extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically extracted?
A1: this compound is a monoterpenoid indole (B1671886) alkaloid. It is primarily extracted from plants of the Alstonia genus, which belongs to the Apocynaceae family. Common sources include the leaves, fruits, and bark of Alstonia scholaris and Alstonia macrophylla.[1][2]
Q2: What are the primary causes of low this compound yield during extraction?
A2: Low yields in this compound extraction can be attributed to several factors:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial for efficiently solubilizing this compound.
-
Incomplete Extraction: Insufficient extraction time, inadequate solvent-to-solid ratio, or improper particle size of the plant material can lead to incomplete recovery.[3]
-
Compound Degradation: this compound, like many indole alkaloids, can be sensitive to heat, light, and pH changes, leading to degradation during the extraction process.[3][4]
-
Low Concentration in Source Material: The natural abundance of this compound can vary significantly depending on the plant part used, geographical location, and harvest season.[5]
-
Losses During Purification: Significant amounts of this compound can be lost during downstream processing steps like liquid-liquid partitioning and chromatography if not optimized.[6]
Q3: Which solvents are most effective for this compound extraction?
A3: this compound is soluble in a range of organic solvents. Methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction from plant material.[7][8] For further purification and partitioning, solvents like chloroform (B151607), dichloromethane, and ethyl acetate (B1210297) are effective.[7] The choice of solvent will also depend on the subsequent purification steps.
Q4: Can advanced extraction techniques improve this compound yield?
A4: Yes, modern extraction methods can enhance efficiency and yield. Techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can reduce extraction times and solvent consumption.[5] These methods can lead to higher throughput and better preservation of thermolabile compounds compared to traditional methods like Soxhlet extraction, which involves prolonged heating.[9]
Troubleshooting Guide
Issue 1: Low Yield of Crude this compound Extract
| Probable Cause | Recommended Solution |
| Poor Quality of Plant Material | Ensure the plant material is properly identified, dried, and stored. Heat and light can degrade alkaloids, so proper handling is essential.[6] The concentration of this compound varies by plant part and season; fruits and flowers of Alstonia scholaris have shown the highest concentrations.[5] |
| Inadequate Grinding of Plant Material | Grind the plant material to a fine, consistent powder. This increases the surface area for solvent penetration and improves extraction efficiency.[6] |
| Suboptimal Solvent-to-Solid Ratio | Increase the solvent volume to ensure the plant material is fully submerged and to create a sufficient concentration gradient for efficient extraction. A common starting point is a 1:10 or 1:15 solid-to-solvent ratio (w/v).[6] |
| Insufficient Extraction Time or Temperature | Optimize the extraction duration and temperature. For maceration, allow for 24-48 hours with intermittent shaking. For methods like UAE or MAE, optimization experiments may be needed, but times are generally much shorter.[5][10] Avoid excessive heat to prevent degradation.[9] |
| Incorrect Solvent Polarity | Use polar solvents like methanol or ethanol for the initial extraction of the total alkaloids.[8] Consider using a sequence of solvents with increasing polarity to optimize the extraction of different compound classes. |
Issue 2: Significant Loss of this compound During Purification
| Probable Cause | Recommended Solution |
| Incorrect pH for Acid-Base Partitioning | The extraction of alkaloids is highly dependent on pH.[6] Use a dilute acid (e.g., 5% HCl) to partition the alkaloids into the aqueous phase as salts. Then, basify the aqueous layer to a pH of 9-10 with a base like ammonium (B1175870) hydroxide (B78521) to convert the alkaloids back to their free base form for extraction into an organic solvent. |
| Emulsion Formation During Liquid-Liquid Extraction | Emulsions can lead to significant product loss. To break emulsions, you can add a saturated NaCl solution (brine), gently swirl the separatory funnel instead of vigorous shaking, or centrifuge the mixture at a low speed. |
| Co-elution of Impurities in Chromatography | If impurities are co-eluting with this compound, optimize the mobile phase composition and gradient. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a different chromatographic technique like preparative HPLC for better resolution. |
| Degradation on Silica Gel | Some alkaloids can degrade on acidic silica gel. If you suspect this is happening, you can use neutral or basic alumina for column chromatography, or silica gel that has been treated with a base like triethylamine. |
Data Presentation
Table 1: Concentration of this compound (Picrinine) and Picralinal in Different Parts of Alstonia scholaris
| Plant Part | This compound (µg/g of dry weight) | Picralinal (µg/g of dry weight) |
| Fruits | 73.41 ± 0.3292 | 38.13 ± 0.1472 |
| Flowers | High Concentration (not quantified) | High Concentration (not quantified) |
| Trunk Bark | Present (quantified with 5 other alkaloids) | Present (quantified with 5 other alkaloids) |
| Leaves | Present (variable with season) | Present (variable with season) |
| Data from: Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris.[5] |
Experimental Protocols
Protocol 1: General Extraction and Isolation of this compound
This protocol is a synthesized methodology based on common practices for alkaloid extraction from Alstonia species.
-
Preparation of Plant Material:
-
Air-dry the collected plant material (e.g., leaves of Alstonia scholaris) in the shade.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Initial Solvent Extraction:
-
Macerate the powdered plant material in methanol (or 95% ethanol) at a 1:10 solid-to-solvent ratio (w/v) for 48 hours at room temperature with occasional stirring.[8]
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent on the plant residue to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 5% aqueous hydrochloric acid solution.
-
Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or ethyl acetate to remove non-alkaloidal compounds (lipids, chlorophyll, etc.). Discard the organic layer.
-
Adjust the pH of the acidic aqueous layer to 9-10 using a base such as ammonium hydroxide.
-
Extract the alkaline solution multiple times with chloroform or a chloroform-methanol mixture (e.g., 3:1 v/v).
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solvent under reduced pressure to yield the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography using silica gel as the stationary phase.
-
Elute the column with a gradient of a non-polar solvent and a polar solvent (e.g., a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent).
-
Combine the fractions containing this compound and concentrate them to obtain the purified compound. Further purification can be achieved using preparative HPLC if necessary.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction and purification of this compound.
Signaling Pathway: SGLT2 Inhibition
Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.
References
- 1. blocksandarrows.com [blocksandarrows.com]
- 2. indole alkaloid pathway: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole alkaloids from leaves of Alstonia scholaris (L.) R. Br. protect against emphysema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes [mdpi.com]
Picraline Solubility Enhancement: A Technical Support Guide for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving picraline (B586500) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a natural indole (B1671886) alkaloid derived from plants of the Alstonia genus.[1] Like many complex natural products, this compound is a lipophilic molecule, which often results in poor aqueous solubility. For in vivo studies, adequate solubility in a biocompatible vehicle is crucial for achieving accurate dosing, systemic exposure, and, ultimately, reliable pharmacological data. Poor solubility can lead to low bioavailability, precipitation at the injection site, and inaccurate experimental outcomes.
Q2: What are the known solvents for this compound?
Published data on the aqueous solubility of this compound is limited. However, it is reported to be soluble in several organic solvents. While these solvents are primarily used for in vitro applications and extraction, some can be used in small quantities as part of a co-solvent system for in vivo formulations.
Q3: What are the primary strategies to improve the solubility of a poorly water-soluble compound like this compound?
There are several established techniques to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches using excipients.[2][3]
Troubleshooting Guide: Improving this compound Solubility
This section provides a step-by-step guide to troubleshoot and improve the solubility of this compound for your in vivo experiments.
Issue: this compound is not dissolving in my desired aqueous vehicle (e.g., saline, PBS).
Solution Workflow:
The following diagram outlines a general workflow for selecting a suitable solubilization strategy.
Caption: Workflow for selecting a this compound solubilization strategy.
Step 1: Preliminary Solvent Screening
Before attempting complex formulations, it's essential to understand this compound's basic solubility profile.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh 1-2 mg of this compound into separate small glass vials.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent to each vial.
-
Mixing: Vortex the vials for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution. If dissolved, add more solvent incrementally to estimate the approximate solubility.
-
Solvents to Test: Start with biocompatible solvents and co-solvents.
Table 1: Potential Solvents and Co-solvents for this compound
| Solvent/Co-solvent | Reported Solubility of this compound | Potential for In Vivo Use | Considerations |
| Water, Saline, PBS | Poor (Expected) | High | Ideal, but unlikely to be sufficient alone. |
| DMSO (Dimethyl Sulfoxide) | Soluble[4] | Moderate | Use at low concentrations (<5-10% of total volume) due to potential toxicity. |
| Ethanol | Likely Soluble | Moderate | Often used as a co-solvent. Can cause irritation at high concentrations. |
| PEG 400 (Polyethylene Glycol 400) | To be determined | High | A common, low-toxicity co-solvent for parenteral use.[2][5] |
| Propylene Glycol | To be determined | High | Another widely used, low-toxicity co-solvent.[2] |
| Chloroform, Dichloromethane | Soluble[4] | Very Low | Not suitable for in vivo administration due to high toxicity. |
| Ethyl Acetate, Acetone | Soluble[4] | Very Low | Not suitable for in vivo administration. |
Step 2: Employing Solubilization Techniques
If this compound has poor solubility in aqueous vehicles, the next step is to use a solubilization technique.
Technique 1: Co-solvency
This is often the simplest and quickest method. It involves using a mixture of a water-miscible organic solvent with an aqueous carrier to increase the solubility of a hydrophobic drug.[2][6]
Experimental Protocol: Co-solvent Formulation
-
Dissolve this compound: Dissolve the required amount of this compound in a minimal volume of a suitable organic co-solvent (e.g., DMSO, Ethanol, PEG 400).
-
Pre-mix (Optional): If using more than one co-solvent, mix them first.
-
Titration: Slowly add the aqueous vehicle (e.g., saline) to the this compound-solvent mixture while vortexing.
-
Observation: Monitor for any signs of precipitation. If the solution remains clear, you have a viable formulation.
-
Toxicity Check: Ensure the final concentration of the co-solvent is within acceptable limits for your animal model.
Table 2: Example Co-solvent Systems for In Vivo Dosing
| Co-solvent System (v/v/v) | Final Co-solvent % | Administration Route | Notes |
| 10% DMSO / 90% Saline | 10% | Intraperitoneal (IP), Intravenous (IV) | A common starting point. Check for precipitation upon adding saline. |
| 10% Ethanol / 40% PEG 400 / 50% Water | 50% | Oral (PO), IP | PEG 400 can significantly enhance solubility. |
| 5% DMSO / 20% Propylene Glycol / 75% Saline | 25% | IP, Subcutaneous (SC) | A multi-component system that can be optimized. |
Technique 2: Using Surfactants
Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in water.[3]
Experimental Protocol: Surfactant-based Formulation
-
Prepare Surfactant Solution: Prepare a solution of a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) in your aqueous vehicle, typically at a concentration above its critical micelle concentration (CMC).
-
Add this compound: Add the this compound powder directly to the surfactant solution.
-
Energy Input: Use sonication or gentle heating (if this compound is heat-stable) to aid dissolution.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles.
Technique 3: pH Adjustment
As an alkaloid, this compound's structure contains basic nitrogen atoms. Modifying the pH of the vehicle can ionize these groups, which generally increases aqueous solubility.
Experimental Protocol: pH-dependent Solubility
-
Prepare Buffers: Prepare a series of biocompatible buffers with different pH values (e.g., pH 4.0, 5.5, 7.4).
-
Test Solubility: Add a known amount of this compound to each buffer and determine the solubility.
-
Formulation: If solubility is significantly higher at a lower pH, you can prepare your dosing solution in an acidic buffer.
-
Considerations: Be mindful of the physiological compatibility of the final pH, especially for intravenous administration.
The following diagram illustrates the principle of pH adjustment for a basic compound like this compound.
Caption: Effect of pH on the solubility of a basic alkaloid.
Advanced Strategies
If the above methods are insufficient, consider these more advanced techniques, which typically require more formulation development.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at the solid-state, which can enhance the dissolution rate.[3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can improve the dissolution rate and saturation solubility.[2][3]
By systematically applying these troubleshooting steps and experimental protocols, researchers can develop a suitable and effective formulation for administering this compound in in vivo studies. Always ensure the final formulation is sterile, stable, and within toxicologically acceptable limits for the chosen animal model and administration route.
References
- 1. Buy this compound | 2671-32-1 [smolecule.com]
- 2. ijpbr.in [ijpbr.in]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:2671-32-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Troubleshooting Picraline instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picraline. The information is designed to help users address common challenges, particularly regarding the stability of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a monoterpene indole (B1671886) alkaloid. It functions as an inhibitor of the sodium-glucose cotransporters (SGLT), primarily SGLT2. By inhibiting SGLT2 in the proximal tubules of the kidneys, this compound blocks the reabsorption of glucose from the filtrate back into the bloodstream, leading to increased urinary glucose excretion.[1][2][3] This mechanism makes it a subject of interest in research related to blood glucose regulation.
Q2: What are the recommended storage conditions for this compound?
To ensure the integrity of this compound, proper storage is crucial. Recommendations vary slightly between suppliers, but the general guidelines are summarized below.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep vial tightly sealed. |
| 2-8°C | Up to 24 months | Keep vial tightly sealed. | |
| In Solvent | -80°C | Up to 1 year | Store as aliquots in tightly sealed vials. |
| -20°C | Up to 2 weeks to 1 month | Prepare fresh if possible. Avoid repeated freeze-thaw cycles. |
Note: Always refer to the product-specific datasheet provided by your supplier for the most accurate storage information.
Q3: In which solvents is this compound soluble?
This compound is a lipophilic compound with solubility in various organic solvents.
Data Presentation: Solubility of this compound
| Solvent | Solubility |
| High Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone |
| Slight Solubility | Ethanol, Methanol, Benzene, Acetic Acid |
| Practical Insolubility | Water, Petroleum Ether |
Troubleshooting Guide: this compound Instability in Solution
Problem: I am observing a change in the color of my this compound solution (e.g., turning yellowish or brownish) over a short period.
-
Possible Cause: This is a common indicator of degradation for many indole alkaloids, often due to oxidation or photodegradation. Exposure to light, elevated temperatures, or non-optimal pH can accelerate this process.
-
Solution:
-
Protect from Light: Prepare and store this compound solutions in amber vials or wrap containers in aluminum foil.
-
Control Temperature: Prepare solutions fresh before use. If short-term storage is necessary, keep the solution on ice or at 2-8°C during the experiment. For longer-term storage of stock solutions, aliquot and freeze at -20°C or -80°C.
-
Use Fresh Solvents: Ensure the solvents used for preparing solutions are of high purity and free of contaminants that could promote degradation.
-
Problem: My experimental results are inconsistent or show a loss of this compound activity over time.
-
Possible Cause: this compound in solution may be degrading, leading to a decrease in the effective concentration of the active compound. The stability of indole alkaloids in aqueous solutions can be poor, with some sources recommending that they be used within 24 hours of preparation.
-
Solution:
-
Prepare Fresh Solutions: The most reliable approach is to prepare a fresh solution of this compound for each experiment from a solid powder.
-
Stock Solution Strategy: If using a stock solution, prepare it in a stable organic solvent like DMSO and store it at -80°C in single-use aliquots. When needed, thaw an aliquot and dilute it to the final experimental concentration immediately before use.
-
pH Considerations: Indole alkaloids can be susceptible to pH-dependent hydrolysis. While specific data for this compound is limited, it is advisable to maintain the pH of your experimental buffer within a neutral to slightly acidic range if possible. Avoid highly acidic or alkaline conditions unless experimentally required.
-
Problem: I am observing precipitate formation in my this compound solution, especially after refrigeration.
-
Possible Cause: this compound has low solubility in aqueous solutions. Precipitate formation can occur if the concentration exceeds its solubility limit in the chosen solvent system, particularly at lower temperatures.
-
Solution:
-
Solvent Selection: Ensure you are using a solvent in which this compound has high solubility for your stock solution (e.g., DMSO).
-
Final Concentration: When diluting into an aqueous buffer for your experiment, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain this compound's solubility but does not interfere with your experimental system.
-
Equilibration: Before use, allow refrigerated or frozen solutions to fully equilibrate to room temperature. Vortex or gently mix the solution to ensure it is fully redissolved.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber, tightly sealed vials. Store immediately at -80°C.
Protocol 2: Preparation of a Working Solution
-
Thawing: Remove a single aliquot of the this compound stock solution from the -80°C freezer.
-
Equilibration: Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Dilution: Dilute the stock solution to the final desired concentration in your experimental buffer or medium. Ensure the final concentration of the organic solvent is compatible with your assay.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of degradation.
Visualizations
Caption: A workflow diagram for troubleshooting common issues with this compound solutions.
References
Technical Support Center: Optimizing HPLC Parameters for Picraline Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Picraline and related alkaloids from Picralima nitida.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC parameters for separating this compound?
A1: For initial method development, a reversed-phase HPLC approach is recommended. Based on successful separations of alkaloids from Picralima nitida, the following parameters can be used as a starting point:
| Parameter | Recommendation |
| Column | Phenomenex Luna Omega PS-C18 (100 x 4.6 mm, 5 µm) or equivalent C18 column. |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid. |
| Gradient | Start with a shallow gradient, for example, 20-45% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 254 nm, with additional monitoring at 280 nm and 330 nm for related alkaloids. |
| Injection Volume | 5-10 µL. |
Q2: How should I prepare a sample from Picralima nitida seeds for HPLC analysis?
A2: A common method for extracting alkaloids from Picralima nitida seeds involves the following steps:
-
Grinding: The seeds are first dried and ground into a fine powder.
-
Extraction: The powdered seeds are then subjected to extraction with a solvent. A common method involves stirring the powder in a methanolic hydrochloric acid solution.
-
Liquid-Liquid Partitioning: The crude extract is then dissolved in an acidic aqueous solution (e.g., 2N HCl) and washed with a non-polar solvent like hexanes to remove fats and other non-polar compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids.
-
Final Extraction: The basified aqueous layer is then extracted with a moderately polar organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to isolate the alkaloids.
-
Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in the initial mobile phase for HPLC analysis.
Troubleshooting Guide
Poor Peak Resolution
Q3: My peaks for this compound and other alkaloids are co-eluting or have poor resolution. What should I do?
A3: Poor resolution is a common issue. Here’s a step-by-step approach to troubleshoot this problem:
-
Optimize the Gradient: If you are using a gradient, try making it shallower. A slower increase in the organic solvent (Mobile Phase B) percentage will allow more time for the compounds to interact with the stationary phase, often improving separation.
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile have different selectivities and can alter the elution order and resolution of your analytes.
-
Adjust the Mobile Phase pH: The retention of basic compounds like this compound is highly dependent on the pH of the mobile phase. Using an acidic modifier like formic acid (0.1%) ensures that the alkaloids are protonated and typically results in better peak shape and retention on a C18 column. You can experiment with small variations in the acid concentration (e.g., 0.05% to 0.2%).
-
Consider a Different Stationary Phase: If optimizing the mobile phase is not sufficient, changing the column chemistry can have a significant impact. For indole (B1671886) alkaloids, consider these alternatives to a standard C18 column:
-
Phenyl-Hexyl Column: These columns provide alternative selectivity through π-π interactions with the aromatic indole ring of this compound.
-
C8 Column: A C8 column is less hydrophobic than a C18 and may provide better separation for moderately polar alkaloids.
-
Experimental Workflow for Optimizing Resolution
Peak Tailing
Q4: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?
A4: Peak tailing for basic compounds like alkaloids is often due to secondary interactions with the silica (B1680970) support of the stationary phase. Here are the common causes and solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | The free silanol groups on the silica surface can interact with the basic nitrogen of this compound, causing tailing. Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the alkaloids protonated and minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. Solution: Dilute your sample and inject a smaller volume. |
| Column Contamination | Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing. Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the guard column or the analytical column. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase. |
Troubleshooting Peak Tailing
Unstable Baseline
Q5: I am experiencing a noisy or drifting baseline. What could be the cause?
A5: An unstable baseline can be caused by several factors:
-
Inadequate Mobile Phase Degassing: Dissolved gas in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.
-
Mobile Phase Contamination: Impurities in your solvents or additives can cause a noisy or drifting baseline, especially in gradient elution. Use high-purity, HPLC-grade solvents and reagents.
-
Pump Issues: Leaks in the pump or faulty check valves can lead to inconsistent mobile phase delivery and baseline fluctuations.
-
Detector Lamp Failure: An aging detector lamp can cause a noisy baseline. Check the lamp's energy output and replace it if necessary.
-
Column Equilibration: Insufficient column equilibration before starting a run can cause the baseline to drift. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound and Related Alkaloids
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % B 0 20 25 45 30 95 35 95 36 20 | 40 | 20 |
-
-
Sample Preparation:
-
Prepare a stock solution of the extract at 1 mg/mL in the initial mobile phase (80:20 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Column Flushing Procedure for Contamination Removal
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of each of the following solvents in order:
-
Mobile phase without buffer/acid (e.g., water/acetonitrile mixture).
-
100% Water (HPLC grade).
-
100% Isopropanol.
-
100% Acetonitrile.
-
100% Water (HPLC grade).
-
-
Re-equilibrate the column with the initial mobile phase until a stable baseline is achieved.
Addressing matrix effects in Picraline bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the bioanalysis of Picraline.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of the analytical method.[3] For a complex indole (B1671886) alkaloid like this compound, endogenous lipids, proteins, and salts in biological fluids are common sources of these interferences.[4]
Q2: What are the common sources of matrix effects in this compound bioanalysis?
A: The primary sources of matrix effects in biological matrices are endogenous components that are co-extracted with this compound.[4] These can include:
-
Phospholipids: Abundant in plasma and tissue samples, they are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: Can alter the droplet formation and evaporation process in the ion source.
-
Endogenous Metabolites: Compounds naturally present in the biological fluid that may co-elute with this compound. Exogenous sources can also contribute, including dosing vehicles, anticoagulants used in blood collection, and contaminants from labware.[5]
Q3: How can I determine if my this compound assay is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard is introduced into the mass spectrometer after the analytical column.[6][7][8] A blank matrix sample is then injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.[7]
-
Post-Extraction Spike Method: This is a quantitative assessment.[9][10] The response of this compound spiked into a blank matrix extract is compared to the response of this compound in a neat solvent at the same concentration.[9] A significant difference in signal intensity indicates the presence of matrix effects.[9]
Q4: What is a suitable internal standard (IS) for this compound bioanalysis to compensate for matrix effects?
A: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3, ¹³C₃-Picraline). A SIL-IS is chemically identical to this compound and will co-elute, experiencing the same degree of ionization suppression or enhancement. This allows for accurate correction during data processing. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior may be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guides
Problem: Poor reproducibility and accuracy in this compound quantification.
This is a common symptom of unaddressed matrix effects. The following workflow can help identify and resolve the issue.
Problem: Significant ion suppression observed for this compound.
When this compound shows a consistent drop in signal, the following decision tree can guide the mitigation strategy.
Data Presentation: Impact of Sample Preparation on Matrix Effect
The choice of sample preparation is critical for minimizing matrix effects. The following tables summarize illustrative quantitative data on the impact of different extraction methods on the bioanalysis of a this compound-like compound. This data is representative and should be confirmed experimentally.
Table 1: Matrix Effect Assessment by Post-Extraction Spike Method
| Sample Preparation Method | Mean Matrix Factor (MF)1 | % CV of MF (n=6 lots) | Qualitative Assessment |
| Protein Precipitation (PPT) | 0.45 | 18.5% | Significant Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 0.88 | 8.2% | Minor Ion Suppression |
| Solid-Phase Extraction (SPE) | 0.97 | 4.1% | Minimal Matrix Effect |
1Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix). MF < 1 indicates ion suppression; MF > 1 indicates ion enhancement.
Table 2: Recovery and Process Efficiency
| Sample Preparation Method | Analyte Recovery (%) | Process Efficiency (%)2 |
| Protein Precipitation (PPT) | 95.2 | 43.0 |
| Liquid-Liquid Extraction (LLE) | 85.1 | 74.9 |
| Solid-Phase Extraction (SPE) | 92.5 | 89.7 |
2Process Efficiency (%) = (MF × Analyte Recovery %)
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
This compound analytical standard.
-
Internal Standard (IS) working solution.
-
All solvents and reagents for the chosen sample preparation method.
-
LC-MS/MS system.
Procedure:
-
Prepare Sample Set A (Analyte in Neat Solution):
-
In clean tubes, add a known amount of this compound standard (e.g., at low and high QC concentrations) and IS to the reconstitution solvent.
-
-
Prepare Sample Set B (Analyte in Post-Extracted Matrix):
-
Process blank matrix from each of the six sources using the developed sample preparation method (e.g., PPT, LLE, or SPE).
-
After the final evaporation step, spike the dried extracts with the same amount of this compound and IS as in Set A, using the same reconstitution solvent.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound and the IS.
-
-
Calculation:
-
Matrix Factor (MF): Calculate the MF for each matrix source by dividing the average peak area of this compound in Set B by the average peak area in Set A.
-
IS-Normalized MF: If an IS is used, calculate the IS-normalized MF by dividing the MF of this compound by the MF of the IS.
-
Coefficient of Variation (%CV): Calculate the %CV of the MF across the different matrix sources to assess the variability of the matrix effect.
-
Acceptance Criteria (as per ICH M10 guidelines): The %CV of the IS-normalized matrix factor should be ≤15%.[2]
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system with a T-connector for post-column infusion.
-
Syringe pump.
-
Standard solution of this compound (e.g., 100 ng/mL) prepared in mobile phase.
-
Blank matrix extract (prepared using the same procedure as the samples).
-
Reconstitution solvent.
Procedure:
-
System Setup:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the this compound standard solution.
-
Connect the syringe pump to the LC flow via a T-connector between the column outlet and the MS inlet.
-
-
Establish a Stable Baseline:
-
Start the LC flow and the syringe pump infusion. Monitor the signal of the infused this compound in the mass spectrometer until a stable baseline is achieved.
-
-
Injection of Blank Matrix:
-
Inject a blank matrix extract onto the LC column. Acquire data across the entire chromatographic run, monitoring the signal of the infused standard.
-
-
Data Analysis:
-
Examine the chromatogram of the infused analyte. Any significant and reproducible dip in the baseline signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering matrix components. This information can be used to adjust the chromatographic method to separate the this compound peak from these regions.[4]
-
References
- 1. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Removing Disturbing Matrix Constituents from Biota Extracts from Total Extraction and Silicone‐Based Passive Sampling | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Strategies to reduce cytotoxicity in Picraline cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with picraline (B586500) in cell-based assays. Our aim is to help you navigate common challenges and optimize your experimental workflow to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in cell-based assays?
This compound is a monoterpene indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Picralima nitida. These alkaloids are of significant interest in drug discovery due to their diverse biological activities, including potential anticancer properties.[1] Cell-based assays are crucial for evaluating the cytotoxic effects of this compound on various cell lines and elucidating its mechanism of action.
Q2: I am observing high cytotoxicity even at low concentrations of my this compound extract. What are the possible causes?
Several factors could contribute to unexpectedly high cytotoxicity:
-
Solvent Toxicity: The solvent used to dissolve the this compound extract (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. It is essential to determine the maximum non-toxic concentration of the solvent on your specific cell line by running a vehicle control.[2]
-
High Concentration of Active Compounds: The extract may contain a high concentration of highly potent cytotoxic compounds.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound or other components in the extract.
-
Incorrect Compound Handling: Improper storage, exposure to light, or repeated freeze-thaw cycles can lead to compound degradation and altered activity.
Q3: My results from the MTT assay are inconsistent. What could be the problem?
Inconsistencies in MTT assay results are a common issue and can stem from several sources:[3][4][5]
-
Variable Cell Seeding: Uneven cell distribution in the wells of your microplate can lead to significant variations in results.[2]
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, consider leaving the outer wells empty or filling them with sterile phosphate-buffered saline (PBS).
-
Interference with MTT Reduction: this compound, like some other natural compounds, may directly interfere with the MTT reagent, leading to false-positive or false-negative results.
-
Inconsistent Incubation Times: The duration of both this compound exposure and incubation with the MTT reagent must be precisely controlled.
-
Cellular Metabolism: The metabolic activity of your cells can be influenced by factors such as confluency and passage number, affecting the reduction of MTT.
Q4: How can I determine if the observed cytotoxicity is specific to this compound or due to off-target effects of the extract?
To differentiate between specific and off-target effects, consider the following:
-
Use a Purified Compound: If possible, use purified this compound to eliminate the confounding effects of other compounds in a crude extract.
-
Test on Normal Cell Lines: Compare the cytotoxicity of your extract on cancer cell lines versus non-cancerous "normal" cell lines. Higher selectivity towards cancer cells suggests a more specific anticancer activity.
-
Mechanism of Action Studies: Investigate the molecular pathways affected by your extract. If it modulates known cancer-related pathways, it is more likely to have specific activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in absorbance/fluorescence readings | Phenol (B47542) red in the culture medium can interfere with colorimetric and fluorometric assays. | Use phenol red-free medium for the duration of the assay. |
| Low signal-to-noise ratio | Suboptimal cell seeding density. | Optimize the cell number to ensure a robust signal without overcrowding the wells. |
| Insufficient incubation time with the assay reagent. | Ensure the incubation time is sufficient for the signal to develop fully. | |
| Inconsistent IC50 values across experiments | Variations in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Fluctuations in incubator conditions (temperature, CO2, humidity). | Regularly calibrate and monitor incubator conditions to ensure a stable environment. | |
| Preparation of this compound dilutions. | Prepare fresh dilutions for each experiment from a concentrated stock solution to ensure consistency. | |
| Morphological changes in cells unrelated to apoptosis/necrosis | Solvent-induced stress. | Test a range of solvent concentrations to find the highest concentration that does not alter cell morphology. |
| pH shift in the culture medium. | Ensure the medium is properly buffered and that the incubator's CO2 level is maintained. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Solvent Concentration
This protocol helps to identify the highest concentration of your solvent (e.g., DMSO) that can be used without inducing cytotoxicity in your chosen cell line.
Materials:
-
96-well cell culture plate
-
Your chosen cell line
-
Complete culture medium
-
Solvent (e.g., cell culture grade DMSO)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a series of dilutions of your solvent in complete culture medium. A typical range for DMSO is 0.1% to 2% (v/v).
-
Treatment: Remove the old medium from the cells and add the solvent dilutions. Include a "medium only" control.
-
Incubation: Incubate the plate for the same duration as your planned this compound exposure (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "medium only" control. The highest concentration that shows no significant decrease in viability is your maximum non-toxic solvent concentration.
Protocol 2: Optimizing Cell Seeding Density for Cytotoxicity Assays
This protocol ensures that the cell density is optimal for detecting cytotoxic effects over the course of your experiment.
Materials:
-
96-well cell culture plate
-
Your chosen cell line
-
Complete culture medium
-
Cell counting device (e.g., hemocytometer, automated cell counter)
-
Cell viability assay reagent
Procedure:
-
Cell Seeding Series: Prepare a dilution series of your cells and seed them in a 96-well plate at various densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay.
-
Data Analysis: Plot the signal from the viability assay against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where the signal is strong but the cells are not yet confluent.
Signaling Pathways and Workflows
General Workflow for a this compound Cell-Based Cytotoxicity Assay
Caption: A typical workflow for assessing the cytotoxicity of this compound in a cell-based assay.
Potential Mechanism: Induction of Apoptosis
Many cytotoxic compounds, including indole alkaloids, induce programmed cell death or apoptosis. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptotic pathways.
Caption: Simplified signaling pathways for apoptosis, a potential mechanism of this compound-induced cytotoxicity.
By following these guidelines and protocols, researchers can effectively troubleshoot and optimize their this compound cell-based assays, leading to more accurate and reliable data in the evaluation of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining Animal Dosing Regimens for Picraline Toxicity Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and refining animal dosing regimens for toxicity studies of picraline (B586500), an indole (B1671886) alkaloid from Picralima nitida. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: Where should I start with dose selection for an acute oral toxicity study of a Picralima nitida extract?
A1: For a first-time acute oral toxicity study of a P. nitida extract, it is recommended to follow established guidelines like those from the Organisation for Economic Co-operation and Development (OECD).[1][2] A "limit test" is a good starting point if the substance is expected to have low toxicity.[3]
Based on available literature, the LD50 (the dose lethal to 50% of the test animals) for aqueous and ethanolic extracts of P. nitida has been found to be greater than or equal to 2000 mg/kg in mice.[4][5] One study reported an LD50 of 707.107 mg/kg for the aqueous seed extract in rats.[6][7] Another study on the aqueous extract of the seeds showed an even higher LD50 of 9120.11 mg/kg in mice, suggesting it is only slightly toxic.[8]
Therefore, a starting dose of 2000 mg/kg can be considered for a limit test in rodents.[4][5] If no mortality is observed, the LD50 can be considered to be above this level. If mortality occurs, further dose-ranging studies with lower doses will be necessary.[3]
Q2: What are the typical clinical signs of toxicity I should monitor for in rodents?
A2: Following administration of a test substance, animals should be observed for a range of clinical signs. General signs of toxicity in rodents can include:
-
Behavioral changes: Decreased motor activity, lethargy, sedation, tremors, convulsions, and changes in gait.[8][9][10]
-
Physical appearance: Piloerection (hair standing on end), changes in skin color, and excessive salivation or lacrimation.
-
Gastrointestinal effects: Diarrhea, vomiting (in species that can), and changes in food and water consumption.[9][10]
-
Respiratory effects: Changes in breathing rate or difficulty breathing.[11]
-
General condition: Weight loss, weakness, and depression.[10][11]
In a study with an aqueous extract of P. nitida seeds, a dose-dependent decrease in motor activity was observed in mice.[8]
Q3: How long should the observation period be for an acute toxicity study?
A3: According to OECD guidelines, the observation period for an acute toxicity study is typically 14 days.[4][5][12] Animals should be observed for signs of toxicity and mortality at least once daily.[4] It is crucial to record the time of onset, duration, and severity of any toxic signs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected high mortality at low doses. | - Steep dose-response curve: A small increase in dose leads to a large increase in toxicity. - Vehicle toxicity: The vehicle used to dissolve or suspend the this compound may be causing adverse effects. - Improper dose administration: Incorrect gavage technique can cause injury or stress. | - Redesign the dose-range finding study with smaller dose increments. - Conduct a vehicle-only control group to assess its effects. - Ensure personnel are properly trained in oral gavage techniques. |
| No signs of toxicity observed, even at high doses. | - Low intrinsic toxicity: this compound or the extract may have a low toxic potential. - Poor absorption: The compound may not be well absorbed from the gastrointestinal tract. - Rapid metabolism and excretion: The compound may be quickly cleared from the body. | - Consider a "limit test" up to 2000 mg/kg or 5000 mg/kg as per OECD guidelines.[1][4][5] - Conduct pharmacokinetic (PK) studies to assess absorption, distribution, metabolism, and excretion (ADME). - If the objective is to find a maximum tolerated dose (MTD), and no toxicity is seen at the limit dose, the MTD can be considered to be above that dose.[13] |
| High variability in animal responses within the same dose group. | - Genetic variability: Differences in the genetic makeup of the animals. - Inconsistent dosing: Variations in the amount of substance administered to each animal. - Underlying health issues: Some animals may have pre-existing health problems. | - Use a well-defined, outbred or inbred strain of animals from a reputable supplier. - Ensure accurate dose preparation and administration techniques. - Acclimatize animals to the laboratory environment and exclude any animals showing signs of illness before the study begins. |
| Delayed onset of toxicity. | - Metabolic activation: The parent compound may be metabolized to a more toxic substance. - Cumulative effects: Toxicity may only become apparent after a certain threshold is reached. | - Extend the observation period beyond the standard 14 days if delayed effects are suspected.[12] - In sub-acute or chronic studies, monitor for cumulative toxicity. |
Data Presentation: Summary of Acute Oral Toxicity Data for Picralima nitida Extracts
| Extract Type | Animal Model | LD50 (mg/kg) | Reference |
| Aqueous Seed Extract | Rat | 707.107 | [6][7] |
| Methanolic Seed Extract | Rat | 948.68 | |
| Methanolic Rind Extract | Rat | 1364.91 | |
| Aqueous & Ethanolic Seed Extracts | Mouse | ≥ 2000 | [4][5] |
| Aqueous Seed Extract | Mouse | 9120.11 | [8] |
Experimental Protocols
Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)
This protocol provides a general framework. Specific details may need to be adapted based on the test substance and institutional guidelines.[14][15]
-
Animal Selection and Acclimatization:
-
Use healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice) of a single sex (females are often preferred as they are generally more sensitive).[4][12]
-
Animals should be acclimatized to the laboratory conditions for at least 5 days before the study.
-
Provide standard pellet diet and water ad libitum.
-
-
Dose Formulation:
-
Prepare the this compound or P. nitida extract in a suitable vehicle (e.g., distilled water, saline, or a 0.5% carboxymethyl cellulose (B213188) solution).
-
The concentration should be calculated to deliver the desired dose in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions in rodents.[1]
-
-
Dose Administration:
-
Observation:
-
Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.[4]
-
Thereafter, observe animals daily for a total of 14 days.[4][5]
-
Record all signs of toxicity, including changes in behavior, physical appearance, and physiological functions.
-
Record body weights shortly before dosing and at least weekly thereafter.
-
Record all mortalities.
-
-
Pathology:
-
At the end of the observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end).
-
Examine all major organs for any abnormalities. Histopathological examination of organs showing gross lesions is recommended.[4][5]
-
Mandatory Visualizations
Caption: Workflow for an acute oral toxicity study.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. fda.gov [fda.gov]
- 4. journalspress.com [journalspress.com]
- 5. researchgate.net [researchgate.net]
- 6. Toxicological evaluation of Picralima nitida in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. macrothink.org [macrothink.org]
- 9. Rodenticide Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 10. Rodenticide Poisoning - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]
- 11. lakeanimalhospital.com [lakeanimalhospital.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nc3rs.org.uk [nc3rs.org.uk]
- 14. youtube.com [youtube.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Enhancing the Resolution of Picraline in NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the NMR spectroscopy of Picraline.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in the ¹H NMR spectrum of my this compound sample broad?
A1: Peak broadening in the NMR spectrum of this compound can arise from several factors:
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity, which restricts molecular tumbling and results in broader lines. Conversely, very dilute samples may have a poor signal-to-noise ratio.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. It is crucial to use high-purity solvents and clean glassware to avoid contamination.
-
Chemical Exchange: Protons attached to nitrogen or oxygen atoms, such as the N-H of the indole (B1671886) moiety, can undergo chemical exchange with residual water or other exchangeable protons in the sample, leading to broad signals.
-
Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common cause of broad and distorted peaks. Careful shimming of the spectrometer is essential.[1]
-
Unresolved Couplings: Complex spin-spin coupling patterns that are not fully resolved at the spectrometer's field strength can appear as broad signals.
Q2: Some of the signals in my this compound spectrum are overlapping. How can I resolve them?
A2: Overlapping signals are a common challenge with complex molecules like this compound. Here are several approaches to resolve them:
-
Higher Field Spectrometer: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, often separating overlapping multiplets.
-
Change of Solvent: Recording the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of various protons and may resolve overlapping signals.[1]
-
2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra. Techniques like COSY, HSQC, and HMBC can help to identify and assign signals even when they overlap in the 1D spectrum.[2]
-
Advanced 1D Experiments: Techniques like 1D TOCSY can be used to selectively excite a specific proton and observe its coupled spin system, helping to deconvolve overlapping multiplets.[3]
Q3: The N-H proton signal of the indole ring is not visible or is very broad. What can I do?
A3: The disappearance or broadening of the indole N-H proton is a frequent issue. This is often due to chemical exchange with protic impurities (like water) in the solvent or quadrupolar broadening from the adjacent ¹⁴N nucleus. To address this:
-
Use a Dry Solvent: Ensure your deuterated solvent is anhydrous.
-
D₂O Exchange: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable N-H proton will be replaced by deuterium (B1214612), causing the signal to disappear, thus confirming its identity.
-
Use an Aprotic Solvent: Solvents like DMSO-d₆ can slow down the exchange rate of the N-H proton, resulting in a sharper signal. In some cases, the NH signal of indole alkaloids in DMSO-d6 appears at a highly deshielded region (δH 10–11), which can provide better resolution.[4][5]
Troubleshooting Guides
Problem: Poor Resolution and Broad Peaks Throughout the Spectrum
This guide provides a step-by-step approach to diagnose and resolve general resolution issues in your this compound NMR spectrum.
Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step workflow to troubleshoot and improve poor NMR resolution.
Problem: Overlapping Signals in the Aromatic or Aliphatic Regions
This guide focuses on resolving specific regions of signal overlap in the this compound spectrum.
Workflow for Resolving Overlapping Signals
Caption: A logical workflow for resolving overlapping signals in an NMR spectrum.
Quantitative Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. Note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 4.02 | d | 5.0 |
| 3 | 4.65 | s | |
| 5 | 3.35 | m | |
| 6α | 2.15 | m | |
| 6β | 1.95 | m | |
| 9 | 7.50 | d | 7.8 |
| 10 | 7.15 | t | 7.5 |
| 11 | 7.30 | t | 7.8 |
| 12 | 7.20 | d | 7.5 |
| 14α | 1.85 | m | |
| 14β | 1.60 | m | |
| 15 | 2.80 | m | |
| 16 | 5.10 | s | |
| 18 | 1.70 | s | |
| 19 | 5.40 | q | 6.8 |
| 20 | 5.85 | d | 10.5 |
| OMe | 3.75 | s | |
| NH | 8.10 | br s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 2 | 135.5 |
| 3 | 68.2 |
| 5 | 52.8 |
| 6 | 32.1 |
| 7 | 108.7 |
| 8 | 128.5 |
| 9 | 119.8 |
| 10 | 121.5 |
| 11 | 118.2 |
| 12 | 111.0 |
| 13 | 136.8 |
| 14 | 35.5 |
| 15 | 45.3 |
| 16 | 95.4 |
| 18 | 12.5 |
| 19 | 125.0 |
| 20 | 130.2 |
| 21 | 175.4 |
| OMe | 52.3 |
Experimental Protocols
Protocol 1: Standard ¹H NMR of this compound
-
Sample Preparation:
-
Weigh approximately 5 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
-
Spectrometer Setup:
-
Use a 500 MHz (or higher) NMR spectrometer.
-
Insert the sample and lock on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse (zg30) is typically sufficient.
-
Spectral Width (SW): 12-16 ppm.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Protocol 2: 2D COSY for Resolving Proton-Proton Couplings
-
Sample Preparation: As described in Protocol 1. A slightly more concentrated sample may be beneficial.
-
Spectrometer Setup: As described in Protocol 1.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Zero-fill the data to at least double the number of acquired points in both dimensions (e.g., 1K x 1K data matrix).
-
Perform Fourier transformation and phase correction.
-
Protocol 3: HSQC for Correlating Protons and Directly Attached Carbons
-
Sample Preparation: A more concentrated sample (10-20 mg) is recommended.
-
Spectrometer Setup: As described in Protocol 1.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 160-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Zero-fill to a 1K x 1K data matrix.
-
Perform Fourier transformation and phase correction.
-
References
Technical Support Center: Picraline Storage and Stability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Picraline during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural alkaloid belonging to the akuammiline (B1256633) family of indole (B1671886) alkaloids.[1] Its chemical formula is C23H26N2O5.[1] Due to its complex structure, it is susceptible to degradation if not stored under optimal conditions.
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of indole alkaloids suggests that they are sensitive to several factors:
-
Hydrolysis: The ester functional groups in the this compound molecule can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The indole nucleus and other electron-rich parts of the molecule can be prone to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
Thermal Stress: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation pathways.
Q3: What are the recommended long-term storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of all chemical degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation. |
| Light | Protected from light (amber vials or stored in the dark) | Prevents photodegradation. |
| Form | Solid (lyophilized powder) | More stable than solutions. |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents exposure to moisture and air. |
Q4: Can I store this compound in a solution? For how long?
Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other degradation reactions. If you must store it in solution for short-term experimental use, consider the following:
-
Solvent: Use a dry, aprotic solvent. If an aqueous buffer is necessary, use a freshly prepared buffer at a neutral or slightly acidic pH and store for the shortest time possible.
-
Temperature: Store solutions at -20°C or -80°C.
-
Duration: The stability of indole alkaloids in solution can be limited, sometimes degrading within 24 hours at ambient conditions.[2] It is best to prepare solutions fresh for each experiment.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Problem 1: I observe a change in the color or physical appearance of my solid this compound sample.
-
Possible Cause: This could indicate degradation, possibly due to oxidation or exposure to light.
-
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the sample has been consistently stored at the recommended temperature, protected from light, and under an inert atmosphere.
-
Analytical Verification: Analyze a small portion of the sample using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector to check for the presence of impurity peaks. Compare the chromatogram to that of a fresh or reference standard if available.
-
Future Prevention: If degradation is confirmed, discard the sample and ensure future samples are stored under strictly controlled conditions. Use smaller aliquots to minimize repeated exposure of the bulk material to ambient conditions.
-
Problem 2: My experimental results are inconsistent, and I suspect my this compound solution has degraded.
-
Possible Cause: this compound in solution can be unstable. The inconsistency could be due to the use of a degraded stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment.
-
Stability Check: If you must use a previously prepared solution, perform a quick stability check using HPLC or another suitable analytical method to confirm its purity before use.
-
Solvent Purity: Ensure the solvent used to prepare the solution is of high purity and free from contaminants that could promote degradation (e.g., peroxides in ethers).
-
Problem 3: I see extra peaks in my HPLC analysis of a this compound sample.
-
Possible Cause: The appearance of new peaks is a strong indicator of degradation. The nature of the degradation can sometimes be inferred from the experimental conditions.
-
Troubleshooting Steps:
-
Review Handling Procedures: Scrutinize the entire experimental workflow for potential exposure to harsh conditions (e.g., high temperatures, extreme pH, prolonged light exposure).
-
Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed under controlled stress conditions (acid, base, oxidation, heat, light).[3][4][5][6][7] This can help in identifying the degradation products observed in your sample.
-
Optimize Purification: If the impurities were present from the start, re-purification of the this compound sample may be necessary.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment
This protocol provides a general method for assessing the purity and stability of this compound. Method optimization will be required.
-
Objective: To separate this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
-
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase: A typical starting point for indole alkaloids is a gradient elution using a mixture of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: Scan for optimal wavelength using a DAD; indole alkaloids typically have strong absorbance in the UV range (e.g., 220-300 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak. The appearance of new peaks over time indicates degradation.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[3][4][5][6][7]
-
Objective: To intentionally degrade this compound under controlled stress conditions.
-
Procedure: Prepare separate solutions of this compound (e.g., 1 mg/mL) and subject them to the following conditions. Analyze the stressed samples by HPLC at various time points.
-
Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
-
Oxidation: 3% H2O2 at room temperature.
-
Thermal Degradation: Heat the solid sample at 80°C.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.
-
Visualizations
Caption: Key factors influencing this compound stability.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Potential degradation pathways for this compound.
References
- 1. Buy this compound | 2671-32-1 [smolecule.com]
- 2. scispace.com [scispace.com]
- 3. longdom.org [longdom.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: Method Development for Chiral Separation of Picraline Isomers
Welcome to the technical support center for the chiral separation of Picraline (B586500) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the first steps in developing a chiral separation method for this compound isomers?
A1: The initial and most critical step is the selection of an appropriate Chiral Stationary Phase (CSP).[1] A screening approach is highly recommended, where you test a variety of CSPs with different selectivities under a standard set of mobile phase conditions.[2][3] Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are a common starting point for many chiral separations due to their broad applicability.[1][2]
Q2: Which chromatographic modes are suitable for the chiral separation of this compound?
A2: Normal-phase (NP), reversed-phase (RP), and polar organic (PO) modes can all be effective for the chiral separation of this compound isomers. The choice depends on the specific CSP and the solubility of your sample.[1] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, allowing for greater flexibility in method development.[4] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption.[5][6][7]
Q3: My this compound isomers are not separating. What should I do?
A3: If you observe no separation (co-elution), the primary issue is a lack of enantioselectivity with your current column and mobile phase combination. The first step is to screen different CSPs. If some separation is observed on a particular CSP, you can then proceed to optimize the mobile phase composition.[8] This includes adjusting the type and concentration of the organic modifier and any additives.[8]
Q4: How does temperature affect the chiral separation of this compound isomers?
A4: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[8] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen during method optimization.[8][9] A column oven is essential to maintain a stable and consistent temperature, which is crucial for reproducible retention times.[8]
Troubleshooting Guide
Issue 1: Poor Resolution (Rs < 1.5)
Symptoms: The peaks for the this compound isomers are overlapping, making accurate quantification difficult.
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient stereoselectivity for this compound.
-
Solution: Screen a broader range of CSPs, particularly those with different chiral selectors (e.g., amylose (B160209) vs. cellulose derivatives).[1][3]
-
-
Suboptimal Mobile Phase Composition: The mobile phase may not be providing the necessary environment for chiral recognition.
-
Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.
-
Temperature Effects: The current column temperature may not be optimal for the separation.
Issue 2: Peak Tailing
Symptoms: The peaks are asymmetrical with a drawn-out trailing edge. This is a common issue with basic compounds like indole (B1671886) alkaloids.[11]
Possible Causes & Solutions:
-
Secondary Interactions: The basic this compound molecule may be interacting with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[11]
-
Solution: Add a basic modifier to the mobile phase, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), in small concentrations (e.g., 0.1%) to mask the silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[3][11]
-
Inappropriate Sample Solvent: The solvent used to dissolve the sample may be too strong compared to the mobile phase.
Issue 3: Irreproducible Retention Times
Symptoms: The time it takes for the peaks to elute varies between injections.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.[8]
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.[3]
-
-
Unstable Column Temperature: Small fluctuations in temperature can affect selectivity and retention times.[8]
-
Solution: Use a column oven to maintain a constant and uniform temperature.[8]
-
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.[3]
Data Presentation
Table 1: Hypothetical Screening Results for this compound Isomers on Different Chiral Stationary Phases.
| CSP Name | Mobile Phase | Isomer 1 tR (min) | Isomer 2 tR (min) | Resolution (Rs) | Separation Factor (α) |
| CSP-A (Cellulose-based) | Hexane/IPA (90:10) | 8.5 | 9.2 | 1.2 | 1.10 |
| CSP-B (Amylose-based) | Hexane/IPA (90:10) | 10.1 | 11.5 | 2.1 | 1.18 |
| CSP-C (Cyclodextrin-based) | ACN/H₂O (50:50) | 6.3 | 6.3 | 0 | 1.00 |
tR = Retention Time; Rs = Resolution; α = Separation Factor
Table 2: Hypothetical Optimization of Mobile Phase Composition for CSP-B.
| Mobile Phase (Hexane/IPA) | Isomer 1 tR (min) | Isomer 2 tR (min) | Resolution (Rs) | Separation Factor (α) |
| 95:5 | 12.8 | 14.9 | 2.5 | 1.22 |
| 90:10 | 10.1 | 11.5 | 2.1 | 1.18 |
| 85:15 | 7.9 | 8.8 | 1.8 | 1.14 |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Isomers
1. Objective: To develop a robust HPLC method for the chiral separation of this compound isomers.
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral Stationary Phases (e.g., polysaccharide-based columns)
-
HPLC-grade solvents (Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH))
-
This compound isomer standard
-
Analytical balance, volumetric flasks, and pipettes
3. Initial Screening Phase:
-
Prepare a stock solution of the this compound isomer standard in a suitable solvent (e.g., mobile phase).
-
Select a set of diverse chiral stationary phases for screening.
-
For each column, use a generic mobile phase. For normal phase, a common starting point is Hexane/IPA (90:10). For reversed-phase, ACN/Water (50:50) can be used.
-
Set the flow rate to a standard value, for example, 1.0 mL/min for a 4.6 mm I.D. column.[10]
-
Set the column temperature to 25°C.
-
Inject the standard solution and record the chromatogram.
-
Evaluate the results for any separation between the isomers.
4. Method Optimization Phase (for the most promising CSP):
-
Mobile Phase Composition:
-
Systematically vary the ratio of the strong solvent (e.g., IPA in normal phase) to the weak solvent (e.g., Hexane).
-
Evaluate different alcohol modifiers (e.g., IPA vs. EtOH) as this can alter selectivity.
-
-
Flow Rate:
-
Temperature:
-
Evaluate the effect of temperature by analyzing the sample at different temperatures (e.g., 15°C, 25°C, 40°C).[8]
-
5. Data Analysis:
-
For each condition, calculate the retention times (tR), resolution (Rs), and separation factor (α).
-
The optimal method will provide a resolution of Rs ≥ 1.5 with a reasonable analysis time.
Visualizations
Caption: Troubleshooting workflow for poor chiral separation.
Caption: Key parameters influencing chiral separation outcomes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fagg.be [fagg.be]
- 7. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of Picraline and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of Picraline, a primary alkaloid derived from the seeds of Picralima nitida, and morphine, a potent opioid analgesic. The information presented herein is based on available experimental data and is intended to inform research and development in the field of pain management.
Executive Summary
Morphine, a cornerstone of pain management, exerts its potent analgesic effects primarily through the activation of mu (µ)-opioid receptors. This guide juxtaposes its well-documented efficacy with that of this compound and its related alkaloids, which have demonstrated affinity for opioid receptors and analgesic activity in preclinical studies. While direct comparative data is limited, this guide synthesizes available information to provide a preliminary assessment of their relative potencies and mechanisms of action.
Quantitative Comparison of Analgesic Efficacy
The following tables summarize the available quantitative data from preclinical studies on the analgesic effects of this compound's constituent alkaloids (Akuammine and Pseudo-akuammigine) and morphine.
Table 1: Median Effective Dose (ED50) in the Rat Tail-Flick Test
| Compound | Animal Model | Route of Administration | ED50 (µM) | Relative Potency to Morphine |
| Morphine | Rat | Not Specified | 2.9[1][2] | 1 |
| Pseudo-akuammigine | Rat | p.o. | 10[1][2] | ~3.5 times less potent[1][2] |
Table 2: Maximum Possible Effect (%MPE) in Mouse Hot-Plate and Tail-Flick Tests
| Compound | Dose (mg/kg) | Route of Administration | Test | Time Point (min) | %MPE (Mean ± SEM) |
| Morphine | 6 | s.c. | Hot-Plate | 30 | ~80%[3] |
| 6 | s.c. | Tail-Flick | 30 | ~90%[3] | |
| Akuammine | 60 | s.c. | Hot-Plate | 30 | ~40%[4] |
| 60 | s.c. | Tail-Flick | 30 | ~60%[4] | |
| Pseudo-akuammigine | 5 | s.c. | Hot-Plate | 30 | ~20%[3][5] |
| 5 | s.c. | Tail-Flick | 30 | ~30%[3][5] | |
| 10 | s.c. | Hot-Plate | 30 | No significant antinociception[3][5] | |
| 10 | s.c. | Tail-Flick | 30 | No significant antinociception[3][5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Hot-Plate Test
The hot-plate test is a widely used method to assess the analgesic effects of drugs against thermally induced pain.
-
Apparatus: A commercially available hot-plate apparatus consisting of a heated surface maintained at a constant temperature (typically 52°C or 55°C) and an enclosure to keep the animal on the heated surface.
-
Animal Model: Mice or rats are commonly used.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.
-
The test compound (e.g., Akuammine, Pseudo-akuammigine, Morphine) or vehicle is administered via the specified route (e.g., subcutaneous, oral).
-
At predetermined time intervals after administration, the animal is placed on the hot plate.
-
The latency to the first sign of a nociceptive response is recorded. A cut-off time (e.g., 240 seconds) is typically employed to prevent tissue damage.
-
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Tail-Flick Test
The tail-flick test is another common method for evaluating the analgesic properties of compounds, primarily assessing spinal reflexes to thermal stimuli.
-
Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat onto the animal's tail.
-
Animal Model: Rats or mice are the standard models.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the path of the radiant heat source.
-
A baseline tail-flick latency (the time taken for the animal to flick its tail away from the heat) is determined before drug administration.
-
The test compound or vehicle is administered.
-
At specific time points post-administration, the tail-flick latency is measured again. A cut-off time is set to avoid tissue damage.
-
-
Data Analysis: Similar to the hot-plate test, the analgesic effect can be quantified as %MPE. The median effective dose (ED50), the dose that produces an effect in 50% of the population, can also be calculated.
Signaling Pathways
The analgesic effects of both morphine and the alkaloids from Picralima nitida are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).
Morphine Signaling Pathway
Morphine is a potent agonist of the µ-opioid receptor. Its binding initiates a cascade of intracellular events leading to analgesia.
Caption: Morphine's signaling cascade via the mu-opioid receptor.
This compound Alkaloids Signaling Pathway
The alkaloids from Picralima nitida, including this compound, Akuammine, and Pseudo-akuammigine, also interact with opioid receptors, primarily the µ and kappa (κ) receptors.
Caption: Signaling of this compound alkaloids via opioid receptors.
Experimental Workflow
The general workflow for assessing the analgesic efficacy of these compounds in preclinical models is outlined below.
Caption: Workflow for in vivo analgesic efficacy testing.
Discussion
The available data suggests that alkaloids from Picralima nitida, such as pseudo-akuammigine and akuammine, possess analgesic properties that are mediated, at least in part, through opioid receptors. However, their potency appears to be lower than that of morphine. For instance, pseudo-akuammigine was found to be approximately 3.5 times less potent than morphine in the rat tail-flick test[1][2].
The signaling pathways of these alkaloids involve interactions with both µ and κ-opioid receptors, which may result in a different pharmacological profile compared to the predominantly µ-receptor-mediated effects of morphine. The recruitment of β-arrestin, which is implicated in the development of tolerance and side effects of opioids, has been studied for these alkaloids and appears to be less robust compared to standard opioids, suggesting a potential for a more favorable side-effect profile.
It is important to note that the current body of evidence is based on a limited number of preclinical studies. Further research, including more direct comparative studies with morphine across a range of doses and pain models, is necessary to fully elucidate the therapeutic potential of this compound and its constituent alkaloids as analgesics. The investigation of their potential for producing common opioid-related side effects, such as respiratory depression and dependence, is also a critical area for future research.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anesthesiaexperts.com [anesthesiaexperts.com]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - Journal of Natural Products - Figshare [figshare.com]
- 5. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
Navigating the Analytical Maze: A Comparative Guide to Bioanalytical Method Validation for Picraline in Plasma
For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the cornerstone of reliable pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of established methodologies for the quantification of indole (B1671886) alkaloids in plasma, offering a foundational framework for developing and validating a method for Picraline.
Given the absence of a standardized, publicly available validated method for this compound, this guide draws parallels from validated methods for other structurally related indole alkaloids and other small molecules. We will explore two common analytical approaches: High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and the more sensitive Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).
Method Comparison: HPLC-UV vs. UPLC-MS/MS
The choice of analytical technique is a critical decision driven by the required sensitivity, selectivity, and the complexity of the biological matrix. Below is a comparative summary of typical validation parameters for HPLC-UV and UPLC-MS/MS methods, based on data from analogous compounds.
| Validation Parameter | HPLC-UV Method (Alternative A) | UPLC-MS/MS Method (Alternative B) |
| Linearity Range | 10 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | <15% | <15% |
| Mean Recovery | 85 - 95% | 90 - 105% |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference | Can be minimized with appropriate IS |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful transfer of an analytical method. Here are representative protocols for the two comparative methods.
Alternative A: HPLC-UV Method
This method represents a cost-effective and widely accessible approach for the quantification of analytes that are present in relatively high concentrations.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) (containing the internal standard, e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.5) in an isocratic or gradient elution. A typical starting point could be a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: Wavelength set at the maximum absorbance of this compound (requires prior determination, but typically in the range of 220-280 nm for indole alkaloids).
Alternative B: UPLC-MS/MS Method
This method offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of this compound and for minimizing interference from the complex plasma matrix.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
-
Load 100 µL of plasma sample (pre-treated with an internal standard, preferably a stable isotope-labeled version of this compound).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent, often containing a small amount of acid or base to facilitate elution.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for high-resolution separation.
-
Mobile Phase: A gradient elution using two solvents:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method validation workflow.
Caption: A flowchart of the HPLC-UV experimental workflow.
Caption: A flowchart of the UPLC-MS/MS experimental workflow.
Caption: Key parameters for bioanalytical method validation.
Conclusion
A Comparative Analysis of Picraline's Binding Affinity for Opioid Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Picraline (also known as Akuammine), an alkaloid derived from the seeds of Picralima nitida, with standard reference ligands for the major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). The data presented is compiled from various in vitro pharmacological studies to offer a comprehensive overview for researchers in pain management, addiction, and related fields.
Comparative Binding Affinity Data
The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the Ki values for this compound and a selection of well-characterized opioid receptor ligands. It is important to note that Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used, the tissue or cell preparation (e.g., rodent brain homogenates versus cells expressing cloned human receptors), and assay buffer composition[1][2].
| Compound | Type | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound (Akuammine) | Plant Alkaloid | 500[3] | >10,000[4] | 170 - 400[4][5] |
| Morphine | µ-Agonist | 1.17 - 1.2[6][7] | 273[8] | >10,000[9] |
| DAMGO | Selective µ-Agonist | 1.18 - 3.46[10] | High (Low Affinity) | High (Low Affinity) |
| Fentanyl | Potent µ-Agonist | 1.35[6] | Low Affinity | Low Affinity |
| Naloxone | Non-selective Antagonist | 1.1 - 2.3[11][12] | 16 - 67.5[12] | 2.5 - 12[12] |
| DPDPE | Selective δ-Agonist | 438.1[13] | 1.4 - 4.5[13] | >10,000[13] |
| U-69,593 | Selective κ-Agonist | High (Low Affinity) | High (Low Affinity) | 1.1 - 3[14][15] |
Data compiled from multiple sources and should be considered representative. Direct comparison is best made with data generated from the same study under identical conditions.
Based on the available data, this compound (Akuammine) demonstrates a moderate affinity for the µ-opioid receptor and a slightly higher affinity for the κ-opioid receptor, with negligible affinity for the δ-opioid receptor[3][4][5]. Notably, studies have characterized Akuammine as an antagonist at µ-opioid receptors[3]. This profile distinguishes it from classic opioid agonists like morphine and fentanyl, which show high affinity and selectivity for the µ-opioid receptor.
Experimental Protocols
The binding affinities presented are determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (like this compound) to compete with a radiolabeled ligand (which has a known high affinity and selectivity for a specific receptor subtype) for binding to the receptor.
Detailed Methodology: Competitive Radioligand Binding Assay
This protocol provides a generalized procedure for determining the Ki of a test compound at a specific opioid receptor subtype.
1. Materials:
- Cell Membranes: Preparations from cells stably expressing a single human opioid receptor subtype (µ, δ, or κ) or from homogenized brain tissue (e.g., guinea pig, rat)[3][15][16].
- Radioligand: A high-affinity, subtype-selective radiolabeled ligand.
- For µ-receptors: [³H]DAMGO[7][17]
- For δ-receptors: [³H]DPDPE[17]
- For κ-receptors: [³H]U-69,593[17]
- Test Compound: this compound or other unlabeled ligands of interest, prepared in a dilution series.
- Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective antagonist, such as Naloxone, to determine the amount of radioligand that binds to non-receptor components[18].
- Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4[18].
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[18].
- Apparatus: 96-well microtiter plates, glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine), a filtration apparatus (cell harvester), and a liquid scintillation counter[17][18].
2. Procedure:
- Assay Setup: In a 96-well plate, set up triplicate wells for:
- Total Binding: Cell membranes + fixed concentration of radioligand (typically at or below its Kd value)[18].
- Non-specific Binding: Cell membranes + radioligand + high concentration of unlabeled antagonist (e.g., Naloxone)[18].
- Competition: Cell membranes + radioligand + varying concentrations of the test compound (e.g., this compound)[18].
- Incubation: Incubate the plates for a set time (e.g., 60-90 minutes) at room temperature to allow the binding reaction to reach equilibrium[17][18].
- Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand[17].
- Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand[17][18].
- Scintillation Counting: Place the filters into scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis:
- Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells.
- Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine IC50: From the resulting sigmoidal curve, determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
- Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor[10].
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o)[19][20].
References
- 1. ovid.com [ovid.com]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 3. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. benchchem.com [benchchem.com]
- 11. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 12. Naloxone - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. U69593 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities | MDPI [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Picraline Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
Picraline, a prominent indole (B1671886) alkaloid found in plant species such as Alstonia scholaris and Picralima nitida, has garnered significant interest within the scientific community for its potential therapeutic applications. The efficient extraction of this compound is a critical first step for further research and development. This guide provides an objective comparison of various methods for extracting this compound, supported by available experimental data.
Quantitative Data Summary
The following table summarizes the quantitative data on the yield of this compound and related total alkaloids using different extraction methods, collated from various studies. It is important to note that direct comparative studies for this compound extraction are limited, and thus, the presented data is a compilation from different sources to provide a comparative overview.
| Extraction Method | Plant Material | Solvent | Key Parameters | Total Alkaloid Yield (% w/w) | This compound Content/Yield | Source |
| Reflux Extraction | Alstonia scholaris leaves | 90% Ethanol (B145695) | Reflux for 3 hours (x4) | Not specified | Picrinine (a related alkaloid) was 17.39% of the total alkaloid fraction. | [1] |
| Soxhlet Extraction | Alstonia scholaris leaves | Methanol (B129727) | 7-8 hours at 55°C | 3.61% (of total extract) | Not specified | [2] |
| Maceration (Acid-Base) | Alstonia scholaris leaves | 1% HCl, 25% NH4OH, Ethyl Acetate (B1210297) | Maceration overnight | 0.4% | Not specified | [3] |
| pH-Zone-Refining Countercurrent Chromatography | Picralima nitida seeds (Dichloromethane fraction) | Two-phase solvent system | Specific pH gradient | Not applicable (purification method) | 61 mg from 1.2 g of fraction | [4] |
Note: The yield of this compound can be influenced by various factors including the specific plant part used, geographical origin, time of harvest, and the precise experimental conditions. The data above should be considered as indicative.
Experimental Protocols
Detailed methodologies for the key extraction and analytical techniques are provided below.
Reflux Extraction of Total Alkaloids from Alstonia scholaris Leaves
This method is suitable for obtaining a total alkaloid fraction which can then be further purified to isolate this compound.
Protocol:
-
Plant Material Preparation: Air-dry the leaves of Alstonia scholaris and grind them into a fine powder.
-
Extraction: Extract the powdered leaves with 90% ethanol under reflux conditions for 3 hours. Repeat the extraction process four times to ensure exhaustive extraction.
-
Solvent Evaporation: Combine the ethanolic extracts and evaporate the solvent under vacuum to obtain a crude ethanolic extract.
-
Acid-Base Extraction:
-
Dissolve the ethanolic extract in a 0.3% aqueous HCl solution and filter to remove non-alkaloidal components.
-
Adjust the pH of the acidic solution to 9-10 with a 10% aqueous ammonia (B1221849) solution.
-
Extract the alkaline solution with ethyl acetate to obtain the total alkaloid (TA) fraction.
-
-
Quantification: The percentage of this compound within the TA fraction can be determined using High-Performance Liquid Chromatography (HPLC).[1]
Soxhlet Extraction of Alkaloids from Alstonia scholaris Leaves
A classic and exhaustive extraction method.
Protocol:
-
Plant Material Preparation: Prepare 40 g of powdered leaf sample of Alstonia scholaris.
-
Extraction: Place the powdered sample in a thimble and extract using a Soxhlet apparatus with methanol as the solvent. Maintain the temperature at 55°C and continue the extraction for 7-8 hours, or until the solvent in the siphon tube becomes colorless.[2]
-
Solvent Removal: Evaporate the methanol to obtain the crude extract.
-
Analysis: The extract can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of alkaloids, including this compound.[2]
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a standard analytical technique for the separation, identification, and quantification of individual components in a mixture.
Protocol:
-
Sample Preparation: Dissolve a known amount of the plant extract or the isolated total alkaloid fraction in a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
-
Detection: UV detection at a specific wavelength (e.g., 254 nm) is suitable for detecting indole alkaloids like this compound.
-
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of this compound in the sample can be determined by comparing its peak area with the calibration curve.
Visualizing the Processes
To better understand the experimental workflows and the potential biological activity of this compound, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the extraction and analysis of this compound.
Caption: A simplified diagram of a potential opioid receptor signaling pathway modulated by this compound.
Discussion of Extraction Methods
-
Conventional Methods (Soxhlet and Reflux Extraction): These methods are well-established and effective for exhaustive extraction. However, they are often time-consuming, require large volumes of organic solvents, and the prolonged exposure to heat can potentially degrade thermolabile compounds.
-
Modern Methods (Ultrasound-Assisted and Microwave-Assisted Extraction): UAE and MAE are gaining popularity due to their significantly shorter extraction times, reduced solvent consumption, and often higher extraction efficiencies. Ultrasound waves and microwaves facilitate the disruption of plant cell walls, enhancing the release of intracellular components.
-
Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide, is a "green" extraction technique that avoids the use of organic solvents. The selectivity of SFE can be tuned by modifying pressure and temperature. While potentially offering high purity extracts, the initial equipment cost is higher.
-
pH-Zone-Refining Countercurrent Chromatography: This is a sophisticated purification technique rather than a primary extraction method. It is highly effective for separating compounds with similar structures, such as different alkaloids, based on their pKa values.
Conclusion
The choice of an optimal extraction method for this compound depends on the specific research goals, available resources, and the desired scale of operation. For initial screening and small-scale isolation, modern methods like UAE and MAE offer a good balance of efficiency and resource conservation. For large-scale and exhaustive extraction, traditional methods like Soxhlet and reflux remain relevant. For achieving high purity isolates for pharmacological studies, a combination of a primary extraction method followed by advanced purification techniques like pH-zone-refining countercurrent chromatography is recommended. Further research directly comparing these methods for this compound yield and purity from the same plant source is warranted to provide a more definitive guide for researchers.
References
- 1. Indole alkaloids of Alstonia scholaris (L.) R. Br. alleviated nonalcoholic fatty liver disease in mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. ISOLATION, CHARACTERIZATION, AND ANTIHYPERTENSIVE ACTIVITY ALKALOIDS EXTRACTED FROM THE LEAVES OF THE ALSTONIA SCHOLARIS PLANT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Evaluating the Selectivity of Picraline and its Analogs for Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of Picraline and related indole (B1671886) alkaloids for their principal molecular targets: the sodium-glucose cotransporters (SGLT) 1 and 2, and the dopamine (B1211576) D2 receptor. The information presented herein is intended to support research and drug development efforts by offering a clear comparison with established pharmacological agents, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a prominent indole alkaloid found in plants of the Apocynaceae family, such as Picralima nitida and Alstonia macrophylla, has garnered interest for its diverse pharmacological activities. This guide evaluates its selectivity for two key target families. Evidence suggests that while this compound itself has not been extensively profiled, related this compound-type alkaloids from Alstonia macrophylla exhibit inhibitory activity against SGLT1 and SGLT2. In contrast, extensive screening of alkaloids from Picralima nitida, including this compound, indicates a lack of direct binding affinity for the dopamine D2 receptor, suggesting an indirect modulatory role in the dopaminergic system. This guide will delve into the quantitative data available, compare it with well-established inhibitors, and provide the experimental context necessary for a comprehensive understanding of this compound's selectivity profile.
Selectivity for Sodium-Glucose Cotransporters (SGLT1 and SGLT2)
Comparative Analysis of SGLT Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the two this compound-type alkaloids against human SGLT1 and SGLT2, alongside data for clinically approved SGLT2 inhibitors for a comparative assessment of potency and selectivity.
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound-Type Alkaloids | |||
| 10-methoxy-N(1)-methylburnamine-17-O-veratrate | 4,000 | 500 | 8 |
| Alstiphyllanine D | 5,000 | 2,000 | 2.5 |
| Clinically Approved SGLT2 Inhibitors | |||
| Dapagliflozin | 1,400 | 1.2 | ~1167 |
| Canagliflozin | 663 | 4.2 | ~158 |
| Empagliflozin | 8,300 | 3.1 | ~2677 |
Data for this compound-type alkaloids from Arai et al.[1]. Data for clinically approved SGLT2 inhibitors from various sources.
Experimental Protocol: SGLT Inhibition Assay
The inhibitory activity of the this compound-type alkaloids on SGLT1 and SGLT2 was determined using a cell-based assay that measures the uptake of a radiolabeled glucose analog.
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells were stably transfected to express human SGLT1 or SGLT2.
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Glucose Uptake Assay:
-
Transfected CHO cells were seeded in 96-well plates and grown to confluence.
-
On the day of the assay, the culture medium was removed, and the cells were washed with a sodium-containing buffer.
-
Cells were then incubated with the test compounds (this compound-type alkaloids or reference inhibitors) at various concentrations for a specified period.
-
A solution containing a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), was added to each well.
-
After an incubation period to allow for glucose uptake, the reaction was stopped by washing the cells with ice-cold buffer to remove the extracellular radiolabel.
-
The cells were lysed, and the intracellular radioactivity was measured using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition of glucose uptake was calculated for each concentration of the test compound relative to a vehicle control.
-
IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
References
Independent Verification of Picraline's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanisms of action for Picraline, an alkaloid found in plants of the Alstonia and Picralima genera. While research suggests this compound may exert its effects through multiple pathways, including inhibition of sodium-glucose cotransporters and interaction with opioid receptors, a lack of comprehensive, independently verified data necessitates a careful and comparative approach to its study. This document summarizes available data, compares this compound's potential mechanisms to established drugs, and provides detailed experimental protocols to facilitate further independent verification.
Inhibition of Sodium-Glucose Cotransporters (SGLT)
One of the leading hypotheses for this compound's mechanism of action is the inhibition of sodium-glucose cotransporters SGLT1 and SGLT2. These transporters are crucial for glucose reabsorption in the kidneys and intestines. Their inhibition is a clinically validated approach for managing type 2 diabetes.
Comparative Quantitative Data
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Dapagliflozin | ~1400 | ~1 | ~1400x for SGLT2 |
| Canagliflozin | ~700 | ~3 | ~233x for SGLT2 |
| Empagliflozin | ~8300 | ~3 | ~2767x for SGLT2 |
| Sotagliflozin | ~40 | ~2 | ~20x for SGLT2 (Dual Inhibitor) |
Note: IC50 values can vary between different assay conditions.
Experimental Protocol: In Vitro SGLT Inhibition Assay
Independent verification of this compound's SGLT inhibitory activity can be achieved using a cell-based glucose uptake assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human SGLT1 and SGLT2.
Materials:
-
HEK293 cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin, and streptomycin.
-
Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4.
-
Radiolabeled substrate: [¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]-AMG).
-
Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive controls: Dapagliflozin (SGLT2 selective), Sotagliflozin (dual inhibitor).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell Culture: Plate the hSGLT1 or hSGLT2 expressing HEK293 cells in 96-well plates and grow to confluence.
-
Preparation: On the day of the assay, wash the cells twice with the assay buffer.
-
Incubation: Add the assay buffer containing various concentrations of this compound (or control compounds) to the cells and incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Add the [¹⁴C]-AMG to each well to a final concentration of 50-100 µM and incubate for 1-2 hours at 37°C.
-
Termination: Stop the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.
-
Lysis and Measurement: Lyse the cells with a suitable lysis buffer and measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
Caption: Workflow for SGLT inhibition assay and the corresponding signaling pathway.
Opioid Receptor Modulation
Alkaloids from Picralima nitida, the plant source of this compound, have been reported to exhibit activity at opioid receptors. This suggests that this compound may have analgesic or other neuromodulatory effects through this mechanism.
Comparative Quantitative Data
As with SGLT inhibition, specific and independently verified binding affinities (Ki) for this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors are lacking in published literature. The table below provides Ki values for common opioid ligands to serve as a benchmark for comparative studies.
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Morphine | ~1-10 | ~200-1000 | ~200-1000 |
| Fentanyl | ~0.1-1 | ~100-500 | ~1000-5000 |
| Naloxone (B1662785) (Antagonist) | ~1-5 | ~10-50 | ~10-50 |
| DAMGO (µ-agonist) | ~1-5 | >1000 | >1000 |
| DPDPE (δ-agonist) | >1000 | ~1-10 | >1000 |
| U-50488 (κ-agonist) | >1000 | >1000 | ~1-10 |
Note: Ki values can vary based on the radioligand and tissue preparation used.
Experimental Protocol: Opioid Receptor Binding Assay
To independently verify this compound's affinity for opioid receptors, a competitive radioligand binding assay is recommended.
Objective: To determine the binding affinity (Ki) of this compound for the human µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing either the human µ, δ, or κ opioid receptor.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), and [³H]-U-69593 (for κ).
-
Test compound: this compound dissolved in a suitable solvent.
-
Non-specific binding control: Naloxone (10 µM).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand, and varying concentrations of this compound (or naloxone for non-specific binding) in the binding buffer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer.
-
Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration. Determine the IC50 value from a competitive binding curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
Caption: Workflow for opioid receptor binding assay and the competitive binding principle.
Potential Modulation of the Dopamine (B1211576) System
The structurally related alkaloid Alstonine has been reported to indirectly modulate dopamine transporters, suggesting a potential avenue for this compound's activity. However, direct evidence for this compound's interaction with the dopamine system is currently lacking. Independent verification is crucial to substantiate this proposed mechanism.
Comparative Quantitative Data
There is no available data on this compound's affinity for the dopamine transporter (DAT) or its effect on dopamine uptake. For comparative purposes, the table below includes data for known DAT inhibitors.
| Compound | DAT Ki (nM) | DAT Uptake IC50 (nM) |
| This compound | Data Not Available | Data Not Available |
| Cocaine | ~100-300 | ~200-500 |
| Methylphenidate | ~50-150 | ~100-400 |
| Bupropion | ~500-1000 | ~1000-2000 |
Note: Values can vary depending on the experimental conditions.
Experimental Protocol: Dopamine Transporter Uptake Assay
To investigate this compound's potential effects on the dopamine system, a synaptosomal dopamine uptake assay can be performed.
Objective: To determine if this compound inhibits dopamine uptake via the dopamine transporter (DAT) and to quantify its potency (IC50).
Materials:
-
Synaptosomes prepared from the striatum of rats or mice.
-
Uptake Buffer: A suitable physiological buffer (e.g., Krebs-Ringer).
-
Radiolabeled substrate: [³H]-Dopamine.
-
Test compound: this compound dissolved in a suitable solvent.
-
Positive control: Cocaine or GBR-12909.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation: Prepare synaptosomes from fresh or frozen striatal tissue.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound (or control) in the uptake buffer for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]-Dopamine to the synaptosome suspension and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.
-
Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of dopamine uptake inhibition against the logarithm of the this compound concentration.
Logical Relationship Diagram
Caption: Logical relationship of the proposed dopamine modulation by this compound.
Conclusion and Future Directions
The current body of evidence suggests that this compound is a pharmacologically active compound with the potential to interact with multiple biological targets. However, a significant gap exists in the literature regarding the independent verification and quantitative characterization of its mechanisms of action. The proposed activities as an SGLT inhibitor and an opioid receptor modulator are plausible based on studies of related compounds, but require direct experimental validation for this compound itself. The potential for dopamine system modulation is more speculative and warrants foundational research.
For researchers and drug development professionals, the protocols and comparative data provided in this guide offer a roadmap for the systematic and rigorous investigation of this compound's pharmacological profile. Future studies should prioritize obtaining robust, quantitative data (IC50 and Ki values) from standardized assays to allow for direct comparisons with established drugs. Such data is essential for understanding the therapeutic potential and possible off-target effects of this compound and for guiding any future drug development efforts.
Comparative analysis of the phytochemical profiles of different Picralima nitida sources
For Researchers, Scientists, and Drug Development Professionals
Picralima nitida, a plant native to tropical Africa, has a long history of use in traditional medicine for a variety of ailments, including pain, fever, and malaria.[1] This has prompted significant scientific interest in its phytochemical constituents, which vary considerably depending on the part of the plant utilized. This guide provides a comparative analysis of the phytochemical profiles of different Picralima nitida sources, supported by quantitative data and detailed experimental protocols to aid in research and drug development endeavors.
Quantitative Phytochemical Comparison
The concentration of key phytochemicals in Picralima nitida varies significantly across different parts of the plant, including the seeds, pods, leaves, bark, fruit pulp, and peel. The extraction solvent and method also play a crucial role in the yield and composition of the resulting extract. The following table summarizes quantitative data from various studies, offering a comparative overview.
| Plant Part | Phytochemical Class | Concentration | Extraction Solvent/Method | Reference |
| Seeds | Alkaloids | 0.56% (of dried powder, specifically akuammine) | Not specified | [1] |
| Alkaloids | 6% | Ethanol | [2] | |
| Saponins (B1172615) | 267.11 ± 4.37 mg/100g | Aqueous | [2] | |
| Tannins | 6.84 ± 0.41 mg/100g | Aqueous | [2] | |
| Flavonoids | 5.47 ± 0.84 mg/100g | Aqueous | [2] | |
| Pods | Alkaloids | 7.6% | Ethanol | [2] |
| Leaves | Flavonoids | 13.80% (in a comparative study with another plant) | Aqueous | [3] |
| Terpenoids | 13.13% (in a comparative study with another plant) | Aqueous | [3] | |
| Alkaloids | 10.67% (in a comparative study with another plant) | Aqueous | [3] | |
| Fruit Pulp (unripe) | Alkaloids | 8.72 mg/g | Aqueous | [2] |
| Saponins | 8.65 mg/g | Aqueous | [2] | |
| Tannins | 89.23 mg/g | Aqueous | [2] | |
| Combined Seed and Peel | Flavonoids | 3.46% | Methanol (B129727) | [4] |
| Saponins | 3.45% | Methanol | [4] | |
| General Plant Extract | Flavonoids | 36% | Not specified | [5] |
| Saponins | 51.5% | Not specified | [5] | |
| Alkaloids | 20% | Not specified | [5] | |
| Tannins | 15.08% | Not specified | [5] | |
| Phenols | 45.78 mg GAE/100g | Not specified | [5] | |
| Fruit (bark and pulp) | Total Flavonoids | 331.64 mg QE/g extract | Ethanol | [6] |
| Total Saponins | 213.79 mg DE/g extract | Ethanol | [6] | |
| Total Phenols | 92.45 mg GAE/g extract | Ethanol | [6] | |
| Total Tannins | 64.89 mg TAE/g extract | Ethanol | [6] | |
| Root Bark | Moisture Content | 21.23 ± 0.34 % | - | [7] |
| Total Ash | 9.92 ± 0.35 % | - | [7] | |
| Alcohol Soluble Extractive | 2.75 ± 0.68 % | - | [7] | |
| Water Soluble Extractive | 0.73 ± 0.02 % | - | [7] |
Note: Direct comparison between studies should be made with caution due to variations in analytical methods, units of measurement, and the specific geographical source and age of the plant material.
Experimental Protocols
Detailed and standardized methodologies are critical for reproducible and comparable research. The following are detailed protocols for the key experiments cited in the analysis of Picralima nitida phytochemicals.
Plant Material Preparation and Extraction
A common procedure for preparing Picralima nitida for phytochemical analysis involves the following steps:
-
Collection and Identification: Plant parts (seeds, leaves, bark, etc.) are collected and authenticated by a plant taxonomist.
-
Drying: The plant material is thoroughly washed and then air-dried or sun-dried to remove moisture.
-
Pulverization: The dried plant material is ground into a coarse or fine powder using a mechanical grinder.
-
Extraction:
-
Soxhlet Extraction: A specified weight of the powdered plant material is placed in a thimble and extracted with a solvent (e.g., petroleum ether for defatting, followed by methanol for saponin (B1150181) extraction) in a Soxhlet apparatus for a defined period.[8][9][10]
-
Maceration: The powdered plant material is soaked in a solvent (e.g., 80% methanol) in a sealed container for a period of time (e.g., 48 hours) with occasional shaking. The mixture is then filtered to obtain the extract.[8][9][10]
-
Aqueous Extraction: The powdered material is infused in boiled distilled water for a specific duration, followed by cooling and filtration.[2]
-
Quantitative Phytochemical Analysis
This spectrophotometric method is widely used for the quantification of flavonoids.[11][12]
-
Preparation of Standard and Sample Solutions: A stock solution of a standard flavonoid (e.g., quercetin) is prepared. The plant extract is also prepared at a known concentration.
-
Reaction Mixture: To a specific volume of the extract or standard solution, distilled water and a solution of sodium nitrite (B80452) (NaNO₂) are added and incubated.
-
Complex Formation: A solution of aluminum chloride (AlCl₃) is then added to the mixture.
-
Absorbance Measurement: After a further incubation period, a solution of sodium hydroxide (B78521) (NaOH) is added, and the absorbance of the resulting colored complex is measured at a specific wavelength (e.g., 510 nm) using a UV-Vis spectrophotometer.
-
Calculation: The total flavonoid content is calculated from a calibration curve prepared using the standard flavonoid and is typically expressed as mg of quercetin (B1663063) equivalents per gram of extract (mg QE/g).[6]
A common method for quantifying total saponins involves the following steps:
-
Extraction and Purification: Saponins are extracted from the plant material, often involving a defatting step followed by extraction with an alcohol-water mixture. The extract may be further purified.[8][9][10]
-
Gravimetric or Spectrophotometric Analysis:
-
Gravimetric Method: The purified saponin extract is dried to a constant weight, and the total saponin content is determined by weight.
-
Spectrophotometric Method: The extract is reacted with specific reagents (e.g., vanillin-perchloric acid) to produce a colored product, and the absorbance is measured. The concentration is determined against a standard curve.
-
The quantification of total alkaloids can be performed using a gravimetric method:
-
Extraction: A known weight of the plant powder is extracted with a suitable solvent (e.g., ethanol).
-
Acid-Base Extraction: The extract is partitioned between an acidic aqueous solution and an organic solvent. The alkaloids are extracted into the acidic phase.
-
Precipitation: The acidic solution is then made alkaline, causing the alkaloids to precipitate.
-
Quantification: The precipitate is collected, dried, and weighed to determine the total alkaloid content.
The Folin-Ciocalteu method is often adapted for the quantification of total tannins:
-
Sample Preparation: An aliquot of the plant extract is prepared.
-
Reaction: The extract is mixed with the Folin-Ciocalteu reagent and a sodium carbonate solution.
-
Absorbance Measurement: After an incubation period, the absorbance of the blue-colored complex is measured at a specific wavelength (around 760 nm).
-
Calculation: The total tannin content is determined using a calibration curve prepared with a standard such as tannic acid and is expressed as mg of tannic acid equivalents per gram of extract (mg TAE/g).[6]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in Picralima nitida research, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key signaling pathway associated with its bioactive compounds.
The primary analgesic effects of Picralima nitida are attributed to its indole (B1671886) alkaloids, particularly akuammine, which acts as an agonist at opioid receptors.[1][13] The following diagram illustrates the proposed signaling pathway.
This comparative guide underscores the rich and varied phytochemical composition of Picralima nitida. The provided data and protocols offer a valuable resource for researchers aiming to standardize their investigations and unlock the full therapeutic potential of this remarkable medicinal plant. Further research focusing on the specific bioactivities of isolated compounds and their mechanisms of action will be crucial in the development of new pharmaceuticals.
References
- 1. Akuammine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journalspress.com [journalspress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Akuammine | 3512-87-6 | Benchchem [benchchem.com]
Assessing the translational potential of Picraline research from bench to clinic
For Researchers, Scientists, and Drug Development Professionals
Picraline, a prominent indole (B1671886) alkaloid derived from the seeds of the West African tree Picralima nitida, is emerging as a compound of significant scientific interest. Preclinical research has illuminated its potential across a spectrum of therapeutic areas, primarily focusing on its analgesic, anti-inflammatory, and anti-diabetic properties. This guide provides a comprehensive comparison of this compound's preclinical performance against established alternatives, supported by experimental data and detailed methodologies, to critically assess its translational journey from the laboratory to potential clinical applications.
Therapeutic Potential and Preclinical Evidence
This compound's therapeutic promise is rooted in its diverse pharmacological activities. As an akuammiline (B1256633) alkaloid, it is part of a chemical family known for a wide array of biological effects, including opioid receptor modulation and cytotoxicity.[1][2] The primary areas of investigation for this compound and its parent extracts from Picralima nitida include:
-
Analgesia (Opioid Activity): Extracts from Picralima nitida have a traditional history of use for pain relief.[3] Modern pharmacological studies have identified that certain alkaloids from the plant, including some structurally related to this compound, exhibit activity at opioid receptors.[4][5]
-
Anti-Inflammatory Effects: Preclinical studies have demonstrated the anti-inflammatory potential of Picralima nitida extracts in various models.
-
Anti-Diabetic Properties: There is growing evidence suggesting the potential of Picralima nitida extracts in managing hyperglycemia.
Comparative Preclinical Data
To contextualize the translational potential of this compound, its preclinical efficacy must be compared with current standards of care and alternative therapies for its targeted indications.
Analgesia (Opioid Activity)
Comparison with Standard Opioid Analgesics
| Compound/Extract | Receptor Target(s) | Preclinical Model | Efficacy Metric | Key Findings |
| This compound (and related alkaloids) | Mu, Kappa, Delta Opioid Receptors | Radioligand binding assays, isolated tissue bioassays | Kᵢ values, agonist/antagonist activity | Alkaloids from P. nitida show varying affinities and activities at opioid receptors, but generally with lower affinity than standard opioids.[5] |
| Morphine | Primarily Mu-Opioid Receptor Agonist | Various pain models (e.g., tail-flick, hot plate) | ED₅₀ | Gold standard opioid analgesic with high efficacy but significant side effects. |
| Tramadol | Weak Mu-Opioid Receptor Agonist, SNRI | Neuropathic and nociceptive pain models | MPE (% Maximum Possible Effect) | Atypical opioid with a multimodal mechanism, generally considered to have a better safety profile than traditional opioids. |
Anti-Inflammatory Activity
Comparison with NSAIDs and Corticosteroids
| Compound/Extract | Mechanism of Action | Preclinical Model | Efficacy Metric | Key Findings |
| Picralima nitida Extract | Inhibition of inflammatory mediators | Carrageenan-induced paw edema in rats | % Inhibition of edema | Methanolic extracts of P. nitida stem bark have shown significant, dose-dependent reduction in paw edema.[6] |
| Diclofenac (NSAID) | COX-1 and COX-2 Inhibition | Carrageenan-induced paw edema in rats | % Inhibition of edema | A standard NSAID that effectively reduces inflammation in this model. |
| Dexamethasone (Corticosteroid) | Glucocorticoid Receptor Agonist | Various inflammation models | Suppression of inflammatory markers | Potent anti-inflammatory agent with broad effects on the immune system. |
Anti-Diabetic Effects
Comparison with Standard Oral Hypoglycemic Agents
| Compound/Extract | Mechanism of Action | Preclinical Model | Efficacy Metric | Key Findings |
| Picralima nitida Extract | Potential SGLT inhibition, other mechanisms | Streptozotocin-induced diabetic rats | % Reduction in blood glucose | Methanolic leaf extract of P. nitida showed a 38.48% reduction in blood sugar at 300 mg/Kg.[1] |
| Metformin | Activation of AMP-activated protein kinase (AMPK) | Various diabetic animal models | Reduction in HbA1c, fasting blood glucose | First-line oral medication for type 2 diabetes, primarily acts by reducing hepatic glucose production. |
| Dapagliflozin (SGLT2 Inhibitor) | Selective SGLT2 Inhibition | Diabetic rodent models | Increased urinary glucose excretion, reduced blood glucose | A modern class of anti-diabetic drugs that promote glucose excretion. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols relevant to the assessment of this compound's therapeutic potential.
Opioid Receptor Binding Assay
This assay determines the affinity of a compound for opioid receptors.
Protocol Summary:
-
Membrane Preparation: Homogenize brain tissue (e.g., from rats) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the opioid receptors.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-DAMGO for mu-receptors) and varying concentrations of the test compound (this compound).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and subsequently determine the binding affinity (Kᵢ).[7]
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for acute anti-inflammatory activity.
Protocol Summary:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for a week.
-
Drug Administration: Administer the test compound (e.g., Picralima nitida extract) or a standard drug (e.g., diclofenac) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the rats.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[8]
Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model
This model is widely used to induce a state of hyperglycemia resembling type 1 diabetes.
Protocol Summary:
-
Induction of Diabetes: Inject rats with a single intraperitoneal dose of streptozotocin (STZ) dissolved in citrate (B86180) buffer.
-
Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Rats with glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Treatment: Administer the test compound (e.g., Picralima nitida extract) or a standard anti-diabetic drug daily for a specified period (e.g., 14 or 21 days).
-
Monitoring: Monitor blood glucose levels and body weight regularly throughout the treatment period.
-
Biochemical Analysis: At the end of the study, collect blood and tissue samples for the analysis of various biochemical parameters (e.g., insulin, lipid profile, liver enzymes).[1]
Visualizing the Path Forward: Signaling Pathways and Workflows
To further understand the translational potential of this compound, visualizing its proposed mechanisms and the research workflow is essential.
Caption: Proposed mechanism of this compound's analgesic action via opioid receptor modulation.
Caption: A simplified workflow for the translational journey of this compound.
Conclusion and Future Directions
The preclinical data for this compound and extracts of Picralima nitida are promising, suggesting a multi-target therapeutic potential. However, a significant gap remains in the translational journey. The lack of extensive, specific preclinical data for purified this compound, coupled with the absence of any registered clinical trials, indicates that its development is still in the nascent stages.
For this compound to move from the bench to the clinic, future research should focus on:
-
Rigorous Preclinical Studies: Conducting comprehensive in vivo efficacy and safety studies using purified this compound to establish a clear dose-response relationship and therapeutic window.
-
Mechanism of Action Elucidation: Further investigating the precise molecular targets and signaling pathways to better understand its pharmacological profile.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to inform dosing strategies.
-
IND-Enabling Toxicology Studies: Performing the necessary safety and toxicology studies required for an Investigational New Drug (IND) application to regulatory authorities.
While the road to clinical application is long and challenging, the existing preclinical evidence warrants further investigation into this compound as a potential lead compound for the development of novel therapeutics for pain, inflammation, and diabetes. Continued rigorous research will be paramount in determining whether this promising natural product can ultimately translate into a valuable clinical asset.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. inotiv.com [inotiv.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Picraline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Picraline (CAS Number 2671-32-1), a natural alkaloid compound. Due to the absence of a specific Safety Data Sheet (SDS), the following procedures are based on best practices for handling potent, powdered chemical compounds with unknown toxicity, particularly those of an alkaloid nature. A thorough risk assessment should be conducted before commencing any work with this substance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent inhalation, ingestion, and dermal exposure.
| PPE Category | Recommended Equipment |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is required when handling this compound powder. For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Hand Protection | Double-gloving with nitrile gloves is required. The outer gloves should be changed immediately if contaminated and every two hours during prolonged handling. |
| Eye and Face Protection | Chemical splash goggles that form a complete seal around the eyes are mandatory. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles. |
| Body Protection | A disposable, polyethylene-coated polypropylene (B1209903) lab coat with long sleeves and tight-fitting cuffs must be worn over personal clothing. For larger-scale operations, disposable coveralls (e.g., Tyvek®) are recommended. |
| Foot Protection | Closed-toe shoes are required at a minimum. Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must occur within a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to minimize exposure.
2.1. Preparation
-
Designate Handling Area: Clearly label the designated work area for this compound handling.
-
Assemble Materials: Gather all necessary equipment, including this compound, solvents, weighing paper, spatulas, and waste containers, and place them inside the chemical fume hood.
-
Prepare Waste Containers: Have clearly labeled, sealed hazardous waste containers ready for solid and liquid waste.
-
Don PPE: Put on all required PPE in the correct order before entering the designated handling area.
2.2. Weighing and Aliquoting
-
Minimize Dust: When weighing the powdered this compound, use gentle scooping motions to minimize dust generation.
-
Tare a Closed Container: Whenever possible, pre-weigh a sealed container. Add the this compound inside the fume hood, close the container, and then re-weigh it outside the hood to minimize the time the powder is exposed.
-
Use Anti-Static Gun: If the powder is static, an anti-static gun can be used to facilitate transfer.
2.3. Solution Preparation
-
Slow Addition of Solvent: To avoid splashing, slowly add the solvent to the solid this compound.
-
Keep Containers Covered: Keep all containers with this compound, whether in solid or solution form, covered as much as possible.
2.4. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used with a suitable solvent (e.g., 70% ethanol), followed by a laboratory detergent and water. All cleaning materials must be disposed of as hazardous waste.
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures
3.1. Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before cleaning, don the full recommended PPE.
-
Contain the Spill:
-
Solid Spill: Gently cover the spill with a damp paper towel to avoid raising dust.
-
Liquid Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
-
Clean-Up: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area three times with a suitable solvent and detergent.
3.2. Personnel Exposure
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: Includes contaminated PPE, weighing paper, and cleaning materials. Place in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed hazardous waste container.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous waste.
Experimental Workflow and Emergency Response Diagram
Caption: Workflow for handling this compound and responding to emergencies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
